molecular formula C20H18F3N5O B12366938 AP30663

AP30663

Katalognummer: B12366938
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: KPVQYQOKIIKXMI-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AP30663 is a useful research compound. Its molecular formula is C20H18F3N5O and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H18F3N5O

Molekulargewicht

401.4 g/mol

IUPAC-Name

(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C20H18F3N5O/c1-28(10-9-24)18(29)12-17(13-5-4-6-14(11-13)20(21,22)23)27-19-25-15-7-2-3-8-16(15)26-19/h2-8,11,17H,10,12H2,1H3,(H2,25,26,27)/t17-/m0/s1

InChI-Schlüssel

KPVQYQOKIIKXMI-KRWDZBQOSA-N

Isomerische SMILES

CN(CC#N)C(=O)C[C@@H](C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=CC=CC=C3N2

Kanonische SMILES

CN(CC#N)C(=O)CC(C1=CC(=CC=C1)C(F)(F)F)NC2=NC3=CC=CC=C3N2

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Function of KCa2 Channels in Cardiac Tissue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels, in cardiac tissue. It delves into their electrophysiological properties, roles in cardiac health and disease, and the intricate signaling pathways that govern their activity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular research and drug development.

Introduction to KCa2 Channels in the Heart

Small-conductance calcium-activated potassium (KCa2) channels are a family of ion channels that are gated solely by intracellular calcium ions (Ca²⁺), playing a crucial role in coupling intracellular Ca²⁺ signaling to membrane potential.[1][2] In the heart, these channels are critical for regulating cardiac excitability and repolarization.[2] The KCa2 channel family comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[2][3] All three isoforms are expressed in the human heart, with their distribution and density varying between cardiac chambers and cell types.[1][2]

Electrophysiological Role and Cardiac Function

KCa2 channels are key contributors to the repolarization phase of the cardiac action potential (AP), particularly in the atria.[4][5] Their activation by intracellular Ca²⁺ leads to an outward potassium current (IKCa) that helps to restore the resting membrane potential.

Key Functions:

  • Action Potential Duration (APD) Modulation: By contributing to the late phase of repolarization, KCa2 channels influence the overall duration of the action potential. Inhibition of these channels has been shown to prolong the APD, especially in atrial myocytes.[1][6]

  • Suppression of Afterdepolarizations: KCa2 channels help to prevent the occurrence of early and delayed afterdepolarizations (EADs and DADs), which are aberrant depolarizations that can trigger cardiac arrhythmias.[6]

  • Atrial versus Ventricular Roles: KCa2 channels are more prominently expressed and have a more significant functional role in the atria compared to the ventricles.[7][8] This atrial-selective nature has made them an attractive target for the development of anti-arrhythmic drugs specifically for atrial fibrillation.[4][8]

Quantitative Data on KCa2 Channels in Cardiac Tissue

The following tables summarize key quantitative data regarding the properties and expression of KCa2 channel subtypes in cardiac tissue.

Table 1: Biophysical and Pharmacological Properties of KCa2 Channel Subtypes

PropertyKCa2.1 (SK1)KCa2.2 (SK2)KCa2.3 (SK3)Reference(s)
Single-Channel Conductance 4–14 pS4–14 pS4–14 pS[7][9]
Apamin Sensitivity (IC₅₀) ~1-12 nM~30-140 pM~0.6-4.0 nM[1][4]
Ca²⁺ Sensitivity (EC₅₀) ~300–700 nM~300–700 nM~300–700 nM[9][10]

Table 2: Relative mRNA Expression of KCa2 Subtypes in Human Cardiac Tissue

TissueKCa2.1 (KCNN1)KCa2.2 (KCNN2)KCa2.3 (KCNN3)Reference(s)
Healthy Atria Higher than ventricleHigher than KCa2.1Higher than KCa2.1[5][11]
Healthy Ventricle Lower than atriaSimilar to atriaSimilar to atria[5][11]
Atrial Fibrillation ReducedReducedReduced[12]
Heart Failure (Ventricle) --Significantly Increased[5]

Role in Cardiac Pathophysiology

Alterations in the expression and function of KCa2 channels are implicated in several cardiovascular diseases.

  • Atrial Fibrillation (AF): In patients with chronic AF, the expression of KCa2 channels is often downregulated.[12] This reduction can contribute to the electrical remodeling observed in AF, including the prolongation of the action potential.[12] Paradoxically, both increased and decreased KCa2 channel function can be pro-arrhythmic.[1]

  • Heart Failure: In heart failure, there is evidence of increased ventricular expression of KCa2.3, which may be a compensatory mechanism.[5]

  • Cardiac Hypertrophy: Upregulation of KCa2 currents has been observed in some models of cardiac hypertrophy.[8]

Signaling Pathways Regulating KCa2 Channels

The activity of KCa2 channels is tightly regulated by a complex network of signaling molecules. The primary activator is intracellular Ca²⁺, which acts via the constitutively bound protein calmodulin (CaM).[3] Several protein kinases also modulate channel function, providing a mechanism for dynamic regulation in response to various physiological stimuli.

Calmodulin (CaM) Activation Pathway

Calmodulin is a ubiquitous Ca²⁺-sensing protein that is essential for the activation of KCa2 channels. The C-lobe of CaM is constitutively bound to the calmodulin-binding domain (CaMBD) on the C-terminus of the KCa2 channel alpha subunit. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to the N-lobe of CaM, triggering a conformational change that leads to the opening of the channel pore.[3]

Calmodulin_Activation cluster_channel KCa2 Channel Complex cluster_activation Activation KCa2 KCa2 α-subunit CaMBD CaMBD CaM Calmodulin (CaM) CaMBD->CaM Constitutively Bound Channel_Opening Channel Opening CaM->Channel_Opening Conformational Change Ca_ion Intracellular Ca²⁺ Ca_ion->CaM Binds to N-lobe

Calmodulin-mediated activation of KCa2 channels.
Regulation by Protein Kinases

Protein kinases play a crucial role in modulating the activity and trafficking of KCa2 channels.

  • Protein Kinase A (PKA): PKA has been shown to phosphorylate KCa2 channels, which can lead to a decrease in their surface expression.[8] This provides a mechanism for the downregulation of IKCa in response to adrenergic stimulation.

  • Protein Kinase C (PKC): PKC activation can lead to the internalization of KCa2 channels, thereby reducing their current density.[3][6] This pathway is implicated in the downregulation of KCa2 channels in certain pathological conditions.

  • Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII can phosphorylate KCa2 channels, leading to an upregulation of their current.[8] This kinase is a key mediator of Ca²⁺-dependent signaling in the heart, and its modulation of KCa2 channels contributes to the complex regulation of cardiac electrophysiology.

Kinase_Regulation cluster_pka PKA Pathway cluster_pkc PKC Pathway cluster_camkii CaMKII Pathway KCa2 KCa2 Channel PKA_effect Decreased Surface Expression KCa2->PKA_effect PKC_effect Channel Internalization KCa2->PKC_effect CaMKII_effect Increased Current KCa2->CaMKII_effect PKA Protein Kinase A (PKA) PKA->KCa2 Phosphorylates PKC Protein Kinase C (PKC) PKC->KCa2 Phosphorylates CaMKII CaMKII CaMKII->KCa2 Phosphorylates

Regulation of KCa2 channels by protein kinases.

Experimental Protocols for Studying KCa2 Channels

This section provides detailed methodologies for key experiments used to investigate the function and regulation of KCa2 channels in cardiac tissue.

Patch-Clamp Electrophysiology to Record IKCa

This protocol describes the whole-cell patch-clamp technique to isolate and record apamin-sensitive KCa2 currents in isolated cardiomyocytes.

Workflow:

Patch_Clamp_Workflow A Cardiomyocyte Isolation B Whole-Cell Configuration A->B C Voltage-Clamp Protocol B->C D Record Total Outward Current C->D E Apply Apamin D->E F Record Remaining Current E->F G Subtract Currents to Isolate I_KCa F->G Western_Blot_Workflow A Tissue Homogenization B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H IF_Workflow A Tissue Sectioning (Cryostat) B Fixation A->B C Permeabilization B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Counterstaining (e.g., DAPI) F->G H Mounting and Imaging G->H CoIP_Workflow A Cardiomyocyte Lysis B Pre-clearing Lysate A->B C Incubation with Primary Antibody B->C D Immunocomplex Capture (Protein A/G beads) C->D E Washing D->E F Elution E->F G Western Blot Analysis F->G

References

AP30663: A Novel KCa2 Channel Inhibitor for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Mechanism of Action, and Clinical Development of a First-in-Class Antiarrhythmic Agent

Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia globally, posing a significant risk for stroke, heart failure, and mortality.[1][2] Current pharmacological treatments for AF are often limited by incomplete efficacy and the risk of serious adverse effects, including proarrhythmia.[3][4] This has driven the pursuit of novel therapeutic targets that are more selective for atrial tissue.[3] Small conductance calcium-activated potassium (KCa2 or SK) channels have emerged as a promising new target for AF treatment.[1][2][5][6] AP30663 is a first-in-class small molecule inhibitor of KCa2 channels currently in clinical development for the pharmacological conversion of AF to normal sinus rhythm.[1][3][5][6] This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Rationale

Genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the genes encoding for KCa2 channels (KCNN2 and KCNN3) that are highly associated with an increased risk of AF.[1][2] Further research has shown that the AF-associated SNP rs13376333 in KCNN3 is linked to increased mRNA expression of this gene in human atrial tissue.[1][2][5][7] This suggests that elevated KCa2 channel expression in the atria may contribute to the pathophysiology of AF, providing a strong rationale for the development of KCa2 channel inhibitors as a novel therapeutic strategy.[1][2][6] this compound was developed as a selective inhibitor of these channels.[6][8]

Mechanism of Action

This compound functions as a negative allosteric modulator of KCa2 channels.[1][2][5][7] Its primary mechanism involves inhibiting all three subtypes of KCa2 channels (KCa2.1, KCa2.2, and KCa2.3).[3] The inhibitory effect is achieved by shifting the calcium activation curve of the KCa2.3 channel to the right, which means a higher intracellular calcium concentration is required to open the channel.[1][2][5][7] By inhibiting these potassium channels, which play a more significant role in the atria compared to the ventricles, this compound prolongs the atrial action potential duration and, consequently, the atrial effective refractory period (AERP).[1][2][3] This prolongation of the refractory period is a well-established anti-arrhythmic mechanism that can terminate and prevent the recurrence of AF.[1]

cluster_0 Atrial Myocyte This compound This compound KCa2 KCa2 Channel (SK Channel) This compound->KCa2 Inhibits K_efflux K+ Efflux KCa2->K_efflux Mediates APD_prolongation Action Potential Duration Prolongation KCa2->APD_prolongation Repolarizes Ca2_influx Intracellular Ca2+ Ca2_influx->KCa2 Activates K_efflux->APD_prolongation Shortens AERP_prolongation Atrial Effective Refractory Period (AERP) Prolongation APD_prolongation->AERP_prolongation AF_Termination Termination of Atrial Fibrillation AERP_prolongation->AF_Termination

Figure 1: Signaling pathway of this compound in atrial myocytes.

Preclinical Development

The efficacy and selectivity of this compound were evaluated in a series of preclinical studies involving in vitro electrophysiology and in vivo animal models.

In Vitro Electrophysiology

Ion Channel Selectivity: this compound demonstrated selectivity for KCa2 channels over other cardiac ion channels, including the hERG (Kv11.1) channel, which is often associated with proarrhythmic effects.[1][2][3]

Ion ChannelIC50 (µM)
KCa2 Channels ~1
hKV11.1a (IKr) (Automated Patch-Clamp) 15.1 ± 2.1
hKV11.1a/b (Manual Patch-Clamp) 4.0 ± 1.5
Table 1: Ion Channel Selectivity Profile of this compound.[1][2][3]

Experimental Protocol: Whole-Cell Patch-Clamp Recordings

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human KCa2 channels or hKv11.1a/b channels.[1][2][7]

  • Method: Whole-cell and inside-out patch-clamp recordings were performed.[1][2][5][7]

  • Procedure: Currents were elicited by applying a depolarizing voltage ramp protocol. The effect of increasing concentrations of this compound was investigated.[7]

  • Data Analysis: Data were analyzed using software such as PatchMaster or Sophion QPatch Assay Software and GraphPad Prism.[1]

  • Solutions: this compound was dissolved in DMSO for in vitro experiments, with the final DMSO concentration kept at or below 0.1%.[1][6]

cluster_workflow Experimental Workflow: In Vitro Patch-Clamp start HEK Cells Expressing Target Ion Channel patch_clamp Whole-Cell or Inside-Out Patch-Clamp start->patch_clamp voltage_protocol Apply Depolarizing Voltage Ramp patch_clamp->voltage_protocol drug_application Apply Increasing Concentrations of this compound voltage_protocol->drug_application data_acquisition Record Ion Currents drug_application->data_acquisition data_analysis Analyze Data to Determine IC50 data_acquisition->data_analysis end Selectivity Profile Established data_analysis->end

Figure 2: Experimental workflow for in vitro patch-clamp analysis.
In Vivo Animal Studies

Rodent Models: In anesthetized rats, this compound demonstrated a dose-dependent prolongation of the AERP.[1][2][5][7]

Dose of this compound (mg/kg)Change in AERP (% of baseline)
5130.7 ± 5.4
10189.9 ± 18.6
Table 2: Effect of this compound on AERP in Anesthetized Rats.[1][2][5][7]

In isolated perfused guinea pig hearts, this compound also significantly prolonged the AERP in a concentration-dependent manner with minimal effects on the QT interval.[1][2][5][7]

Porcine Model of Atrial Fibrillation: In conscious pigs with tachy-pacing induced, vernakalant-resistant AF, this compound was effective in converting AF to sinus rhythm and preventing its reinduction.[3][9] A free plasma concentration of 1.0–1.4 µM, achieved at a dose of 5 mg/kg, was associated with a greater than 30 ms (B15284909) increase in AERP and conversion of AF.[9]

Experimental Protocol: In Vivo Electrophysiology in Pigs

  • Animal Model: Healthy pigs with implanted pacemakers.[9]

  • Procedure: Increasing doses of this compound (0, 5, 10, 15, 20, and 25 mg/kg) were administered to assess effects on right AERP and ECG parameters.[9] For AF conversion studies, AF was induced by atrial tachy-pacing.[9]

  • Data Collection: Holter monitors were used for continuous ECG recording. Blood samples were collected to determine pharmacokinetic parameters.[9]

  • Solutions: For in vivo experiments, this compound was dissolved in a vehicle of 50% polyethylene (B3416737) glycol (PEG) 400 and 50% sterile saline.[6]

Clinical Development

This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase 1 Studies

The first-in-human study involved single ascending intravenous doses of this compound in healthy male volunteers.[3][10][11] The drug was generally safe and well-tolerated.[3][10] The most common adverse events were mild and transient infusion site reactions.[10][12] A dose-proportional pharmacokinetic profile was observed with a terminal half-life of approximately 3-5 hours.[3][10][12] A concentration-dependent increase in the corrected QT (QTcF) interval was observed.[3][10]

Dose of this compoundMaximum Mean QTcF Prolongation (ms)
Highest dose in first-in-human study18.8 ± 4.3
6 mg/kg45.2
8 mg/kg50.4
Table 3: QTcF Prolongation in Phase 1 Studies with this compound in Healthy Volunteers.[3][10][12]

The QT effect is believed to be due to off-target inhibition of the hERG channel.[4]

Phase 2 Clinical Trial

A Phase 2 trial evaluated the efficacy of this compound for the cardioversion of recent-onset AF (duration ≤ 7 days).[13][14] Patients were randomized to receive a single intravenous infusion of this compound (3 mg/kg or 5 mg/kg) or placebo.[13][14] The trial was prematurely discontinued (B1498344) due to slow enrollment during the COVID-19 pandemic.[13]

The primary endpoint was the conversion of AF to sinus rhythm within 90 minutes of the start of the infusion.[4][13][14]

Treatment GroupNumber of PatientsConversion Rate (%)Mean Time to Conversion (minutes)
Placebo 250N/A
This compound (3 mg/kg) 124247
This compound (5 mg/kg) 225541
Table 4: Efficacy of this compound in a Phase 2 Trial for Cardioversion of Atrial Fibrillation.[13][14]

Bayesian analysis demonstrated a greater than 99.9% probability of superiority for both doses of this compound over placebo.[4][13][14] The treatment was well-tolerated, with no ventricular arrhythmias observed.[4][13][14] A transient increase in the QTcF interval was noted, with a maximum mean effect of 37.7 ms for the 5 mg/kg dose.[13]

cluster_clinical_trial Phase 2 Clinical Trial Logic Patient_Population Patients with Recent-Onset AF (≤ 7 days) Randomization Randomization Patient_Population->Randomization Placebo_Group Placebo Infusion (n=25) Randomization->Placebo_Group Dose_3mg This compound 3 mg/kg Infusion (n=12) Randomization->Dose_3mg Dose_5mg This compound 5 mg/kg Infusion (n=22) Randomization->Dose_5mg Primary_Endpoint Primary Endpoint: AF Conversion within 90 min Placebo_Group->Primary_Endpoint Dose_3mg->Primary_Endpoint Dose_5mg->Primary_Endpoint Results_Placebo 0% Conversion Primary_Endpoint->Results_Placebo Results_3mg 42% Conversion Primary_Endpoint->Results_3mg Results_5mg 55% Conversion Primary_Endpoint->Results_5mg Conclusion >99.9% Probability of Superiority over Placebo Results_Placebo->Conclusion Results_3mg->Conclusion Results_5mg->Conclusion

Figure 3: Logical flow of the this compound Phase 2 clinical trial.

Conclusion and Future Directions

This compound represents a novel and promising approach to the pharmacological cardioversion of atrial fibrillation. Its mechanism of action, targeting the KCa2 channels that are more functionally important in the atria, offers the potential for improved atrial selectivity. Preclinical studies have consistently demonstrated its ability to prolong the AERP and convert AF. The Phase 2 clinical trial provided proof-of-concept for its efficacy in humans.[14]

While a transient prolongation of the QT interval has been observed, attributed to off-target hERG inhibition, no ventricular arrhythmias were reported in the clinical trials.[4][13][14] Further clinical development is warranted to fully establish the risk-benefit profile of this compound and to determine its place in the management of atrial fibrillation.[3][10][13] The successful demonstration of KCa2 channel inhibition as a viable antiarrhythmic strategy paves the way for the development of other compounds in this class, including oral formulations for the maintenance of sinus rhythm.[4][14]

References

AP30663: A Negative Allosteric Modulator of KCa2 Channels for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AP30663 is a novel, small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, currently under clinical investigation as a potential therapeutic for atrial fibrillation (AF).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, electrophysiological profile, preclinical efficacy, and clinical development of this compound. This compound acts as a negative allosteric modulator of KCa2 channels, decreasing their sensitivity to intracellular calcium.[1][2] This mode of action leads to a prolongation of the atrial refractory period with minimal effects on ventricular repolarization, offering a potentially safer antiarrhythmic profile.[1][2][3] This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiarrhythmic effects by inhibiting the KCa2 current in a concentration-dependent manner.[1][2] It targets all three subtypes of the KCa2 channel family (KCa2.1, KCa2.2, and KCa2.3) with a slightly lower potency for KCa2.1.[1][2] The primary mechanism of inhibition is through negative allosteric modulation.[1][2] this compound binds to the KCa2 channel and reduces its sensitivity to intracellular calcium, a key activator of the channel.[1][2][4] This is evidenced by a rightward shift in the Ca2+-activation curve of the channel in the presence of this compound.[1][3][5] By decreasing the channel's responsiveness to calcium, this compound effectively reduces the outward potassium current during an action potential, leading to a prolongation of the atrial effective refractory period (AERP).[1][3]

cluster_membrane Cell Membrane AP30663_extra This compound (extracellular) KCa2 KCa2 Channel AP30663_extra->KCa2 binds (allosterically) AP30663_extra->KCa2 inhibits K_efflux K⁺ Efflux KCa2->K_efflux mediates Repolarization Atrial Repolarization KCa2->Repolarization delayed AP30663_intra This compound (intracellular) AP30663_intra->KCa2 binds (allosterically) AP30663_intra->KCa2 inhibits CaM Calmodulin (CaM) CaM->KCa2 activates Ca2 Intracellular Ca²⁺ Ca2->CaM binds K_efflux->Repolarization contributes to AERP Prolonged AERP Repolarization->AERP results in

Figure 1: Signaling pathway of this compound-mediated KCa2 channel modulation.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of KCa2 channels with selectivity over other key cardiac ion channels.

TargetCell LineMethodIC50 (µM)Reference
KCa2.1 HEKAutomated Patch Clamp2.29 ± 0.22[1][2]
KCa2.2 HEKAutomated Patch Clamp1.46 ± 0.28[1][2]
KCa2.3 HEKAutomated Patch Clamp1.09 ± 0.09[1][2]
hKV11.1a (hERG) CHOAutomated Patch Clamp15.1 ± 2.1[1]
hKV11.1a/b (hERG) HEKManual Patch Clamp (35°C)4.0 ± 1.5[1]
CaV1.2 HEKAutomated Patch Clamp>30 (4±7% inhibition)[1]
NaV1.5 (peak) HEKAutomated Patch Clamp>10 (4±1% inhibition)[1]
Kir3.1/Kir3.4 (IKACh) Xenopus oocytesTwo-electrode voltage clampNo significant effect at 10 µM[1]
KV1.5 (IKur) Xenopus oocytesTwo-electrode voltage clampNo significant effect at 10 µM[1]
KV7.1/KCNE1 (IKs) Xenopus oocytesTwo-electrode voltage clampNo significant effect at 10 µM[1]
KV4.3/KChiP2 (Ito) Xenopus oocytesTwo-electrode voltage clampNo significant effect at 10 µM[1]
Kir2.1 (IK1) Xenopus oocytesTwo-electrode voltage clampNo significant effect at 10 µM[1]
Ex Vivo and In Vivo Efficacy

Preclinical studies in various animal models demonstrate the efficacy of this compound in prolonging atrial refractoriness.

SpeciesModelDosageEffect on AERPEffect on QT IntervalReference
Guinea PigIsolated Perfused Heart1, 3, 10 µMConcentration-dependent increaseMinor effect[1][3]
RatAnesthetized, In Vivo5 mg/kg130.7 ± 5.4% of baseline / 143% of TMCNot specified[1][2][3]
RatAnesthetized, In Vivo10 mg/kg189.9 ± 18.6% of baseline / 250% of TMCNot specified[1][2][3]
PigConscious, In Vivo5 mg/kg>30 ms (B15284909) increaseLittle effect[6]
Clinical Trial Efficacy (Phase 2)

This compound has shown efficacy in converting recent-onset AF to sinus rhythm in a Phase 2 clinical trial.

Treatment GroupNConversion Rate within 90 minMean Time to Conversion (min)Reference
This compound (3 mg/kg) 1242%47 ± 23[7][8]
This compound (5 mg/kg) 2255%41 ± 24[7][8]
Placebo 250%N/A[7][8]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell and Inside-Out Patch Clamp
  • Objective: To determine the potency and mechanism of action of this compound on KCa2 channels.

  • Cell Lines: HEK cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels, and CHO cells stably expressing hKV11.1.[1]

  • Methodology:

    • Whole-Cell Recordings: Conducted using an automated patch-clamp system (Qpatch 16).[1] Currents were elicited by a depolarizing voltage ramp protocol from -80 mV to +80 mV for 200 ms from a holding potential of 0 mV in symmetrical K+ solutions.[1][5]

    • Inside-Out Recordings: Performed on HEK cells stably expressing human KCa2.3 channels using a HEKA EPC9 amplifier and Patchmaster software.[1] This configuration allows for the application of different free calcium concentrations to the intracellular side of the membrane in the absence and presence of this compound to determine the effect on the Ca2+-activation curve.[4]

  • Data Analysis: Concentration-response curves were generated to calculate IC50 values. For inside-out recordings, calcium activation curves were plotted to determine the EC50 for calcium activation.[1]

start HEK cells with stable KCa2 expression whole_cell Whole-Cell Patch Clamp (Automated) start->whole_cell inside_out Inside-Out Patch Clamp (Manual) start->inside_out voltage_ramp Apply Voltage Ramp (-80mV to +80mV) whole_cell->voltage_ramp apply_ca Apply varying [Ca²⁺]i inside_out->apply_ca apply_this compound Apply this compound voltage_ramp->apply_this compound apply_ca->apply_this compound measure_current_wc Measure K⁺ Current apply_this compound->measure_current_wc measure_current_io Measure K⁺ Current apply_this compound->measure_current_io ic50 Determine IC₅₀ measure_current_wc->ic50 ec50_shift Determine Ca²⁺ EC₅₀ Shift measure_current_io->ec50_shift

Figure 2: Workflow for in vitro electrophysiological characterization of this compound.

Ex Vivo Model: Isolated Perfused Guinea Pig Heart
  • Objective: To assess the effect of this compound on atrial and ventricular electrophysiology.

  • Animal Model: Female guinea pigs.[1]

  • Methodology:

    • Hearts were excised and retrogradely perfused with Krebs-Henseleit solution via the aorta in a Langendorff setup.[1]

    • ECG was recorded using three electrodes placed near the heart.[1]

    • A pacing electrode on the right atrium was used to stimulate the atria and measure the atrial effective refractory period (AERP).[1]

    • After baseline recordings, hearts were perfused with increasing concentrations of this compound (1, 3, and 10 µM) for 20-minute intervals.[1]

  • Data Analysis: Changes in AERP and QT interval were measured and compared to baseline and time-matched controls.[1]

In Vivo Model: Anesthetized Rat Electrophysiology
  • Objective: To evaluate the in vivo efficacy of this compound on the AERP.

  • Animal Model: Male Sprague-Dawley rats.[1]

  • Methodology:

    • Rats were anesthetized, and a catheter was inserted for drug infusion and intracardiac pacing.[1][2]

    • Baseline AERP recordings were made.[1]

    • Increasing doses of this compound (5 and 10 mg/kg) or vehicle were administered intravenously.[1][2]

    • AERP was measured at multiple time points after each injection.[1]

  • Data Analysis: AERP values were expressed as a percentage of baseline or time-matched control values.[1][2]

animal_prep Animal Model Preparation (e.g., Anesthetized Rat) baseline Baseline Electrophysiology (AERP, ECG) animal_prep->baseline drug_admin This compound Administration (IV Infusion) baseline->drug_admin post_drug Post-Dose Electrophysiology (AERP, ECG) drug_admin->post_drug data_analysis Data Analysis (% Change from Baseline) post_drug->data_analysis conclusion Atrial-Selective Antiarrhythmic Effect data_analysis->conclusion

Figure 3: Logical flow of preclinical in vivo evaluation of this compound.

Safety and Tolerability

Preclinical Safety

In preclinical studies, this compound was generally well-tolerated. An Irwin test in mice with a 10 mg/kg intravenous dose showed no central nervous system-related adverse effects.[1] However, at high doses in safety animal studies, tremors and ataxia have been observed, which are known effects of KCa2 channel inhibition.[9]

Clinical Safety

In Phase 1 and 2 clinical trials, this compound was found to be safe and well-tolerated.[7][10] The most common adverse events were mild and transient infusion site reactions.[10] A key observation was a transient, dose-dependent increase in the corrected QT (QTc) interval.[7][9] This effect is believed to be due to off-target inhibition of the hERG (KV11.1) channel, rather than the on-target KCa2 inhibition.[7][9] Importantly, no ventricular arrhythmias were observed in the clinical trials.[7][9]

Conclusion

This compound is a first-in-class negative allosteric modulator of KCa2 channels with a promising profile for the treatment of atrial fibrillation. Its mechanism of action, which involves decreasing the calcium sensitivity of KCa2 channels, leads to a functionally atrial-selective prolongation of the effective refractory period.[1] Preclinical data robustly support this profile, and Phase 2 clinical data have provided proof-of-concept for its efficacy in converting AF to sinus rhythm.[7] While off-target hERG inhibition leading to QTc prolongation has been observed, the overall safety profile to date supports continued development.[7][9] this compound represents a novel and targeted approach to AF therapy, and further clinical investigation is warranted to fully establish its therapeutic potential.

References

The Role of Small-Conductance Calcium-Activated Potassium (KCa2) Channels in the Pathophysiology of Atrial Fibrillation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrial fibrillation (AF) remains the most common sustained cardiac arrhythmia, posing a significant burden on healthcare systems worldwide. Current therapeutic strategies are often limited by incomplete efficacy and the risk of proarrhythmic side effects. Emerging evidence has identified the small-conductance calcium-activated potassium (KCa2 or SK) channels as a promising, potentially atrial-selective, therapeutic target for the management of AF. This technical guide provides an in-depth overview of the critical role of KCa2 channels in the pathophysiology of AF, presenting key quantitative data, detailed experimental protocols for their study, and a focus on the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance novel anti-arrhythmic therapies.

Introduction to KCa2 Channels and Atrial Fibrillation

KCa2 channels are a family of potassium channels gated by intracellular calcium (Ca²⁺), not by voltage.[1][2] They are crucial in coupling intracellular Ca²⁺ dynamics with the cell membrane potential.[3] Three subtypes, KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), are encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively.[4] In the heart, these channels are more functionally prominent in the atria compared to the ventricles, a characteristic that makes them an attractive target for developing atrial-selective anti-arrhythmic drugs with a reduced risk of ventricular proarrhythmia.[5]

Atrial fibrillation is characterized by chaotic and rapid electrical impulses in the atria, leading to an irregular and often fast heart rate. The pathophysiology of AF is complex, involving electrical and structural remodeling of the atria. This remodeling creates a substrate that promotes the initiation and perpetuation of the arrhythmia. Key features of this remodeling include a shortening of the atrial action potential duration (APD) and the effective refractory period (ERP), which facilitates the maintenance of re-entrant circuits that drive AF.

KCa2 Channels in the Pathophysiology of Atrial Fibrillation

KCa2 channels play a significant role in the repolarization phase of the atrial action potential. Their activation by intracellular Ca²⁺ contributes to the outward potassium current that helps to restore the resting membrane potential. In the context of AF, the function and expression of KCa2 channels are often dysregulated.

Genome-wide association studies (GWAS) have identified variants in the KCNN3 gene as being associated with an increased risk of AF.[6] While some studies report a downregulation of KCa2 channel expression in patients with chronic AF, others suggest an increase in the KCa2 current (IK,Ca) due to enhanced Ca²⁺ sensitivity and trafficking of the channels to the cell membrane.[7][8] This apparent contradiction may be explained by the complex and stage-dependent nature of atrial remodeling in AF.

Inhibition of KCa2 channels has been shown to prolong the atrial APD and ERP, which is a key mechanism for terminating re-entrant arrhythmias.[9] This effect is thought to be more pronounced in atrial tissue due to the higher functional expression of KCa2 channels compared to ventricular tissue.

Quantitative Data on KCa2 Channels in Atrial Fibrillation

The following tables summarize key quantitative findings from various studies on the role of KCa2 channels in AF.

Table 1: Changes in KCa2 Channel mRNA Expression in Atrial Fibrillation

KCa2 SubtypeConditionSpeciesAtrial TissueChange in mRNA ExpressionReference
KCNN1 (KCa2.1) Paroxysmal AF with Heart FailureHumanRight Atrium↓ 73%[8]
Chronic AF with Heart FailureHumanRight Atrium↓ 78%[7]
Chronic AFHumanAtriaSignificantly decreased[6][10]
KCNN2 (KCa2.2) Paroxysmal AF with Heart FailureHumanRight Atrium↓ 62%[8]
Porcine AF Model (14 days)PigRight Atrium↓ 34% (trend)[1]
Chronic AFHumanAtriaSignificantly decreased[6][10][11]
KCNN3 (KCa2.3) Paroxysmal AF with Heart FailureHumanRight Atrium↓ 50%[8]
Porcine AF Model (14 days)PigRight AtriumReduced[1]
Chronic AFHumanAtriaSignificantly decreased[6][10]

Table 2: Changes in KCa2 Channel Protein Expression in Atrial Fibrillation

KCa2 SubtypeConditionSpeciesAtrial TissueChange in Protein ExpressionReference
KCa2.1 Chronic AFHumanAtriaRemarkably decreased[6][10]
Porcine AF Model (14 days)PigRight Atrium↓ 72% (numerical decrease)[7]
KCa2.2 Chronic AFHumanAtriaRemarkably decreased[6][10]
KCa2.3 Chronic AFHumanAtriaRemarkably decreased[6][10]

Table 3: Effects of KCa2 Channel Inhibitors on Atrial Electrophysiology

InhibitorModelSpeciesEffectQuantitative ChangeReference
ICA (1 µM) Isolated Perfused Heart (Stretch-induced AF)RabbitAERP Prolongation↑ 20.5 ± 2.2 ms[12]
Atrial APD90 Prolongation↑ 9.1 ± 2.7 ms[12]
NS8593 (5 mg/kg) In vivo Persistent AF ModelHorseAtrial Fibrillation Cycle Length (AFCL) Prolongation↑ ~50 ms[13]
AP30663 (5 mg/kg) In vivo Anesthetized ModelRatAERP Prolongation↑ to 189.9 ± 18.6% of baseline[2]

Table 4: IC50 Values of Selected KCa2 Channel Inhibitors

InhibitorKCa2 Subtype TargetIC50Reference
ICA KCa2.2 and KCa2.30.3–0.5 µM[12]
Apamin KCa2.2 > KCa2.3 > KCa2.1pM to nM range[4]
UCL 1684 KCa2 channelsNot specified[14]
NS8593 KCa2 channelsNot specified[13]

Signaling Pathways Involving KCa2 Channels in Atrial Fibrillation

The regulation of KCa2 channels in atrial cardiomyocytes is complex and involves multiple signaling pathways that are often dysregulated in AF.

Upstream Regulation:

  • Intracellular Calcium (Ca²⁺): The primary activator of KCa2 channels is intracellular Ca²⁺, which binds to calmodulin (CaM) that is constitutively associated with the C-terminus of the channel. In AF, altered Ca²⁺ handling can lead to increased diastolic Ca²⁺ levels, potentially enhancing KCa2 channel activity.[2][7]

  • Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): CaMKII is a key signaling molecule that is upregulated and hyperactivated in AF.[15][16] CaMKII can directly phosphorylate KCa2 channels, increasing their sensitivity to Ca²⁺ and leading to an enhanced IK,Ca.[7][17] This contributes to the shortening of the atrial APD.

  • Protein Kinase A (PKA): PKA, activated by β-adrenergic stimulation, can also phosphorylate KCa2 channels, although its role in AF-related remodeling of these channels is less clear than that of CaMKII.[2][9]

  • Protein Phosphatase 2A (PP2A): PP2A is a major phosphatase in the heart that opposes the actions of kinases.[10][13] In AF, alterations in PP2A activity can affect the phosphorylation state and function of KCa2 channels.[2]

  • Transcriptional Regulation: Transcription factors such as PITX2 and histone deacetylases (HDACs) have been implicated in the regulation of KCNN gene expression.[18][19][20] Dysregulation of these factors in AF can lead to changes in KCa2 channel expression levels.

Downstream Effects:

The activity of KCa2 channels directly influences the repolarization of the atrial action potential. Increased KCa2 channel activity, as seen in some stages of AF, leads to a shortening of the APD and ERP, which creates a vulnerable substrate for re-entry. Conversely, inhibition of KCa2 channels prolongs the APD and ERP, an anti-arrhythmic mechanism.

KCa2_Signaling_AF cluster_upstream Upstream Regulators in AF cluster_channel KCa2 Channel Regulation cluster_downstream Downstream Pathophysiology AF Atrial Fibrillation Ca_handling Altered Ca²⁺ Handling (↑ Diastolic Ca²⁺) AF->Ca_handling CaMKII ↑ CaMKII Activity AF->CaMKII PKA ↑ PKA Activity (β-adrenergic stimulation) AF->PKA PP2A Altered PP2A Activity AF->PP2A HDACs Dysregulated HDACs AF->HDACs PITX2 Altered PITX2 AF->PITX2 KCa2_channel KCa2 Channel (Protein) Ca_handling->KCa2_channel Activation CaMKII->KCa2_channel Phosphorylation (↑ Ca²⁺ sensitivity) PKA->KCa2_channel Phosphorylation PP2A->KCa2_channel Dephosphorylation KCa2_exp KCNN Gene Expression HDACs->KCa2_exp PITX2->KCa2_exp Transcriptional Regulation KCa2_exp->KCa2_channel Translation IKCa ↑ I K,Ca KCa2_channel->IKCa Conductance APD_ERP ↓ Atrial APD & ERP IKCa->APD_ERP Reentry ↑ Substrate for Re-entry APD_ERP->Reentry AF_perpetuation AF Perpetuation Reentry->AF_perpetuation

Caption: Signaling pathways regulating KCa2 channels in atrial fibrillation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of KCa2 channels in atrial fibrillation.

Isolation of Human Atrial Myocytes for Patch-Clamp Electrophysiology

This protocol is adapted from methods described for isolating human atrial cardiomyocytes for electrophysiological studies.[11][21][22][23][24]

Materials:

  • Human right atrial appendage tissue

  • Ca²⁺-free Tyrode's solution

  • Enzyme solution 1: Ca²⁺-free Tyrode's with Collagenase Type II and Protease Type XXIV

  • Enzyme solution 2: Ca²⁺-free Tyrode's with Collagenase Type II

  • Kraft-Brühe (KB) solution

  • Bovine serum albumin (BSA)

Procedure:

  • Tissue Collection and Preparation:

    • Obtain fresh human right atrial appendage tissue in cold, oxygenated Ca²⁺-free Tyrode's solution.

    • Mince the tissue into small pieces (approximately 1-2 mm³) in fresh Ca²⁺-free Tyrode's solution.

    • Wash the tissue pieces several times to remove excess blood.

  • Enzymatic Digestion:

    • Transfer the tissue pieces to a flask containing Enzyme Solution 1 and incubate at 37°C with gentle agitation for 45-60 minutes.

    • Triturate the tissue gently every 15 minutes with a wide-bore pipette.

    • Stop the first digestion by adding an equal volume of Ca²⁺-free Tyrode's solution with 1% BSA.

    • Pellet the remaining tissue chunks by gentle centrifugation and discard the supernatant containing the digested cells from this first step.

    • Resuspend the tissue chunks in Enzyme Solution 2 and continue incubation at 37°C with gentle agitation.

    • Monitor the digestion closely by taking small aliquots every 5-10 minutes and observing the release of rod-shaped, Ca²⁺-tolerant myocytes under a microscope.

  • Cell Harvesting and Storage:

    • When a sufficient number of viable myocytes are observed, stop the digestion by adding Ca²⁺-free Tyrode's solution with BSA.

    • Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

    • Allow the myocytes to settle by gravity or gentle centrifugation.

    • Carefully aspirate the supernatant and resuspend the cell pellet in KB solution.

    • Gradually reintroduce Ca²⁺ to the cell suspension in a stepwise manner to a final concentration of 1.8 mM.

    • Store the isolated myocytes at room temperature for use in patch-clamp experiments on the same day.

Patch_Clamp_Workflow start Start: Obtain Human Atrial Tissue mince Mince Tissue into Small Pieces start->mince wash1 Wash with Ca²⁺-free Tyrode's Solution mince->wash1 digest1 Enzymatic Digestion 1 (Collagenase + Protease) wash1->digest1 triturate Gentle Trituration digest1->triturate stop1 Stop Digestion 1 (add BSA) digest1->stop1 triturate->digest1 Repeat pellet Pellet Tissue Chunks stop1->pellet digest2 Enzymatic Digestion 2 (Collagenase only) pellet->digest2 monitor Monitor Cell Dissociation digest2->monitor monitor->digest2 Continue stop2 Stop Digestion 2 monitor->stop2 filter_cells Filter Cell Suspension stop2->filter_cells harvest Harvest Myocytes (Gravity/Centrifugation) filter_cells->harvest resuspend Resuspend in KB Solution harvest->resuspend reintroduce_ca Gradual Reintroduction of Ca²⁺ resuspend->reintroduce_ca patch_clamp Perform Patch-Clamp Recording reintroduce_ca->patch_clamp

Caption: Workflow for isolating human atrial myocytes for patch-clamp.
Western Blotting for KCa2 Channel Protein Expression

This protocol is a general guide for Western blotting of KCa2 channel proteins from atrial tissue lysates.[7][25][26][27]

Materials:

  • Frozen atrial tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against KCa2.1, KCa2.2, and KCa2.3

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Protein Extraction:

    • Homogenize frozen atrial tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-KCa2.2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Apply ECL detection reagents to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Quantitative PCR (qPCR) for KCa2 Channel mRNA Expression

This protocol outlines the steps for quantifying KCa2 channel mRNA levels in atrial tissue.[14]

Materials:

  • Frozen atrial tissue samples

  • RNA extraction kit (e.g., TRIzol)

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for KCNN1, KCNN2, KCNN3, and a reference gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

Procedure:

  • RNA Extraction and DNase Treatment:

    • Homogenize frozen atrial tissue in RNA extraction reagent.

    • Isolate total RNA according to the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using spectrophotometry.

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of total RNA from each sample into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (denaturation, annealing, extension).

    • Include no-template controls to check for contamination.

    • Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes (KCNN1, KCNN2, KCNN3) normalized to the reference gene using the ΔΔCt method.

Langendorff-Perfused Heart Model for Atrial Fibrillation Studies

This protocol describes the setup and use of an isolated, retrogradely perfused heart model to study AF.[26][28][29][30][31]

Materials:

  • Animal (e.g., rabbit, rat)

  • Heparin

  • Anesthetic

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Pacing electrodes

  • Recording electrodes (ECG or monophasic action potential)

Procedure:

  • Heart Isolation:

    • Anesthetize the animal and administer heparin to prevent coagulation.

    • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion Setup:

    • Mount the heart on the Langendorff apparatus by cannulating the aorta.

    • Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure.

    • Allow the heart to stabilize.

  • Induction of Atrial Fibrillation:

    • Place pacing electrodes on the atria.

    • Induce AF using programmed electrical stimulation, such as burst pacing (rapid, short-duration stimuli).

  • Electrophysiological Measurements and Drug Testing:

    • Record atrial electrical activity using surface ECG or monophasic action potential electrodes.

    • Measure parameters such as AF duration, AF cycle length, and AERP.

    • Administer test compounds (e.g., KCa2 channel inhibitors) via the perfusate and assess their effects on AF.

Optical Mapping of Atrial Electrical Activity

This protocol provides a general overview of optical mapping to visualize electrical propagation in the atria.[27][32][33][34][35]

Materials:

  • Isolated, Langendorff-perfused heart

  • Voltage-sensitive fluorescent dye (e.g., di-4-ANEPPS)

  • Excitation-contraction uncoupler (e.g., blebbistatin)

  • High-speed, high-resolution camera

  • Light source for dye excitation

  • Optical filters

Procedure:

  • Heart Preparation and Dye Loading:

    • Prepare a Langendorff-perfused heart as described above.

    • Administer an excitation-contraction uncoupler to minimize motion artifacts.

    • Load the heart with a voltage-sensitive dye by adding it to the perfusate.

  • Optical Recording:

    • Position the heart in front of the camera.

    • Illuminate the heart with the appropriate wavelength of light to excite the dye.

    • Record the fluorescent signal using the high-speed camera. The changes in fluorescence intensity correspond to changes in membrane potential.

  • Data Analysis:

    • Process the recorded images to generate maps of electrical activation and repolarization.

    • Analyze parameters such as action potential duration, conduction velocity, and the presence of re-entrant circuits (rotors).

Therapeutic Potential and Future Directions

The atrial-selective nature of KCa2 channels makes them a highly attractive target for the development of novel anti-arrhythmic drugs for AF.[5] A phase 2 clinical trial of a KCa2 channel inhibitor, this compound, demonstrated its efficacy in converting recent-onset AF to sinus rhythm.[20] This provides strong clinical validation for this therapeutic approach.

Future research in this area will likely focus on:

  • Subtype Selectivity: Developing inhibitors with greater selectivity for specific KCa2 channel subtypes that are most critically involved in AF pathophysiology.

  • Understanding Remodeling: Further elucidating the complex, time-dependent changes in KCa2 channel expression and function during the progression from paroxysmal to persistent AF.

  • Combination Therapies: Investigating the potential for combining KCa2 channel inhibitors with other anti-arrhythmic agents to enhance efficacy and reduce side effects.

  • Personalized Medicine: Identifying patient populations who are most likely to respond to KCa2 channel-targeted therapies based on their specific genetic and electrophysiological profiles.

Conclusion

KCa2 channels are key players in the electrophysiological landscape of the atria and their dysregulation is intimately linked to the pathophysiology of atrial fibrillation. Their atrial-predominant function presents a unique opportunity for the development of targeted therapies with an improved safety profile. This technical guide has provided a comprehensive overview of the current understanding of the role of KCa2 channels in AF, supported by quantitative data, detailed experimental protocols, and an exploration of the relevant signaling pathways. It is hoped that this resource will aid researchers, scientists, and drug development professionals in their efforts to translate this promising therapeutic target into novel and effective treatments for patients with atrial fibrillation.

References

The Impact of AP30663 on Neuronal Afterhyperpolarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AP30663 is a potent small molecule inhibitor of small-conductance calcium-activated potassium (KCa2), also known as SK channels. While primarily investigated for its therapeutic potential in atrial fibrillation, its mechanism of action holds significant implications for neuronal excitability through the modulation of afterhyperpolarization (AHP). In neurons, KCa2 channels are key mediators of the medium afterhyperpolarization (mAHP), a critical component in regulating neuronal firing patterns, spike frequency adaptation, and overall excitability. This technical guide provides an in-depth overview of the established role of KCa2 channels in neuronal AHP and extrapolates the expected impact of this compound based on its known pharmacological profile. This document summarizes quantitative data on KCa2 channel inhibition, details relevant experimental protocols, and provides visualizations of the underlying pathways and experimental workflows.

Disclaimer: The majority of the available research on this compound focuses on its cardiac effects. Direct experimental data on the effects of this compound on afterhyperpolarization in neurons is limited. The information presented here is based on the compound's known mechanism of action as a potent KCa2 channel inhibitor and data from studies using other KCa2 channel blockers, such as apamin (B550111), in neuronal preparations.

Introduction to Afterhyperpolarization and KCa2 Channels in Neurons

Following an action potential, the neuronal membrane potential transiently becomes more negative than the resting potential, a phenomenon known as afterhyperpolarization (AHP). AHPs are broadly classified into three components based on their duration: fast (fAHP), medium (mAHP), and slow (sAHP).[1] The mAHP, typically lasting for tens to hundreds of milliseconds, is crucial for determining the interspike interval and thereby controlling the firing frequency of a neuron.[1]

The primary drivers of the mAHP are the small-conductance calcium-activated potassium (KCa2/SK) channels.[2][3] This family of ion channels comprises three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3).[2] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺).[2] An influx of Ca²⁺ during an action potential leads to the opening of KCa2 channels, the subsequent efflux of potassium ions (K⁺), and the hyperpolarization of the membrane, which manifests as the mAHP. By increasing the duration a neuron remains hyperpolarized, the mAHP influences the firing rate and pattern of neuronal discharge.

This compound: A Potent Inhibitor of KCa2 Channels

This compound is a novel negative allosteric modulator of KCa2 channels.[4] It inhibits all three KCa2 channel subtypes by decreasing the calcium sensitivity of the channel.[4] While its development has been focused on treating atrial fibrillation, its potent inhibition of KCa2 channels suggests a significant impact on neuronal function. The compound was, however, designed to have limited central nervous system (CNS) exposure to minimize potential neurological side effects.[4]

Quantitative Data on KCa2 Channel Inhibition

The inhibitory potency of this compound on the different human KCa2 channel subtypes has been determined using whole-cell patch-clamp recordings in HEK cells stably expressing these channels. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

KCa2 Channel SubtypeIC₅₀ of this compound (µM)
KCa2.1 (hSK1)2.29 ± 0.22
KCa2.2 (hSK2)1.46 ± 0.28
KCa2.3 (hSK3)1.09 ± 0.09
Data from Diness et al. (2020)[4]

As a point of comparison, the well-established KCa2 channel blocker, apamin, is often used in nanomolar concentrations to study the role of these channels in neurons. The following table summarizes the effects of apamin on the mAHP in hippocampal neurons, providing an expected parallel for the action of this compound.

Neuronal PreparationApamin ConcentrationEffect on mAHPReference
CA1 Pyramidal Neurons100 nMFully suppressed mAHP following a calcium spike[5]
CA1 Pyramidal Neurons100 nMNo measurable effect on mAHP following a train of 5 Na⁺ spikes[5]
Cultured Hippocampal NeuronsNot specifiedEnhanced by anandamide (B1667382) via apamin-sensitive SK channels[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and logical connections relevant to the impact of this compound on neuronal afterhyperpolarization.

Signaling_Pathway AP Action Potential Ca_influx Ca²⁺ Influx (via VGCCs) AP->Ca_influx KCa2 KCa2 (SK) Channel Ca_influx->KCa2 activates K_efflux K⁺ Efflux KCa2->K_efflux mAHP Medium Afterhyperpolarization (mAHP) K_efflux->mAHP Excitability Decreased Neuronal Excitability mAHP->Excitability This compound This compound This compound->KCa2 inhibits

Caption: this compound's mechanism of action on the KCa2-mediated mAHP pathway.

Logical_Relationship cluster_0 This compound Application cluster_1 Channel and Membrane Effects cluster_2 Functional Neuronal Outcome This compound This compound KCa2_inhibition KCa2 Channel Inhibition This compound->KCa2_inhibition mAHP_reduction mAHP Reduction KCa2_inhibition->mAHP_reduction Firing_increase Increased Firing Frequency mAHP_reduction->Firing_increase Adaptation_decrease Decreased Spike Frequency Adaptation mAHP_reduction->Adaptation_decrease

Caption: Logical flow from this compound application to neuronal excitability changes.

Experimental Protocols

To investigate the effects of this compound on neuronal afterhyperpolarization, standard electrophysiological techniques, specifically whole-cell patch-clamp recordings in the current-clamp mode, are employed.

Whole-Cell Patch-Clamp Recording of Afterhyperpolarization

This protocol is designed for recording from neurons in acute brain slices or cultured neurons.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

  • Intracellular Solution: (in mM) 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

Procedure:

  • Slice Preparation/Cell Culture: Prepare acute brain slices (e.g., hippocampus, cortex) or plate cultured neurons on coverslips.

  • Recording Setup: Transfer the preparation to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at a physiological temperature (32-34°C).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a neuron under visual guidance (e.g., DIC optics).

    • Apply gentle positive pressure to the pipette.

    • Upon contacting the cell membrane, release the pressure to form a Giga-ohm seal.

    • Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Current-Clamp Recording:

    • Switch the amplifier to current-clamp mode.

    • Allow the cell to stabilize for several minutes.

    • Determine the resting membrane potential. If necessary, inject a small holding current to maintain the membrane potential at a consistent level (e.g., -70 mV).

  • Eliciting Afterhyperpolarization:

    • Inject a series of depolarizing current steps of varying amplitudes and durations to elicit trains of action potentials. A typical stimulus would be a 100-500 ms (B15284909) pulse of 100-500 pA.

    • Record the membrane potential changes following the cessation of the current pulse. The hyperpolarization below the resting potential is the AHP.

  • Data Acquisition and Analysis:

    • Acquire data using appropriate software (e.g., pCLAMP, AxoGraph).

    • Measure the peak amplitude and duration of the mAHP. The mAHP is typically measured within the first few hundred milliseconds following the spike train.

  • Pharmacology:

    • After obtaining stable baseline recordings, perfuse the bath with aCSF containing the desired concentration of this compound.

    • Repeat the AHP elicitation protocol and compare the AHP characteristics before and after drug application.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Prepare Neuronal Culture/Slice Setup Set up Patch-Clamp Rig and Perfuse with aCSF Start->Setup Patch Obtain Whole-Cell Patch-Clamp Recording Setup->Patch Stabilize Stabilize Recording in Current-Clamp Mode Patch->Stabilize Baseline Record Baseline AHP (Inject Depolarizing Current) Stabilize->Baseline Apply_Drug Apply this compound via Perfusion Baseline->Apply_Drug Record_Drug Record AHP in the Presence of this compound Apply_Drug->Record_Drug Washout Washout this compound (Optional) Record_Drug->Washout Analyze Analyze Data: Compare AHP Amplitude & Duration Record_Drug->Analyze Record_Washout Record AHP after Washout Washout->Record_Washout Record_Washout->Analyze End End Analyze->End

Caption: Workflow for electrophysiological assessment of this compound on neuronal AHP.

Expected Impact of this compound on Neuronal Afterhyperpolarization and Excitability

Based on its potent inhibition of KCa2 channels, the application of this compound to neurons is expected to have the following effects:

  • Reduction of the Medium Afterhyperpolarization (mAHP): By inhibiting KCa2 channels, this compound will reduce the outward potassium current that underlies the mAHP. This will result in a decrease in the amplitude and/or duration of the mAHP.

  • Increased Neuronal Firing Rate: A reduction in the mAHP will shorten the interspike interval, leading to an increase in the firing frequency of the neuron in response to a sustained depolarizing stimulus.

  • Decreased Spike Frequency Adaptation: The mAHP contributes to spike frequency adaptation, where the firing rate of a neuron decreases over time during a prolonged stimulus. By blocking the mAHP, this compound is expected to reduce this adaptation, causing the neuron to fire at a more sustained high frequency.

These expected effects are consistent with observations from studies using other KCa2 channel blockers like apamin, which has been shown to increase neuronal excitability.[5]

Conclusion and Future Directions

This compound is a powerful pharmacological tool for modulating KCa2 channel activity. While its primary therapeutic target has been the heart, its mechanism of action strongly suggests a significant impact on neuronal function by reducing the medium afterhyperpolarization. This would, in turn, lead to an increase in neuronal excitability.

For researchers in neuroscience and drug development, this compound presents an opportunity to explore the role of KCa2 channels in various neurological processes and diseases. Future research should focus on directly characterizing the effects of this compound in different neuronal populations to confirm its impact on afterhyperpolarization and to explore its potential as a modulator of neuronal excitability in the central nervous system, bearing in mind its designed low CNS permeability. Such studies will be crucial for a comprehensive understanding of the full pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for AP30663 Patch Clamp Analysis in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, which is under development for the treatment of atrial fibrillation.[1][2][3] Understanding the electrophysiological effects and mechanism of action of this compound on KCa2 channels is crucial for its continued development. This document provides detailed application notes and protocols for characterizing the effects of this compound on KCa2 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells using the whole-cell patch clamp technique.

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2 channels.[1][2] Its primary mechanism of action involves reducing the apparent sensitivity of the channel to intracellular calcium (Ca²⁺), which is the primary gating mechanism for this channel class.[4] This is achieved by right-shifting the Ca²⁺-activation curve of the channel, meaning that a higher concentration of intracellular Ca²⁺ is required to open the channel in the presence of this compound.[1][2][5] This inhibitory effect has been demonstrated on KCa2.1, KCa2.2, and KCa2.3 channel subtypes.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on various human KCa2 channel subtypes expressed in HEK293 cells, as determined by automated whole-cell patch clamp electrophysiology.

Table 1: Inhibitory Potency (IC₅₀) of this compound on KCa2 Channels

Channel SubtypeIC₅₀ (µM)Number of Experiments (n)
hKCa2.111.8 ± 1.19
hKCa2.28.0 ± 0.619
hKCa2.35.2 ± 0.416

Data sourced from whole-cell patch clamp recordings in HEK293 cells stably expressing the respective human KCa2 channel subtype.[1]

Table 2: Selectivity Profile of this compound against other Cardiac Ion Channels

Ion ChannelCurrent% Inhibition at 10 µM this compound
hKᵥ11.1a (hERG)IKrIC₅₀ = 15.1 ± 2.1 µM
hKᵥ11.1a/1bIKrIC₅₀ = 4.0 ± 1.5 µM (manual patch clamp at 35°C)
hNaᵥ1.5INaNot specified
hCaᵥ1.2ICaNot specified

This table highlights the selectivity of this compound for KCa2 channels over other key cardiac ion channels, although some off-target effects are observed at higher concentrations.[1]

Experimental Protocols

Cell Culture and Transfection

This protocol describes the maintenance and preparation of HEK293 cells for patch clamp experiments.

  • Cell Line: Use a stable HEK293 cell line expressing the human KCa2 channel subtype of interest (e.g., KCa2.1, KCa2.2, or KCa2.3).

  • Culture Medium: Maintain the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Plating for Electrophysiology:

    • 24-48 hours before the experiment, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).

    • Plate the cells at a low density onto glass coverslips (12 mm diameter) placed in a 35 mm culture dish. This ensures that individual, healthy cells are available for patching.

Whole-Cell Patch Clamp Protocol

This protocol details the steps for recording KCa2 channel currents in HEK293 cells using the whole-cell patch clamp configuration. The recordings can be performed using either manual or automated patch clamp systems.

Solutions and Reagents:

Table 3: Composition of Symmetrical K⁺ Solutions

ComponentExtracellular Solution (in mM)Intracellular (Pipette) Solution (in mM)
KCl140140
MgCl₂22
HEPES1010
EGTA55
CaCl₂As required to achieve desired free Ca²⁺As required to achieve desired free Ca²⁺
ATP-Mg-2
GTP-Na-0.1
pH 7.4 with KOH7.2 with KOH
Osmolarity ~310 mOsm~300 mOsm

Note: The free Ca²⁺ concentration in the intracellular solution is critical for activating KCa2 channels and should be carefully calculated and buffered with EGTA. For studying the Ca²⁺-dependence of this compound action, a range of free Ca²⁺ concentrations will be required.

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Recording Procedure:

  • Setup: Place a coverslip with the HEK293 cells in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Cell Dialysis: Allow the cell to dialyze with the intracellular solution for at least 5 minutes before starting the recordings.

  • Voltage Protocol:

    • Hold the membrane potential at 0 mV.

    • Apply a depolarizing voltage ramp from -80 mV to +80 mV over 200 ms (B15284909) to elicit KCa2 currents.[1][5][6]

  • Data Acquisition: Record the currents using a patch clamp amplifier and appropriate data acquisition software.

  • Drug Application:

    • Establish a stable baseline recording of KCa2 currents in the absence of the compound.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Record the currents in the presence of the compound until a steady-state effect is observed.

  • Washout: Perfuse the chamber with the drug-free extracellular solution to observe the reversibility of the drug effect.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_ephys Patch Clamp Electrophysiology cluster_analysis Data Analysis Culture HEK293 Cell Culture (Stable KCa2 expression) Plate Plating on Coverslips Culture->Plate Setup Mount Coverslip and Perfuse Plate->Setup Seal Giga-seal Formation Setup->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Record_Base Record Baseline KCa2 Currents WholeCell->Record_Base Apply_Drug Apply this compound Record_Base->Apply_Drug Record_Drug Record KCa2 Currents with this compound Apply_Drug->Record_Drug Washout Washout Record_Drug->Washout Measure Measure Current Inhibition Washout->Measure IC50 Calculate IC50 Measure->IC50

Caption: Experimental workflow for this compound patch clamp analysis.

Signaling Pathway

G cluster_membrane Cell Membrane KCa2_closed KCa2 Channel (Closed) KCa2_open KCa2 Channel (Open) KCa2_closed->KCa2_open Opens K_efflux K⁺ Efflux KCa2_open->K_efflux Ca_in Intracellular Ca²⁺ Ca_in->KCa2_closed Activates This compound This compound This compound->KCa2_closed Inhibits (Negative Allosteric Modulation) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

Caption: this compound signaling pathway on KCa2 channels.

References

Application Notes and Protocols for AP30663 in an Isolated Langendorff Heart Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels.[1][2][3] These channels are considered a promising target for the treatment of atrial fibrillation (AF).[1][2][3] this compound functions as a negative allosteric modulator of KCa2 channels, specifically by right-shifting the Ca2+-activation curve of the KCa2.3 channel subtype.[1][2][3][4] This inhibition of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP), a key anti-arrhythmic mechanism, with comparatively minor effects on ventricular repolarization (QT interval).[1][2][3] The isolated Langendorff heart model is a powerful ex vivo tool that allows for the study of cardiac function and pharmacology in the absence of systemic neural and hormonal influences.[5][6][7] This document provides a detailed protocol for utilizing this compound in an isolated guinea pig Langendorff heart model to investigate its cardiac electrophysiological effects.

Mechanism of Action of this compound

AP30663_Mechanism_of_Action This compound This compound KCa2 KCa2 Channel (SK Channel) This compound->KCa2 Binds to Ca_Activation Right-shifts Ca2+ Activation Curve KCa2->Ca_Activation Modulates IKCa Inhibition of IKCa Current Ca_Activation->IKCa AP_Duration Prolongation of Atrial Action Potential Duration IKCa->AP_Duration AERP Increased Atrial Effective Refractory Period (AERP) AP_Duration->AERP AF_Suppression Suppression of Atrial Fibrillation AERP->AF_Suppression

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on key electrophysiological parameters in the isolated guinea pig heart.

Concentration of this compound (µM)Change in Atrial Effective Refractory Period (AERP)Change in Corrected QT interval (QTcH)Observations on Heart Rate and PQ-interval
1Concentration-dependent increaseMinor prolongationSlows heart rate and prolongs the PQ-interval, suggesting effects on nodal tissue.[1]
3Concentration-dependent increaseMinor prolongationSlows heart rate and prolongs the PQ-interval, suggesting effects on nodal tissue.[1]
10Significant, concentration-dependent increaseMinor prolongationSlows heart rate and prolongs the PQ-interval, suggesting effects on nodal tissue.[1]

Experimental Protocol: this compound in Isolated Guinea Pig Langendorff Heart

This protocol details the procedure for investigating the effects of this compound on an isolated guinea pig heart using the Langendorff perfusion method.

Materials and Reagents
  • Guinea Pig (species appropriate for the study)

  • Anesthesia (e.g., sodium pentobarbital)

  • Heparin

  • Krebs-Henseleit Buffer (or other suitable physiological salt solution)

  • This compound

  • Solvent for this compound (e.g., DMSO, followed by dilution in buffer)

  • Langendorff Apparatus (including perfusion reservoir, cannula, bubble trap, and temperature control)

  • Data Acquisition System with ECG and pressure transducers

  • Pacing electrode

  • Monophasic action potential (MAP) electrode (optional)

  • Surgical instruments for thoracotomy and heart excision

  • Ice-cold cardioplegia solution

Experimental Workflow

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis Animal_Prep 1. Animal Anesthesia and Heparinization Heart_Excision 2. Thoracotomy and Heart Excision Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation and Mounting on Langendorff Heart_Excision->Cannulation Baseline 4. Baseline Recording (20 min) Cannulation->Baseline AP30663_1uM 5. Perfuse with 1 µM this compound (20 min) Baseline->AP30663_1uM Data_Acq 8. Continuous ECG and Pressure Monitoring Baseline->Data_Acq AP30663_3uM 6. Perfuse with 3 µM this compound (20 min) AP30663_1uM->AP30663_3uM AP30663_1uM->Data_Acq AP30663_10uM 7. Perfuse with 10 µM this compound (20 min) AP30663_3uM->AP30663_10uM AP30663_3uM->Data_Acq AP30663_10uM->Data_Acq AERP_Measurement 9. AERP Measurement at each stage Data_Acq->AERP_Measurement Data_Analysis 10. Data Analysis (QTc, HR, PQ-interval) AERP_Measurement->Data_Analysis

Caption: Experimental workflow for this compound in the Langendorff model.

Procedure
  • Animal Preparation and Heart Excision:

    • Anesthetize the guinea pig according to approved institutional animal care and use committee protocols.

    • Administer heparin to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

    • Rapidly excise the heart and immediately place it in ice-cold cardioplegia solution to arrest cardiac activity and protect the myocardium.[5]

  • Langendorff Apparatus Setup and Heart Mounting:

    • Prime the Langendorff apparatus with oxygenated Krebs-Henseleit buffer maintained at 37°C.

    • Identify the aorta and carefully cannulate it onto the perfusion cannula of the Langendorff apparatus.[5]

    • Secure the aorta to the cannula with a suture.

    • Initiate retrograde perfusion through the aorta. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries, thus nourishing the heart muscle.[6]

    • Allow the heart to stabilize for a baseline period of approximately 20 minutes. During this time, ensure a stable heart rate and contractile function.

  • Preparation of this compound Perfusate:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the final working concentrations of this compound (1, 3, and 10 µM) by diluting the stock solution into the Krebs-Henseleit buffer.[1] Ensure the final solvent concentration is minimal and consistent across all solutions, including a vehicle control.

  • Experimental Protocol:

    • Baseline Recording: Following the stabilization period, record baseline electrophysiological parameters for 20 minutes.[1] This includes ECG, heart rate, and AERP.

    • This compound Perfusion: Sequentially perfuse the heart with increasing concentrations of this compound (1, 3, and 10 µM).[1] Each concentration should be perfused for a 20-minute episode.[1]

    • Time-Matched Control: In a separate set of experiments, perfuse a heart with vehicle control solution for the same duration to account for any time-dependent changes in the preparation.[1]

  • Data Acquisition and Analysis:

    • ECG: Place three ECG electrodes near the heart to obtain a continuous electrocardiogram.[1] From the ECG, measure the heart rate, PQ-interval, and QT-interval. Correct the QT-interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula).

    • Atrial Effective Refractory Period (AERP):

      • Place a pacing electrode on the right atrium.[1]

      • Pace the atria with a train of stimuli (e.g., 10 stimuli, S1) at a fixed cycle length.

      • Introduce an extra stimulus (S2) after the last S1 stimulus.

      • Gradually decrease the coupling interval between S1 and S2 until the S2 stimulus fails to elicit an atrial action potential. The longest S1-S2 interval that fails to produce a response is the AERP.[1]

    • Monophasic Action Potential (MAP) (Optional): A MAP electrode can be placed on the atrium to directly record the atrial action potential and visually confirm the determination of the AERP.[1]

Conclusion

The use of this compound in the isolated Langendorff heart model provides a robust and controlled environment to characterize its cardiac electrophysiological properties. This protocol, based on published studies, offers a framework for researchers to investigate the atrial-selective effects of this compound and similar KCa2 channel inhibitors. The data generated from these experiments can be crucial for the preclinical development of novel anti-arrhythmic drugs.

References

Application Notes and Protocols for AP30663 in In Vitro Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AP30663, a potent small-conductance calcium-activated potassium (KCa2 or SK) channel inhibitor, in in vitro electrophysiology experiments. The protocols and data presented are collated from preclinical studies to ensure robust and reproducible results.

Introduction

This compound is a novel antiarrhythmic agent under development for the treatment of atrial fibrillation.[1] Its primary mechanism of action is the selective inhibition of KCa2 channels, which play a crucial role in cardiac repolarization, particularly in the atria.[2][3] Understanding the precise concentration and application of this compound is critical for accurate in vitro electrophysiological characterization.

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2 channels.[1][2] It reduces the calcium sensitivity of the channel, thereby inhibiting its activity.[2][4] This inhibition leads to a prolongation of the atrial effective refractory period with minimal effects on ventricular repolarization.[1][2]

cluster_membrane Cell Membrane cluster_effect Cellular Effect KCa2 KCa2 Channel K_efflux KCa2->K_efflux K⁺ Efflux Repolarization Delayed Repolarization KCa2->Repolarization contributes to CaM Calmodulin (CaM) CaM->KCa2 activates Ca Ca²⁺ Ca->CaM binds AP30663_node This compound AP30663_node->KCa2 inhibits (negative allosteric modulation)

Caption: Mechanism of action of this compound on KCa2 channels.

Quantitative Data: Potency and Selectivity

The following tables summarize the inhibitory concentrations (IC50) of this compound on KCa2 channel subtypes and its selectivity against other key cardiac ion channels.

Table 1: this compound Potency on KCa2 Channel Subtypes

Channel SubtypeIC50 (µM)Cell LineMethod
KCa2.12.29 ± 0.22HEKAutomated Whole-Cell Patch-Clamp
KCa2.21.46 ± 0.28HEKAutomated Whole-Cell Patch-Clamp
KCa2.31.09 ± 0.09HEKAutomated Whole-Cell Patch-Clamp

Data sourced from Diness et al., 2020.[2]

Table 2: this compound Selectivity Profile against Other Cardiac Ion Channels

Ion ChannelCurrentIC50 (µM)% Inhibition at 10 µMMethod
hKV11.1a (hERG)IKr15.1 ± 2.1-Automated Whole-Cell Patch-Clamp
hKV11.1a/bIKr4.0 ± 1.5-Manual Patch-Clamp (35°C)
Kir3.1/Kir3.4IKAChNot significantly affected~0%Two-Electrode Voltage-Clamp
KV1.5IKurNot significantly affected~0%Two-Electrode Voltage-Clamp
KV7.1/KCNE1IKsNot significantly affected~0%Two-Electrode Voltage-Clamp
KV4.3/KChiP2ItoNot significantly affected~0%Two-Electrode Voltage-Clamp
Kir2.1IK1Not significantly affected~0%Two-Electrode Voltage-Clamp
CaV1.2ICa,LNot significantly affected (up to 30 µM)~0%Automated Whole-Cell Patch-Clamp
NaV1.5INaNot significantly affected~0%Automated Whole-Cell Patch-Clamp

Data sourced from Diness et al., 2020.[2][5]

Experimental Protocols

Stock Solution Preparation

For in vitro experiments, this compound should be solubilized in dimethyl sulfoxide (B87167) (DMSO) to create a stock concentration of 10 mM.[2][3] The final concentration of DMSO in the experimental solution should not exceed 0.1% to avoid solvent effects.[2][3]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to assess the effect of this compound on heterologously expressed ion channels.

Cell Culture:

  • HEK293 cells stably expressing the human KCa2 channel subtypes (KCa2.1, KCa2.2, or KCa2.3) are recommended.[2]

  • Cells should be cultured in appropriate media and conditions to ensure optimal health and channel expression.

Solutions:

  • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and an appropriate concentration of free Ca²⁺ to activate KCa2 channels (e.g., 1 µM). Adjust pH to 7.2 with KOH.

Procedure:

  • Prepare cells on coverslips for recording.

  • Establish a whole-cell patch-clamp configuration using an appropriate amplifier and data acquisition system.

  • Record baseline KCa2 currents. For KCa2 channels, a voltage ramp protocol from -80 mV to +80 mV for 200 ms (B15284909) from a holding potential of 0 mV in symmetrical K+ solutions can be used to elicit currents.[2]

  • Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 30 µM).[2]

  • Record currents in the presence of the compound until a steady-state effect is observed.

  • Wash out the compound with the control external solution to assess reversibility.

Start Start PrepareCells Prepare Cell Culture Start->PrepareCells Patch Establish Whole-Cell Configuration PrepareCells->Patch Baseline Record Baseline Current Patch->Baseline ApplyDrug Apply this compound Solution Baseline->ApplyDrug RecordEffect Record Drug Effect ApplyDrug->RecordEffect Washout Washout with Control Solution RecordEffect->Washout RecordWashout Record Washout Washout->RecordWashout End End RecordWashout->End

Caption: Experimental workflow for whole-cell patch-clamp.

Inside-Out Patch-Clamp Electrophysiology

This protocol allows for the investigation of the direct effects of this compound on the intracellular side of the KCa2 channel and its calcium sensitivity.

Cell Culture:

  • HEK293 cells stably expressing human KCa2.3 are suitable for these experiments.[2]

Solutions:

  • Pipette Solution (extracellular side, in mM): 140 KCl, 10 HEPES, 1 MgCl2, 2 EGTA. Adjust pH to 7.2 with KOH.

  • Bath Solution (intracellular side, in mM): 140 KCl, 10 HEPES, 1 MgCl2, and varying concentrations of free Ca²⁺ to generate a Ca²⁺-activation curve (e.g., 0.1 µM to 10 µM). Adjust pH to 7.2 with KOH.

Procedure:

  • Establish a giga-ohm seal on a HEK cell.

  • Excise the patch to achieve the inside-out configuration.

  • Perfuse the intracellular side of the patch with bath solutions containing different free Ca²⁺ concentrations to determine the baseline EC50 for calcium activation.

  • Apply this compound (e.g., 7 µM) to the bath solution at various Ca²⁺ concentrations.[6]

  • Measure the KCa2.3 channel activity to determine the effect of this compound on the Ca²⁺-activation curve. A rightward shift in the EC50 indicates a decrease in calcium sensitivity.[2][6]

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound and DMSO. Wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a selective inhibitor of KCa2 channels with IC50 values in the low micromolar range.[2] The provided protocols for whole-cell and inside-out patch-clamp electrophysiology will enable researchers to effectively study the effects of this compound on KCa2 channels and other cardiac ion channels in vitro. Careful preparation of solutions and adherence to the experimental procedures are essential for obtaining reliable and reproducible data.

References

AP30663: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and use of AP30663, a potent and selective small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels. this compound is under investigation as a novel therapeutic agent for atrial fibrillation.[1][2][3][4]

Overview of this compound

This compound acts as a negative allosteric modulator of KCa2 channels, leading to a prolongation of the atrial refractory period with minimal effects on ventricular repolarization.[1][2][3] This atrial-selective action makes it a promising candidate for the pharmacological conversion of atrial fibrillation to sinus rhythm.[4]

Mechanism of Action: this compound inhibits KCa2 channels by right-shifting the Ca2+-activation curve, thereby reducing the channel's sensitivity to intracellular calcium.[1][2][3] This inhibition is not subtype-selective among KCa2.2 and KCa2.3, but it has a slightly lower potency for KCa2.1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (249.13 mM)Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is recommended.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.23 mM)Results in a clear solution.[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.23 mM)Results in a clear solution.[5]
50% Polyethylene glycol (PEG) 400, 50% Sterile Saline5 mg/mLUsed for in vivo experiments.[6]

Table 2: IC50 Values of this compound on Cardiac Ion Channels

Ion ChannelIC50 (µM)Cell LineMethod
hKCa2.1~10 µMHEK cellsAutomated whole-cell patch-clamping[7]
hKCa2.2~1 µMHEK cellsAutomated whole-cell patch-clamping[7]
hKCa2.3~1 µMHEK cellsAutomated whole-cell patch-clamping[7]
hKV11.1a (hERG)15.1 ± 2.1 µMHEK cellsAutomated whole-cell patch-clamping[1][6]
hKV11.1a/1b4.0 ± 1.5 µMHEK cellsManual patch clamp at 35°C[1][6]

Experimental Protocols

Preparation of this compound Stock Solutions

3.1.1. For In Vitro Experiments (e.g., Patch-Clamp Electrophysiology)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 249.13 µL of DMSO to 1 mg of this compound (Molecular Weight: 401.39 g/mol ).[5]

  • Vortex the solution thoroughly to dissolve the compound.

  • If precipitation is observed, sonicate the solution for a few minutes to aid dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]

3.1.2. For In Vivo Experiments (e.g., Animal Studies)

This protocol is adapted from published preclinical studies and describes the preparation of a 5 mg/mL solution.[6][8]

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Sterile isotonic saline (0.9% NaCl)

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound powder in PEG 400 to a concentration of 10 mg/mL.[8]

  • Add an equal volume of sterile isotonic saline to the solution to achieve a final this compound concentration of 5 mg/mL in a vehicle of 50% PEG 400 and 50% saline.[6][8]

  • Vortex the solution until it is clear and homogenous.

  • Prepare the solution fresh on the day of the experiment.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines a general procedure for investigating the effect of this compound on KCa2 channels expressed in a heterologous system (e.g., HEK cells).

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK cells stably expressing hKCa2 channels plating Plate cells onto glass coverslips cell_culture->plating incubation Incubate for 24-48 hours plating->incubation patch Establish whole-cell patch-clamp configuration incubation->patch baseline Record baseline KCa2 currents patch->baseline application Perfuse with this compound (e.g., 1, 10, 30 µM) baseline->application washout Washout with control solution application->washout measurement Measure current inhibition washout->measurement dose_response Construct concentration- response curve measurement->dose_response ic50 Calculate IC50 value dose_response->ic50

Caption: Workflow for whole-cell patch-clamp experiments.

Procedure:

  • Cell Culture: Culture HEK cells stably expressing the human KCa2 channel subtype of interest (KCa2.1, KCa2.2, or KCa2.3).

  • Recording Solutions: Prepare appropriate intracellular and extracellular recording solutions.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.

  • Baseline Recording: Record baseline KCa2 currents. Currents can be elicited by a voltage ramp protocol (e.g., from -80 mV to +80 mV for 200 ms).[7]

  • This compound Application: Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM) diluted in the extracellular solution from the 10 mM DMSO stock. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent effects.[1][6]

  • Washout: After recording the effects of the highest concentration, perfuse the cell with the control extracellular solution to observe any washout of the drug effect.

  • Data Analysis: Analyze the recorded currents to determine the concentration-dependent inhibition of the KCa2 channels and calculate the IC50 value.

Signaling Pathway

This compound directly targets the KCa2 channel, which is a component of the cardiac action potential signaling pathway.

G cluster_cell Atrial Myocyte Ca_influx Ca2+ Influx (L-type Ca2+ channels) Ca_release Ca2+-induced Ca2+ release (from Sarcoplasmic Reticulum) Ca_influx->Ca_release intracellular_Ca ↑ Intracellular [Ca2+] Ca_release->intracellular_Ca KCa2 KCa2 Channel intracellular_Ca->KCa2 activates K_efflux K+ Efflux KCa2->K_efflux repolarization Membrane Repolarization K_efflux->repolarization contributes to This compound This compound This compound->KCa2 inhibits

Caption: this compound mechanism of action on KCa2 channels.

References

Application Note: Measuring the Effect of AP30663 on Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, which is under investigation for the treatment of atrial fibrillation (AF).[1][2][3] KCa2 channels are critical in the repolarization phase of the cardiac action potential, and their inhibition is a promising therapeutic strategy for AF.[1][2][3] Preclinical studies have demonstrated that this compound can prolong the atrial effective refractory period (AERP) with a degree of atrial selectivity, a desirable characteristic for an antiarrhythmic drug.[1][4][5] This document provides detailed protocols for assessing the electrophysiological effects of this compound, with a focus on its impact on action potential duration (APD).

This compound acts as a negative allosteric modulator of KCa2 channels.[1][2][3][6] Its primary mechanism involves right-shifting the calcium activation curve of the KCa2.3 channel subtype, thereby reducing the channel's sensitivity to intracellular calcium and inhibiting its activity.[1][2][3][7] While this compound shows selectivity for KCa2 channels, some off-target effects on the hERG (KV11.1) channel have been observed, which can contribute to QT interval prolongation.[1][8]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from preclinical studies.

Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP)

SpeciesModelThis compound Concentration/DoseChange in AERP (% of baseline)Source
Guinea PigIsolated Perfused Heart3 µM131 ± 6%[6]
Guinea PigIsolated Perfused Heart10 µM165 ± 3%[6]
RatAnesthetized5 mg/kg130.7 ± 5.4%[1][2][3]
RatAnesthetized10 mg/kg189.9 ± 18.6%[1][2][3]
PigConscious5 mg/kg>30 ms (B15284909) increase[5][9]

Table 2: Ion Channel Selectivity of this compound

Ion ChannelCurrentIC50 (µM)% Inhibition at 10 µMSource
hKCa2.2/2.3IKCa0.77 ± 0.13-[6]
hKV11.1a (hERG)IKr15.1 ± 2.1 (automated patch-clamp)-[1]
hKV11.1a/b (hERG)IKr4.0 ± 1.5 (manual patch-clamp)-[1]
Kir3.1/Kir3.4IKAChNot significantNot significant[1][10]
KV1.5IKurNot significantNot significant[1][10]
KV7.1/KCNE1IKsNot significantNot significant[1][10]
KV4.3/KChiP2ItoNot significantNot significant[1][10]
Kir2.1IK1Not significantNot significant[1][10]
NaV1.5INaNot significantNot significant[10]
CaV1.2ICaNot significant (at 30 µM)Not significant[10]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure KCa2 Channel Inhibition

This protocol is designed to measure the effect of this compound on KCa2 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human KCa2 channels).

Materials:

  • HEK293 cells stably expressing the KCa2 channel subtype of interest

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture medium

  • External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH

  • Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, and varying concentrations of free Ca2+ (buffered with CaCl2), pH 7.2 with KOH

  • This compound stock solution (in DMSO) and final dilutions in external solution

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing KCa2 channels onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of 0 mV.

    • Apply a depolarizing voltage ramp from -80 mV to +80 mV over 200 ms to elicit KCa2 currents.[2]

  • Data Acquisition:

    • Record baseline KCa2 currents in the absence of this compound.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and record the currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak outward current at a specific voltage (e.g., +80 mV) for each concentration of this compound.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.

experimental_workflow_patch_clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare HEK293 Cells Expressing KCa2 Channels form_seal Form Gigaohm Seal on a Single Cell prep_cells->form_seal pull_pipettes Pull Borosilicate Glass Pipettes pull_pipettes->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell apply_protocol Apply Voltage-Clamp Ramp Protocol whole_cell->apply_protocol record_baseline Record Baseline KCa2 Currents apply_protocol->record_baseline apply_drug Apply this compound (Increasing Concentrations) record_baseline->apply_drug record_drug Record KCa2 Currents with this compound apply_drug->record_drug measure_current Measure Peak Outward Current record_drug->measure_current normalize Normalize to Baseline measure_current->normalize plot_curve Plot Concentration- Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for Whole-Cell Patch-Clamp Analysis of this compound.
Protocol 2: Measurement of Atrial Effective Refractory Period (AERP) in Isolated Perfused Hearts

This protocol describes the measurement of AERP in an ex vivo Langendorff-perfused guinea pig heart model.

Materials:

  • Guinea pig

  • Langendorff perfusion system

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose, gassed with 95% O2/5% CO2

  • Pacing and recording electrodes

  • Data acquisition system

  • This compound stock solution

Procedure:

  • Heart Isolation: Anesthetize the guinea pig and rapidly excise the heart.

  • Langendorff Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).

  • Electrode Placement: Place a pacing electrode on the right atrium and a recording electrode on the epicardial surface of the atrium to record monophasic action potentials (MAPs).

  • Baseline AERP Measurement:

    • Pace the atrium at a fixed cycle length (e.g., 200 ms, S1).

    • After a train of 10 basic stimuli (S1), deliver a premature extra-stimulus (S2).

    • Determine the longest S1-S2 interval that fails to elicit a propagated atrial action potential. This is the AERP.

  • Drug Perfusion:

    • After establishing a stable baseline, perfuse the heart with increasing concentrations of this compound (e.g., 1, 3, and 10 µM) for a defined period (e.g., 20 minutes) at each concentration.[1]

  • AERP Measurement with Drug: Repeat the AERP measurement protocol at the end of each drug perfusion period.

  • Data Analysis:

    • Calculate the change in AERP at each concentration of this compound relative to the baseline AERP.

    • Perform statistical analysis to determine the significance of the drug-induced changes.

experimental_workflow_aerp cluster_prep Preparation cluster_measurement Measurement Protocol cluster_drug_testing Drug Testing isolate_heart Isolate Guinea Pig Heart langendorff Mount on Langendorff Apparatus isolate_heart->langendorff place_electrodes Place Pacing and Recording Electrodes langendorff->place_electrodes baseline_aerp Measure Baseline AERP place_electrodes->baseline_aerp pace_s1 Pace Atrium (S1) deliver_s2 Deliver Premature Stimulus (S2) pace_s1->deliver_s2 determine_aerp Determine Longest S1-S2 Interval without Response (AERP) deliver_s2->determine_aerp drug_aerp Measure AERP with this compound perfuse_drug Perfuse with this compound (Increasing Concentrations) baseline_aerp->perfuse_drug perfuse_drug->drug_aerp

Caption: Workflow for AERP Measurement in Isolated Hearts.

Signaling Pathway and Mechanism of Action

This compound's effect on action potential duration is a direct consequence of its interaction with the KCa2 channel. The following diagram illustrates the proposed mechanism.

signaling_pathway cluster_cell Atrial Myocyte AP Action Potential Ca_influx Ca2+ Influx (L-type Ca2+ Channels) AP->Ca_influx Ca_increase ↑ Intracellular [Ca2+] Ca_influx->Ca_increase KCa2 KCa2 Channel Ca_increase->KCa2 Activates K_efflux K+ Efflux KCa2->K_efflux APD Action Potential Duration (APD) KCa2->APD Shortens Repolarization Repolarization K_efflux->Repolarization Repolarization->APD Determines This compound This compound This compound->KCa2 Inhibits (Negative Allosteric Modulation) This compound->APD Prolongs

Caption: Mechanism of this compound Action on Action Potential Duration.

Pathway Description:

  • During an atrial action potential, voltage-gated L-type calcium channels open, leading to an influx of Ca2+ and an increase in the intracellular calcium concentration.

  • This rise in intracellular Ca2+ activates KCa2 channels.

  • Activated KCa2 channels mediate a K+ efflux, which contributes to the repolarization of the cell membrane, thereby shortening the action potential duration.

  • This compound, as a negative allosteric modulator, binds to the KCa2 channel and reduces its sensitivity to Ca2+.

  • This inhibition of the KCa2 channel reduces the repolarizing K+ current, leading to a prolongation of the action potential duration and, consequently, an increase in the atrial effective refractory period.

References

Application Notes and Protocols for Studying AP30663 in Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common cardiac arrhythmia, characterized by chaotic and rapid atrial electrical activity, leading to an increased risk of stroke and heart failure. Current pharmacological treatments for AF have limitations, including incomplete efficacy and the potential for proarrhythmic side effects. Small-conductance calcium-activated potassium (KCa2 or SK) channels have emerged as a promising therapeutic target for the management of AF. AP30663 is a novel small molecule inhibitor of KCa2 channels currently under investigation for the treatment of atrial fibrillation.[1][2] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in experimental models of atrial fibrillation.

Mechanism of Action

This compound is a negative allosteric modulator of KCa2 channels, which are expressed in the atria and play a role in the repolarization of the cardiac action potential.[2][3] In atrial fibrillation, an increase in the open probability of KCa2 channels contributes to the shortening of the atrial action potential duration and effective refractory period (AERP), creating a substrate for the maintenance of the arrhythmia.[1] By inhibiting KCa2 channels, this compound prolongs the AERP in atrial myocytes with minimal effect on the ventricular repolarization.[2][4] This atrial-selective electrophysiological effect is expected to terminate re-entrant circuits and convert atrial fibrillation to a normal sinus rhythm.[1][2]

cluster_cell Atrial Cardiomyocyte Ca_ion Ca²⁺ Influx KCa2 KCa2 Channel Ca_ion->KCa2 Activates K_efflux K⁺ Efflux KCa2->K_efflux This compound This compound This compound->KCa2 Inhibits Repolarization Action Potential Repolarization K_efflux->Repolarization Contributes to AERP Atrial Effective Refractory Period (AERP) Repolarization->AERP Determines AF_Substrate AF Substrate (Shortened AERP) AERP->AF_Substrate Shortening contributes to cluster_workflow In Vitro Experimental Workflow Start HEK-293 cells with stable KCa2 expression Culture Cell Culture and Plating on Coverslips Start->Culture Patch Whole-Cell Patch-Clamp Culture->Patch Record_Base Record Baseline KCa2 Currents Patch->Record_Base Apply_this compound Apply Increasing Concentrations of this compound Record_Base->Apply_this compound Record_Drug Record KCa2 Currents with this compound Apply_this compound->Record_Drug Analyze Data Analysis (IC50 determination) Record_Drug->Analyze cluster_workflow In Vivo Experimental Workflow Start Domestic Pig Model Implant Surgical Implantation of Pacing Lead and Pacemaker Start->Implant Pacing Chronic Rapid Atrial Pacing to Induce AF Implant->Pacing Confirm_AF Confirm Sustained, Vernakalant-Resistant AF Pacing->Confirm_AF Administer_this compound Administer this compound (Intravenous Infusion) Confirm_AF->Administer_this compound Monitor_ECG Monitor ECG for Cardioversion Administer_this compound->Monitor_ECG Reinduce_AF Attempt AF Re-induction (Prophylactic Effect) Monitor_ECG->Reinduce_AF Analyze Data Analysis (Efficacy and PK/PD) Reinduce_AF->Analyze

References

Application Notes and Protocols for Studying KCa2 Channel Kinetics Using AP30663

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, which are critical regulators of neuronal excitability and cardiac action potentials.[1][2][3][4] Due to their predominant expression in the atria over the ventricles, KCa2 channels have emerged as a promising atrial-selective target for the pharmacological management of atrial fibrillation (AF).[1][2][4] this compound acts as a negative allosteric modulator of KCa2 channels, effectively reducing the channel's sensitivity to intracellular calcium.[1][2][3][5] This document provides detailed application notes and protocols for utilizing this compound to investigate the kinetics of KCa2 channels in various experimental settings.

Data Presentation

Quantitative Analysis of this compound Inhibition on KCa2 Channels

The inhibitory potency of this compound varies slightly among the different KCa2 channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for human KCa2 channels.

KCa2 Channel SubtypeIC50 (µM)
hKCa2.1 (SK1)2.29 ± 0.22
hKCa2.2 (SK2)1.46 ± 0.28
hKCa2.3 (SK3)1.09 ± 0.09

Data obtained from whole-cell patch-clamp recordings in HEK cells stably expressing the respective human KCa2 channel subtypes.[1][2]

In Vivo and Ex Vivo Efficacy of this compound

This compound has demonstrated a concentration-dependent and dose-dependent prolongation of the atrial effective refractory period (AERP), a key anti-arrhythmic mechanism.

Experimental ModelThis compound Concentration/DoseEffect on Atrial Effective Refractory Period (AERP)
Isolated Guinea Pig Hearts1 µMSignificant Prolongation
3 µMConcentration-dependent increase
10 µMConcentration-dependent increase
Anesthetized Rats5 mg/kg130.7 ± 5.4% of baseline
10 mg/kg189.9 ± 18.6% of baseline
Conscious Pigs5 mg/kg (free plasma conc. ~1.14 µM)>30 ms (B15284909) increase

These studies highlight the atrial-selective action of this compound, with minimal effects on ventricular repolarization (QT interval).[1][2][6]

Mandatory Visualizations

AP30663_Mechanism_of_Action cluster_channel KCa2 Channel Complex KCa2 KCa2 Channel (Pore-forming subunit) CaM Calmodulin (CaM) (Constitutively bound) Activation Channel Activation (K⁺ Efflux) KCa2->Activation Inhibition Inhibition (Reduced K⁺ Efflux) KCa2->Inhibition Right-shifts Ca²⁺ activation curve CaM->KCa2 Induces conformational change Ca2_ion Intracellular Ca²⁺ Ca2_ion->CaM Binds This compound This compound This compound->KCa2 Binds allosterically

Caption: Mechanism of this compound as a negative allosteric modulator of KCa2 channels.

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_perfusion Compound Application cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture (Stable expression of hKCa2.x) Plating Plate cells on coverslips for recording Cell_Culture->Plating Seal Form GΩ seal (Whole-cell or Inside-out) Plating->Seal Patch_Pipette Prepare patch pipettes (1-3 MΩ) Patch_Pipette->Seal Record_Baseline Record baseline KCa2 currents (Voltage ramp protocol) Seal->Record_Baseline Apply_this compound Perfuse cells with This compound Record_Baseline->Apply_this compound Perfusion_System Prepare this compound solutions (e.g., 1, 10, 30 µM) Perfusion_System->Apply_this compound Record_Effect Record KCa2 currents in presence of this compound Apply_this compound->Record_Effect Measure_Current Measure current amplitude Record_Effect->Measure_Current Dose_Response Construct dose-response curve Measure_Current->Dose_Response Calculate_IC50 Calculate IC50 value Dose_Response->Calculate_IC50

Caption: Experimental workflow for electrophysiological analysis of this compound effects.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology Using Automated Patch-Clamp

This protocol is adapted for determining the IC50 of this compound on heterologously expressed human KCa2 channels.

1. Cell Culture and Preparation:

  • Use Human Embryonic Kidney (HEK293) cells stably expressing the human KCa2.1, KCa2.2, or KCa2.3 channel subtype.[1]

  • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.

  • For recording, detach cells using a non-enzymatic solution and resuspend in the external solution to the desired concentration for the automated patch-clamp system (e.g., QPatch).

2. Solutions:

  • Internal Solution (Pipette Solution): Symmetrical K+ solution, e.g., (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH. Free Ca2+ can be adjusted to a concentration that elicits a stable baseline current.

  • External Solution (Bath Solution): Symmetrical K+ solution, e.g., (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in DMSO and make serial dilutions in the external solution to achieve final desired concentrations (e.g., 0.1, 1, 3, 10, 30 µM).

3. Automated Patch-Clamp Procedure (e.g., QPatch):

  • Prime the system with internal and external solutions.

  • Add the cell suspension to the system.

  • Initiate the automated process of cell capture, sealing (aim for >1 GΩ), and whole-cell configuration.

  • Voltage Protocol: From a holding potential of 0 mV, apply a 200 ms depolarizing voltage ramp from -80 mV to +80 mV to elicit KCa2 currents.[1][4][5]

  • Compound Application:

    • Record a stable baseline current for 2-3 minutes.

    • Sequentially apply increasing concentrations of this compound, allowing for steady-state inhibition at each concentration (typically 3-5 minutes).

    • Include a vehicle control (e.g., 0.1% DMSO in external solution).

4. Data Analysis:

  • Measure the peak outward current at a specific voltage (e.g., +80 mV) for each concentration.

  • Normalize the current to the baseline current.

  • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Inside-Out Patch-Clamp for Studying Ca2+ Sensitivity

This protocol allows for the direct investigation of how this compound modulates the calcium sensitivity of the KCa2.3 channel.

1. Cell and Pipette Preparation:

  • Use HEK293 cells stably expressing hKCa2.3 plated on glass coverslips.

  • Prepare borosilicate glass pipettes with a resistance of 1-3 MΩ when filled with pipette solution.

2. Solutions:

  • Pipette Solution (External): Symmetrical K+ solution as described in Protocol 1.

  • Bath Solutions (Internal): A series of internal solutions with varying free Ca2+ concentrations (e.g., ranging from 0.1 µM to 10 µM) are required. These are prepared using a calcium buffer system (e.g., EGTA) and calculated using software like MaxChelator. The base solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, adjusted to pH 7.2 with KOH.

  • This compound Solution: Prepare a bath solution containing a fixed concentration of this compound (e.g., 7 µM) and varying free Ca2+ concentrations.[5]

3. Electrophysiology Procedure:

  • Obtain a GΩ seal on a cell.

  • Excise the patch to achieve the inside-out configuration.

  • Hold the membrane potential at a constant negative potential (e.g., -80 mV).[5]

  • Control Experiment: Perfuse the patch with the series of bath solutions containing increasing concentrations of free Ca2+ and record the resulting current at each concentration.

  • This compound Experiment: Wash out the control solutions and perfuse the same patch with the series of bath solutions also containing this compound. Record the currents at each Ca2+ concentration.

4. Data Analysis:

  • For both control and this compound conditions, normalize the current at each Ca2+ concentration to the maximum current recorded in the control condition.

  • Plot the normalized current versus the free Ca2+ concentration.

  • Fit both datasets to a sigmoid function to determine the EC50 for Ca2+ activation. A rightward shift in the Ca2+ activation curve in the presence of this compound demonstrates its mechanism of reducing calcium sensitivity.[1][2][3][5]

Conclusion

This compound is a potent and valuable pharmacological tool for the study of KCa2 channel kinetics and physiology. Its demonstrated atrial selectivity in preclinical models makes it a compound of significant interest for the development of novel anti-arrhythmic therapies.[1][2][4][6] The protocols outlined above provide a framework for researchers to characterize the effects of this compound and similar compounds on KCa2 channel function, from the molecular level of ion channel gating to more integrated physiological systems. Adherence to detailed and systematic experimental procedures is crucial for obtaining reproducible and high-quality data.

References

AP30663: Application Notes and Protocols for Automated Patch-Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP30663 is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, which is under investigation for the treatment of atrial fibrillation (AF).[1][2][3] As a negative allosteric modulator, this compound effectively inhibits KCa2 channel function by right-shifting the calcium-activation curve of the KCa2.3 channel subtype.[1][2][4] This targeted action on KCa2 channels, which are key regulators of cardiac action potential duration, makes this compound a promising candidate for rhythm control in AF.[1][5] Automated patch-clamp (APC) systems are invaluable tools for characterizing the electrophysiological effects of compounds like this compound in a high-throughput and reproducible manner. This document provides detailed application notes and protocols for the use of this compound in automated patch-clamp systems.

Mechanism of Action

This compound selectively inhibits KCa2 channels, with a slightly lower potency for the KCa2.1 subtype compared to KCa2.2 and KCa2.3.[1] The primary mechanism of action involves altering the channel's sensitivity to intracellular calcium, thereby reducing the potassium efflux that contributes to the repolarization of the cardiac action potential.[1][2][4] This leads to a prolongation of the atrial effective refractory period (AERP) with comparatively minor effects on the ventricular QT interval, suggesting a degree of atrial selectivity.[1][2][4]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on KCa2 Channels

Channel SubtypeIC50 (µM)Cell LinePatch-Clamp Method
hKCa2.1~10 µM (estimated from graph)HEK (stably expressing)Automated Whole-Cell
hKCa2.2~1 µM (estimated from graph)HEK (stably expressing)Automated Whole-Cell
hKCa2.3~1 µM (estimated from graph)HEK (stably expressing)Automated Whole-Cell

Data extracted from graphical representations in cited literature.[6]

Table 2: Selectivity Profile of this compound Against Other Cardiac Ion Channels

Ion Channel (Current)IC50 (µM)MethodNotes
hKV11.1a (IKr)15.1 ± 2.1Automated Whole-Cell Patch-ClampTested on HEK cells.[1]
hKV11.1a/b (IKr)4.0 ± 1.5Manual Patch-Clamp (35°C)Tested on HEK cells.[1]
Kir3.1/Kir3.4 (IKACh)>10Not specifiedNo significant effect at 10 µM.[1]
KV1.5 (IKur)>10Not specifiedNo significant effect at 10 µM.[1]
KV7.1/KCNE1 (IKs)>10Not specifiedNo significant effect at 10 µM.[1]
KV4.3/KChiP2 (Ito)>10Not specifiedNo significant effect at 10 µM.[1]
Kir2.1 (IK1)>10Not specifiedNo significant effect at 10 µM.[1]
CaV1.2 (ICa)>30Not specified4±7% inhibition at 30 µM.[1]
Late NaV1.5 (INa)Not specifiedNot specifiedSignificant inhibition of the late sodium current observed at 10 µM.[1]

Experimental Protocols

Protocol 1: Characterization of this compound Inhibition on KCa2 Channels using Automated Whole-Cell Patch-Clamp

This protocol is designed for assessing the inhibitory effect of this compound on heterologously expressed human KCa2 channels (KCa2.1, KCa2.2, and KCa2.3) in a cell line such as HEK293 using an automated patch-clamp system.

1. Cell Culture:

  • Culture HEK293 cells stably expressing the human KCa2 channel subtype of interest (KCa2.1, KCa2.2, or KCa2.3) in appropriate growth medium supplemented with a selection antibiotic.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells regularly to maintain optimal health and ensure they are in the logarithmic growth phase on the day of the experiment.

2. Cell Preparation:

  • Harvest cells using a gentle, non-enzymatic cell dissociation solution to ensure membrane integrity.

  • Resuspend the cells in an appropriate external solution (see Table 3) at a density suitable for the specific automated patch-clamp platform (typically 1-5 x 10^6 cells/mL).

  • Ensure single-cell suspension by gentle trituration.

3. Solutions:

Table 3: Intracellular and Extracellular Solutions

SolutionComponentConcentration (mM)
Internal Solution KCl150
HEPES10
EGTA5
MgCl22
CaCl2(Calculated for desired free [Ca2+])
pH7.2 with KOH
External Solution KCl150
HEPES10
MgCl22
CaCl22
pH7.4 with KOH

Note: Symmetrical K+ solutions are used to isolate KCa2 currents. The free intracellular Ca2+ concentration should be carefully controlled to activate the KCa2 channels.

4. Automated Patch-Clamp Procedure:

  • Prime the automated patch-clamp system with the prepared internal and external solutions.

  • Load the cell suspension onto the system.

  • Initiate the automated cell capture, sealing, and whole-cell formation process according to the manufacturer's instructions.

  • Establish a stable whole-cell configuration with acceptable seal resistance (>500 MΩ) and access resistance (<20 MΩ).

5. Voltage Protocol and Data Acquisition:

  • Set the holding potential to 0 mV.[4]

  • Apply a depolarizing voltage ramp protocol from -80 mV to +80 mV over 200 ms.[4][6]

  • Record the baseline KCa2 current in the external solution.

  • Prepare serial dilutions of this compound in the external solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

  • Apply increasing concentrations of this compound to the cells and record the current at each concentration until a steady-state effect is observed.

  • Include a vehicle control (e.g., DMSO) at the highest concentration used for this compound.

6. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., -80 mV) for each concentration of this compound.[6]

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Mandatory Visualizations

Caption: Signaling pathway of this compound action on KCa2 channels.

Automated_Patch_Clamp_Workflow start Start cell_prep Prepare Cell Suspension (HEK-KCa2) start->cell_prep solution_prep Prepare Internal and External Solutions start->solution_prep apc_setup Prime Automated Patch-Clamp System cell_prep->apc_setup solution_prep->apc_setup cell_capture Automated Cell Capture, Seal, and Whole-Cell apc_setup->cell_capture baseline_rec Record Baseline Current (Voltage Ramp Protocol) cell_capture->baseline_rec compound_app Apply Increasing Concentrations of this compound baseline_rec->compound_app data_acq Record Current at Each Concentration compound_app->data_acq data_acq->compound_app Next Concentration data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis All Concentrations Tested end End data_analysis->end

Caption: Experimental workflow for this compound testing on automated patch-clamp systems.

References

Application Notes and Protocols for In Vivo Administration of AP30663 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of AP30663 in rodent models, based on preclinical studies. This compound is a novel small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, which is under development for the treatment of atrial fibrillation (AF).[1][2][3]

Mechanism of Action

This compound acts as a negative allosteric modulator of KCa2 channels (subtypes KCa2.1, KCa2.2, and KCa2.3).[1] Its primary mechanism involves shifting the calcium-activation curve of the KCa2.3 channel to the right, thereby inhibiting the channel's activity.[1][2][3] This inhibition of KCa2 channels, which are more functionally prominent in the atria compared to the ventricles, leads to a prolongation of the atrial action potential and an increase in the atrial effective refractory period (AERP).[1][4] This atrial-selective electrophysiological effect makes this compound a promising candidate for AF treatment with a reduced risk of ventricular proarrhythmia.[5]

Signaling Pathway Diagram

AP30663_Mechanism_of_Action cluster_cell Atrial Myocyte cluster_effect Electrophysiological Outcome This compound This compound KCa2 KCa2 Channel (SK Channel) This compound->KCa2 Inhibits K_efflux K⁺ Efflux KCa2->K_efflux Prolonged_AERP Prolonged AERP KCa2->Prolonged_AERP Inhibition leads to prolonged AERP Ca2_ion Intracellular Ca²⁺ Ca2_ion->KCa2 Activates Repolarization Atrial Repolarization K_efflux->Repolarization Contributes to AERP Atrial Effective Refractory Period (AERP) Repolarization->AERP Shortens AF_Suppression Suppression of Atrial Fibrillation Prolonged_AERP->AF_Suppression Leads to

Caption: Mechanism of action of this compound in an atrial myocyte.

In Vivo Efficacy in Rodent Models

In vivo studies in anesthetized rats have demonstrated the efficacy of this compound in modulating atrial electrophysiology. Intravenous (i.v.) administration of this compound resulted in a dose-dependent prolongation of the AERP with minimal effects on the QT interval, highlighting its atrial selectivity.[1][2][3]

Summary of In Vivo Data in Rats
Dose (i.v.)Change in AERP (from baseline)Change in AERP (vs. Time Matched Control)Reference
5 mg/kg130.7 ± 5.4%143%[1][2][3][6]
10 mg/kg189.9 ± 18.6%250%[1][2][3][6]

Additionally, a study in conscious mice indicated that i.v. administration of 10 mg/kg this compound did not induce central nervous system (CNS) related adverse effects, suggesting limited CNS exposure.[1][6]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in rodent models for the assessment of cardiac electrophysiology.

Animal Models
  • Species: Male Rats (e.g., Sprague-Dawley or Wistar)

  • Weight: 250-350 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Compound Preparation and Administration
  • Formulation: Prepare this compound in a vehicle suitable for intravenous administration. The specific vehicle used in the cited studies is not detailed, but a common choice would be a solution of saline with a solubilizing agent like DMSO and/or PEG400, with the final concentration of the organic solvent kept to a minimum.

  • Dosing: Doses of 5 mg/kg and 10 mg/kg have been shown to be effective.[1][2][3][6]

  • Administration Route: Intravenous (i.v.) infusion.[1] This is typically performed via a cannulated jugular vein.

Experimental Workflow for AERP Measurement in Anesthetized Rats

The following workflow outlines the key steps for measuring the atrial effective refractory period (AERP) in anesthetized rats following this compound administration.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Anesthetize Rat (e.g., isoflurane (B1672236) or pentobarbital) A2 Surgical Preparation: - Cannulate jugular vein (for infusion) - Cannulate carotid artery (for BP monitoring) - Insert intracardiac pacing catheter via jugular vein A1->A2 B1 Record Baseline AERP: - Pace right atrium (S1 stimuli) - Introduce premature stimulus (S2) - Determine longest S1-S2 interval that fails to capture A2->B1 B2 Administer this compound or Vehicle (i.v. infusion) B1->B2 B3 Record Post-Dose AERP at specified time points B2->B3 C1 Calculate Change in AERP (Post-dose vs. Baseline) B3->C1 C2 Compare this compound Group to Vehicle Control Group C1->C2

Caption: Experimental workflow for in vivo AERP measurement in rats.

Detailed Surgical and Electrophysiological Procedure
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of sodium pentobarbital). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Maintain body temperature at 37°C using a heating pad.

  • Surgical Preparation:

    • Place the anesthetized rat in a supine position.

    • Make a midline cervical incision to expose the trachea, jugular veins, and carotid arteries.

    • Perform a tracheotomy if mechanical ventilation is required.

    • Cannulate the right jugular vein with a polyethylene (B3416737) catheter for the administration of this compound or vehicle.

    • (Optional) Cannulate the right carotid artery to monitor arterial blood pressure.

    • Carefully insert a pacing catheter (e.g., a 2F octapolar catheter) into the left jugular vein and advance it into the right atrium for pacing and recording. The position can be confirmed by monitoring the intracardiac electrogram.

  • Electrophysiological Measurement (AERP):

    • Allow the animal to stabilize for a baseline period (e.g., 20 minutes) after the surgical preparation.

    • To measure AERP, deliver a train of 8-10 stimuli (S1) at a fixed cycle length (e.g., 150 ms) to the right atrium.

    • Following the S1 train, deliver a premature stimulus (S2).

    • Sequentially decrease the S1-S2 coupling interval in decrements (e.g., 2 ms) until the S2 stimulus fails to elicit a response (capture).

    • The AERP is defined as the longest S1-S2 interval that does not result in atrial capture.

    • Record at least three baseline AERP measurements to ensure stability.

  • Drug Administration and Post-Dose Measurements:

    • Administer the prepared dose of this compound or vehicle via the cannulated jugular vein.

    • Repeat the AERP measurements at multiple time points post-infusion to determine the time course of the drug's effect.

  • Data Analysis:

    • Calculate the percentage change in AERP from the baseline for each animal.

    • Compare the changes in the this compound-treated group with the vehicle-treated (time-matched control) group using appropriate statistical methods (e.g., t-test or ANOVA).

CNS Side Effect Assessment in Mice

For assessing potential CNS side effects, a simple observational study can be conducted.

  • Animal Model: Male mice (e.g., C57BL/6).

  • Administration: Administer this compound (e.g., 10 mg/kg) or vehicle intravenously.[1][6]

  • Observation: Observe the mice for a defined period post-injection for any signs of CNS-related adverse effects such as impaired coordination, tremors, or altered behavior. A rotarod test can be used for a more quantitative assessment of motor coordination.

  • Data Recording: Record the number of mice in each group that exhibit any adverse effects.[1]

Conclusion

This compound demonstrates a clear dose-dependent effect on the prolongation of the atrial effective refractory period in rodent models, consistent with its mechanism as a KCa2 channel inhibitor.[1][6] The provided protocols offer a framework for conducting in vivo studies to further investigate the electrophysiological properties of this compound and similar compounds. Careful surgical technique and precise electrophysiological measurements are critical for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

AP30663 Technical Support Center: hERG (KV11.1) Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AP30663 on the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or KV11.1. Understanding these effects is critical for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit off-target activity on hERG (KV11.1) channels?

A1: Yes, preclinical studies have demonstrated that this compound causes a concentration-dependent inhibition of hERG (KV11.1) channels.[1] This off-target effect is a critical consideration for in vitro and in vivo studies.

Q2: What is the inhibitory potency (IC50) of this compound on hERG channels?

A2: The reported IC50 value for this compound on hERG channels varies depending on the experimental conditions, with reported values ranging from 4 to 15 µM.[1][2] For instance, automated whole-cell patch-clamp recordings on hKV11.1a channels showed an IC50 of 15.1 ± 2.1 µM, while manual patch-clamp experiments at 35°C on cells expressing both KV11.1a and KV11.1b isoforms resulted in an estimated IC50 of 4.0 ± 1.5 µM.[1]

Q3: What are the clinical implications of this compound's effect on hERG channels?

A3: The inhibition of hERG channels by this compound has been linked to a transient and dose-dependent prolongation of the corrected QT (QTc) interval in clinical trials.[3][4] In a phase 1 study, a dose-dependent increase in the QTcF interval was observed, with the highest dose leading to a prolongation of +18.8 ± 4.3 ms (B15284909) compared to placebo.[5][6] Another phase 1 trial reported maximum mean QTcF prolongations of 45.2 ms and 50.4 ms for 6 mg/kg and 8 mg/kg doses, respectively.[4] A phase 2 trial also noted a transient increase in the QTc interval.[3][7]

Q4: How selective is this compound for its primary target (KCa2 channels) over hERG channels?

A4: this compound is a potent inhibitor of KCa2 channels with IC50 values in the low micromolar range (e.g., 1.09 - 2.29 µM for different KCa2 subtypes).[8] Its inhibitory effect on hERG channels occurs at higher concentrations (IC50 of 4-15 µM), indicating a degree of selectivity.[1] However, the proximity of these effective concentrations suggests that at therapeutic doses, some level of hERG inhibition is likely.

Q5: Are other cardiac ion channels affected by this compound?

A5: At a concentration of 10 µM, this compound did not show significant effects on several other cardiac ion channels, including Kir3.1/Kir3.4 (IKACh), KV1.5 (IKur), KV7.1/KCNE1 (IKs), KV4.3/KChiP2 (Ito), and Kir2.1 (IK1).[1] It also did not significantly inhibit CaV1.2 (ICa) or NaV1.5 (INa) currents at relevant concentrations.[1]

Troubleshooting Guide

Issue: Discrepancy in measured hERG IC50 values for this compound.

Potential Causes and Solutions:

  • Experimental Temperature: hERG channel kinetics are highly sensitive to temperature. Experiments conducted at room temperature versus physiological temperature (e.g., 35°C) can yield different IC50 values.

    • Recommendation: Maintain and report a consistent temperature throughout your experiments. Be aware that manual patch-clamp experiments performed at 35°C have shown a higher potency for this compound on hERG channels.[1]

  • hERG Channel Isoforms: The hERG channel can exist as homomeric KV11.1a or heteromeric KV11.1a/KV11.1b channels. The subunit composition can influence drug sensitivity.

    • Recommendation: Clearly define the hERG isoform(s) being expressed in your experimental system. Studies have shown different IC50 values when using KV11.1a alone versus co-expression of KV11.1a and KV11.1b.[1]

  • Patch-Clamp Method: Automated, high-throughput systems (e.g., QPatch) may produce different results compared to traditional manual patch-clamp techniques due to variations in solution exchange, voltage protocols, and cell handling.

    • Recommendation: Detail the specific patch-clamp methodology used. If comparing data across different techniques, be mindful of the inherent variability.

Issue: Unexpectedly large QTc prolongation in animal models.

Potential Causes and Solutions:

  • Species Differences: The expression and function of ion channels, including KCa2 and hERG, can vary between species.

    • Recommendation: Carefully consider the translational relevance of your animal model. While this compound showed minor effects on the QT interval in isolated guinea pig hearts, in vivo studies in humans have demonstrated clear QTc prolongation.[1][5]

  • Combined Channel Blockade: The observed QTc prolongation in vivo could be a result of the combined inhibition of ventricular KCa2 and KV11.1 channels.[1]

    • Recommendation: When interpreting in vivo data, consider the potential for synergistic or additive effects of this compound on multiple ion channels.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency (IC50) of this compound on hERG (KV11.1) Channels

Experimental SystemhERG Isoform(s)TemperatureIC50 (µM)Reference
Automated Whole-Cell Patch-Clamp (QPatch)hKV11.1aRoom Temperature15.1 ± 2.1[1]
Manual Patch-ClamphKV11.1a and hKV11.1b35°C4.0 ± 1.5[1]

Table 2: Clinical Observations of this compound-Induced QTc Prolongation

Study PhasePopulationDoseMaximum Mean QTc ProlongationReference
Phase 1Healthy SubjectsHighest Dose Level+18.8 ± 4.3 ms (vs. placebo)[5][6]
Phase 1Healthy Subjects6 mg/kg45.2 ms[4]
Phase 1Healthy Subjects8 mg/kg50.4 ms[4]
Phase 2Atrial Fibrillation Patients5 mg/kg37.7 ms[7]

Experimental Protocols

Automated Whole-Cell Patch-Clamp for hERG Inhibition

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KV11.1a channels.[1]

  • Apparatus: QPatch 16 automated patch-clamp system.[1]

  • Procedure:

    • Cells are cultured and prepared for automated patch-clamping according to standard protocols for the QPatch system.

    • Whole-cell configuration is established.

    • hERG currents are elicited by a depolarizing voltage step protocol.

    • A stable baseline recording is obtained before the application of this compound.

    • Increasing concentrations of this compound are applied to the cells.

    • The peak tail current is measured at each concentration to determine the extent of inhibition.

    • A concentration-response curve is generated to calculate the IC50 value.[9]

Manual Whole-Cell Patch-Clamp for hERG Inhibition

  • Cell Line: Human Embryonic Kidney (HEK) cells transfected with both hKV11.1a and hKV11.1b isoforms.[1]

  • Apparatus: Standard manual patch-clamp rig with an amplifier and data acquisition software.

  • Procedure:

    • HEK cells are co-transfected with plasmids encoding hKV11.1a and hKV11.1b.

    • Whole-cell patch-clamp recordings are performed at a controlled temperature of 35°C.[1]

    • A voltage protocol designed to elicit hERG currents is applied.

    • After establishing a stable baseline, various concentrations of this compound are perfused onto the cell.

    • The steady-state inhibition at each concentration is measured.

    • Data are used to construct a concentration-response curve and determine the IC50.

Visualizations

AP30663_Signaling_Pathway cluster_primary Primary Target Pathway cluster_off_target Off-Target Pathway AP30663_primary This compound KCa2 KCa2 Channels (Primary Target) AP30663_primary->KCa2 Inhibition Atrial_ERP Increased Atrial Effective Refractory Period KCa2->Atrial_ERP Leads to AF_Conversion Conversion of Atrial Fibrillation Atrial_ERP->AF_Conversion Results in AP30663_off_target This compound hERG hERG (KV11.1) Channels (Off-Target) AP30663_off_target->hERG Inhibition Ventricular_Repol Delayed Ventricular Repolarization hERG->Ventricular_Repol Leads to QTc_Prolongation QTc Interval Prolongation Ventricular_Repol->QTc_Prolongation Results in

Caption: Primary and off-target signaling pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_clinical Clinical Observation cell_prep Cell Preparation (e.g., CHO, HEK) transfection Transfection with hERG Isoforms cell_prep->transfection patch_clamp Patch-Clamp Recording (Automated or Manual) transfection->patch_clamp drug_app Application of This compound Concentrations patch_clamp->drug_app data_acq Data Acquisition (hERG Current Inhibition) drug_app->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc qtc_analysis QTc Interval Analysis ic50_calc->qtc_analysis Informs clinical_trial Phase 1 & 2 Clinical Trials dosing This compound Administration (Intravenous) clinical_trial->dosing ecg ECG Monitoring dosing->ecg ecg->qtc_analysis

Caption: Workflow for assessing this compound effects on hERG channels.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent hERG IC50 Results temp Temperature Variation (Room Temp vs. 35°C) start->temp isoforms Different hERG Isoforms (a vs. a/b) start->isoforms method Patch-Clamp Method (Automated vs. Manual) start->method sol_temp Standardize and Report Temperature temp->sol_temp sol_isoforms Define and Report Isoform Expression isoforms->sol_isoforms sol_method Detail and Acknowledge Methodological Differences method->sol_method

Caption: Troubleshooting logic for inconsistent hERG IC50 data.

References

AP30663 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility and stability challenges when working with the KCa2 channel inhibitor, AP30663.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.[1][2] A stock concentration of 10 mM in DMSO has been successfully used in patch-clamp recordings.[1] It is important to use newly opened, high-purity DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[2]

Q2: How should I prepare this compound for in vivo animal studies?

A2: For in vivo experiments in rodents and pigs, a common vehicle consists of a mixture of Polyethylene Glycol (PEG) 400 and sterile saline.[1][3] One established protocol involves dissolving this compound in PEG 400 first, and then adding an equal volume of isotonic sterile saline to reach the final desired concentration.[3] For example, a 5 mg/mL solution can be prepared by dissolving 10 mg/mL of this compound in PEG 400 and then adding saline.[3] Alternative formulations using a combination of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have also been reported to achieve clear solutions.[2]

Q3: I am observing precipitation when preparing my this compound solution. What can I do?

A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure your solvents are of high purity and anhydrous, especially DMSO, as this compound is hygroscopic.[2]

Q4: What are the recommended storage conditions for this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Solubility in DMSO 1. DMSO is not anhydrous (hygroscopic compound).[2] 2. Concentration is too high. 3. Insufficient mixing.1. Use fresh, high-purity, anhydrous DMSO. 2. Prepare a 10 mM stock solution as a starting point.[1] 3. Use an ultrasonic bath to aid dissolution.[2]
Precipitation in Aqueous Media 1. The final concentration of DMSO in the aqueous buffer is too high. 2. The aqueous buffer is not at an optimal pH.1. Ensure the final concentration of DMSO in your experimental buffer is low, typically ≤0.1%.[1] 2. While specific pH stability data is limited, most cell culture and physiological buffers are near neutral pH. Test solubility in your specific buffer.
Inconsistent Experimental Results 1. Degradation of this compound stock solution. 2. Inaccurate concentration due to incomplete dissolution.1. Aliquot stock solutions and store them properly at -80°C to minimize freeze-thaw cycles.[2] 2. Visually inspect for any undissolved particles before use. If necessary, briefly sonicate the solution.
Infusion Site Reactions (in vivo) Formulation and administration procedure.[4][5][6][7]In clinical trials, changes to the formulation and administration procedure helped reduce the duration of infusion site reactions.[4][7] For preclinical studies, ensure the vehicle is well-tolerated and consider the infusion rate.

Experimental Protocols & Data

Solubility and Stock Solution Preparation
Experiment TypeSolvent/VehicleConcentrationProtocol
In Vitro (e.g., Patch-Clamp) DMSO10 mMSolubilize this compound in pure DMSO. The final concentration of DMSO in the experimental medium should be kept low (e.g., 0.1%).[1]
In Vivo (Rodents) 50% PEG 400 / 50% Sterile Saline5 mg/mLDissolve this compound in PEG 400 first, then add an equal volume of sterile saline.[1]
In Vivo (Pigs) 50% PEG 400 / 50% Isotonic Saline5 mg/mLDissolve 10 mg/mL this compound in PEG 400, then add saline to a final concentration of 5 mg/mL.[3]
In Vivo (Alternative) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLAdd each solvent sequentially, ensuring the solution is clear after each addition.[2]
Electrophysiological Profile of this compound

This compound is a negative allosteric modulator of KCa2 channels.[1][8][9] It inhibits the channel by decreasing its sensitivity to intracellular Ca2+.[1]

Channel SubtypeIC₅₀ Value (µM)
KCa2.1 2.29 ± 0.22[1]
KCa2.2 1.46 ± 0.28[1]
KCa2.3 1.09 ± 0.09[1]

Visualizations

Signaling Pathway: this compound Mechanism of Action

AP30663_Mechanism cluster_membrane Cell Membrane KCa2 KCa2 Channel K_efflux K⁺ Efflux (Repolarization) KCa2->K_efflux Ca2_in Intracellular Ca²⁺ Ca2_in->KCa2 Activates This compound This compound This compound->KCa2 Decreases Ca²⁺ Sensitivity Inhibition Inhibition

Caption: Mechanism of this compound as a negative allosteric modulator of KCa2 channels.

Experimental Workflow: In Vitro Patch-Clamp Assay

Patch_Clamp_Workflow A Prepare 10 mM this compound Stock in DMSO E Apply increasing concentrations of this compound (e.g., 1, 10, 30 µM) A->E B Culture HEK cells stably expressing hKCa2 channels C Perform whole-cell or inside-out patch-clamp recordings B->C D Apply vehicle (0.1% DMSO) to establish baseline current C->D D->E F Record KCa2 channel currents E->F G Analyze data to determine IC₅₀ F->G

References

Potential for AP30663-induced QT prolongation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for AP30663-induced QT prolongation in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2] It is under development for the pharmacological conversion of atrial fibrillation (AF).[3] Its therapeutic effect is primarily based on prolonging the atrial effective refractory period (AERP).[1][4][2]

Q2: Does this compound have the potential to cause QT prolongation?

Yes, both preclinical and clinical studies have demonstrated that this compound can cause a dose-dependent prolongation of the QT interval.[5][6][7] While early preclinical studies in rodents and guinea pigs showed minor effects on the QT interval,[1][2] studies in pigs and particularly clinical trials in humans have confirmed a measurable increase in the corrected QT (QTc) interval.[8][9]

Q3: What is the underlying mechanism for this compound-induced QT prolongation?

The QT prolongation observed with this compound is believed to be an off-target effect.[3] Non-clinical studies suggest that the compound causes a specific inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier current (IKr).[5][3][8] Inhibition of the hERG channel is a well-known cause of drug-induced QT prolongation.[7]

Troubleshooting Experimental Results

Issue: Unexpectedly large QT prolongation observed in our in-vivo animal model.

  • Verify Drug Concentration: Ensure accurate preparation and administration of this compound to achieve the intended plasma concentrations. Pharmacokinetic data from preclinical studies can help correlate dose with exposure.

  • Animal Model Specifics: Different animal models can exhibit varying sensitivities to hERG channel blockers. The QT correction formula should be appropriate for the species and heart rate. For instance, a study in conscious pigs used a study-specific QT correction formula.[9]

  • Concomitant Medications: Rule out the co-administration of other drugs that may also prolong the QT interval, leading to a synergistic effect.

  • Electrolyte Imbalance: Check for and correct any electrolyte abnormalities, such as hypokalemia or hypomagnesemia, as they can exacerbate QT prolongation.

Issue: Discrepancy between in-vitro hERG assay results and in-vivo QT data.

  • Metabolic Effects: Consider the possibility of active metabolites of this compound that may have a more potent effect on the hERG channel in vivo than the parent compound.

  • Protein Binding: Differences in plasma protein binding between the in-vitro assay conditions and the in-vivo environment can affect the free concentration of the drug available to interact with the hERG channel.

  • Assay Conditions: Review the specific conditions of the in-vitro hERG assay, including temperature and ionic concentrations, to ensure they are physiologically relevant.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.

Table 1: Preclinical Electrophysiology Data

ParameterSpecies/Cell LineValueReference
hKCa2.1 IC50 HEK cells2.29 ± 0.22 µM[4]
hKCa2.2 IC50 HEK cells1.46 ± 0.28 µM[4]
hKCa2.3 IC50 HEK cells~1 µM[7]
hERG IC50 ---4 - 15 µM[8][10]

Table 2: In-Vivo QT Prolongation Data

SpeciesDoseEffect on QT/QTcReference
Guinea Pig (isolated heart) 1, 3, and 10 µMMinor prolongation of QTcH
Rat (anesthetized) 5 and 10 mg/kgMinor effects on QT-interval[1][4][2]
Pig (conscious) 5, 10, 15, 20, and 25 mg/kgDose-dependent, but small, increase in QTc

Table 3: Clinical Trial QT Prolongation Data

PhaseDoseMaximum Mean QTcF ProlongationReference
Phase 1 Highest dose level+18.8 ± 4.3 ms (B15284909)[6][7]
Phase 1 Extension 6 mg/kg45.2 ms (95% CI: 31.5-58.9)[5]
Phase 1 Extension 8 mg/kg50.4 ms (95% CI: 36.7-64.0)[5]
Phase 2 5 mg/kg37.7 ms[11]

Experimental Protocols

Automated Whole-Cell Patch-Clamping for hKCa2 Channels

  • Cell Line: HEK cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels.

  • Method: Automated whole-cell patch-clamping.

  • Voltage Protocol: A depolarizing voltage ramp from -80 mV to +80 mV for 200 ms from a holding potential of 0 mV.

  • Solutions: Symmetrical K+ solutions.

  • Procedure: Baseline currents are recorded before the application of increasing concentrations of this compound (e.g., 1 µM, 10 µM, and 30 µM).[1][4] The effect of the compound is then measured by the reduction in current amplitude.

Isolated Perfused Guinea Pig Heart (Langendorff)

  • Model: Isolated female guinea pig hearts.

  • Pacing: The atrium is paced with a basic cycle length of 200 ms using ten pacing stimuli (S1).

  • AERP Measurement: An extra stimulus (S2) is applied after every 10th beat with 1 ms increments to determine the atrial effective refractory period (AERP).

  • QT Measurement: Monophasic action potentials are recorded to assess changes in the heart rate-corrected QT interval (QTcH).

  • Procedure: After a baseline period, increasing concentrations of this compound (e.g., 1, 3, and 10 µM) are perfused, and the effects on AERP and QTcH are recorded.[4]

Visualizations

Signaling_Pathway KCa2 KCa2 (SK) Channel AERP Atrial Effective Refractory Period KCa2->AERP Modulates Atrial_Repolarization Atrial Repolarization KCa2->Atrial_Repolarization Contributes to hERG hERG (IKr) Channel QT_Prolongation QT Prolongation hERG->QT_Prolongation Inhibition leads to Ventricular_Repolarization Ventricular Repolarization hERG->Ventricular_Repolarization Crucial for This compound This compound This compound->KCa2 Inhibits (Primary Target) This compound->hERG Inhibits (Off-Target) AERP->Atrial_Repolarization Affects

Caption: Mechanism of this compound action and off-target effects.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_exvivo Ex-Vivo Assessment cluster_invivo In-Vivo Assessment invitro_start HEK cells expressing hKCa2 or hERG channels patch_clamp Whole-cell Patch Clamp invitro_start->patch_clamp ic50 Determine IC50 values patch_clamp->ic50 aerp_qt Measure AERP and QTcH exvivo_start Isolated Perfused Guinea Pig Heart langendorff Langendorff Setup exvivo_start->langendorff langendorff->aerp_qt qt_analysis Analyze QT Interval invivo_start Animal Model (e.g., Pig, Rat) dosing Administer this compound invivo_start->dosing ecg ECG Monitoring dosing->ecg ecg->qt_analysis

Caption: Experimental workflow for assessing this compound cardiac effects.

References

Technical Support Center: Optimizing AP30663 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of AP30663 to avoid cytotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the small conductance Ca2+-activated K+ channels (KCa2 or SK channels).[1][2][3] It functions as a novel negative allosteric modulator of these channels, effectively inhibiting them by right-shifting their Ca2+-activation curve.[1][2][4] this compound inhibits all three subtypes of KCa2 channels (KCa2.1, KCa2.2, and KCa2.3) in a concentration-dependent manner.[4] This compound is currently under investigation for the treatment of atrial fibrillation.[1][2][3][5]

Q2: At what concentrations is this compound typically effective?

The effective concentration of this compound can vary depending on the experimental system. In HEK cells expressing human KCa2 channels, concentrations of 1 µM, 10 µM, and 30 µM have been used in patch-clamp experiments.[1][4][6] The half-maximal inhibitory concentration (IC50) for the different KCa2 channel subtypes is in the range of 1.09 µM to 2.29 µM.[4] In isolated perfused guinea pig hearts, concentrations of 1, 3, and 10 µM have been shown to be effective.[4]

Q3: Why might I be observing cytotoxicity with this compound in my cell line?

While the primary target of this compound is the KCa2 channel, off-target effects or downstream consequences of KCa2 channel inhibition could lead to cytotoxicity, especially at higher concentrations. Potential reasons for observing cytotoxicity include:

  • High Concentrations: The concentration of this compound used may be too high for your specific cell line, leading to off-target effects or excessive disruption of cellular homeostasis.

  • Off-Target Effects: this compound has been shown to inhibit the KV11.1 (hERG) channel with an IC50 of 4-15 µM, depending on the assay.[4] Inhibition of such channels could have unintended consequences in certain cell types.

  • Disruption of Calcium Homeostasis: KCa2 channels are activated by intracellular calcium. Their inhibition can alter the delicate balance of calcium signaling within the cell. Prolonged or significant disruptions in calcium homeostasis are a known trigger for apoptotic pathways.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to the effects of this compound.

  • Solvent Cytotoxicity: If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the cell culture medium may be high enough to cause cytotoxicity. It is recommended that the final DMSO concentration not exceed 0.5%.[7]

Q4: How can I determine the optimal, non-cytotoxic concentration of this compound for my experiments?

To determine the optimal concentration of this compound for your specific cell line, it is crucial to perform a dose-response experiment and assess cytotoxicity across a range of concentrations. A common method for this is the MTT assay, which measures cell viability.[8] A detailed protocol for this is provided below.

Troubleshooting Guide

Problem: Significant cell death is observed after treatment with this compound.

Here are some potential causes and recommended solutions to troubleshoot this issue:

Possible Cause Recommended Solution
Concentration of this compound is too high. Perform a dose-response experiment to determine the IC50 for cytotoxicity in your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and then narrow it down to find the highest concentration that does not significantly impact cell viability.
The cell line is highly sensitive to this compound. If even low concentrations of this compound are causing cytotoxicity, consider reducing the treatment duration. It's also important to ensure that the cells are healthy and not overly confluent before adding the compound.
The solvent (e.g., DMSO) is causing cytotoxicity. Prepare a vehicle control with the same final concentration of the solvent used in your experimental wells.[7] If you observe cytotoxicity in the vehicle control, you will need to reduce the final solvent concentration. Ensure the final DMSO concentration is kept below 0.5%.[7]
Incorrect incubation time. The optimal incubation time can vary between cell lines. Try a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal treatment duration for your experimental goals without causing excessive cell death.[7]
Contamination of cell culture. Visually inspect your cell cultures for any signs of microbial contamination. If contamination is suspected, discard the cultures and start with a fresh, uncontaminated stock.

Data on this compound Concentrations and Effects

The following table summarizes the concentrations of this compound used in various experimental settings as reported in the literature. Note that direct cytotoxicity data for cancer cell lines is not extensively available in the provided search results.

Experimental System Concentration(s) Observed Effect Reference
HEK cells expressing hKCa2.1IC50 = 2.29 ± 0.22 µMInhibition of KCa2.1 channels[4]
HEK cells expressing hKCa2.2IC50 = 1.46 ± 0.28 µMInhibition of KCa2.2 channels[4]
HEK cells expressing hKCa2.3IC50 = 1.09 ± 0.09 µMInhibition of KCa2.3 channels[4]
HEK cells (automated patch-clamp)1 µM, 10 µM, 30 µMConcentration-dependent inhibition of KCa2 channels[1][4][6]
Isolated perfused guinea pig hearts1 µM, 3 µM, 10 µMConcentration-dependent increase in atrial effective refractory period[4]
CHO cells expressing hKV11.1IC50 = 4-15 µMOff-target inhibition of KV11.1 (hERG) channels[4]
Various cardiac ion channels10 µM (up to 30 µM for CaV1.2)No significant effect on Kir3.1/Kir3.4, KV1.5, KV7.1/KCNE1, KV4.3/KChiP2, Kir2.1, and CaV1.2[4][9]

Experimental Protocols

Protocol: Determining the Cytotoxic Concentration of this compound using an MTT Assay

This protocol provides a step-by-step guide to assess the cytotoxicity of this compound in a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture your cells to about 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.[7]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Include the following controls:

      • Untreated Control: Cells treated with medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the this compound dilutions.

      • Blank Control: Wells with medium only (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value for cytotoxicity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in a 96-well plate incubate1 Incubate for 24h for cell attachment start->incubate1 prepare_compound Prepare serial dilutions of this compound and controls incubate1->prepare_compound treat_cells Treat cells with this compound (e.g., 24, 48, 72h) prepare_compound->treat_cells add_mtt Add MTT solution and incubate for 2-4h treat_cells->add_mtt dissolve Dissolve formazan crystals with solubilization solution add_mtt->dissolve read_plate Measure absorbance at 570 nm dissolve->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve end Optimal concentration determined plot_curve->end

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway This compound This compound KCa2 KCa2 Channel This compound->KCa2 Inhibition Ca_influx Altered Intracellular Ca2+ Homeostasis KCa2->Ca_influx Regulation of ER_stress ER Stress Ca_influx->ER_stress Mito_dysfunction Mitochondrial Dysfunction Ca_influx->Mito_dysfunction Apoptosis Apoptosis / Cytotoxicity ER_stress->Apoptosis Mito_dysfunction->Apoptosis

Caption: Potential pathway to this compound-induced cytotoxicity.

troubleshooting_guide start High cytotoxicity observed with this compound q1 Is cytotoxicity observed in the vehicle control? start->q1 sol1 Reduce final solvent concentration (<0.5% DMSO) q1->sol1 Yes q2 Are you using a high concentration of this compound? q1->q2 No a1_yes Yes a1_no No sol2 Perform a dose-response experiment to find a non-toxic concentration q2->sol2 Yes q3 Have you tried reducing the treatment duration? q2->q3 No a2_yes Yes a2_no No sol3 Perform a time-course experiment (e.g., 24, 48, 72h) q3->sol3 No end Consider cell line sensitivity or other experimental factors q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for this compound cytotoxicity.

References

Technical Support Center: AP30663 Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP30663 in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2][3][4] Its primary mechanism of action is as a negative allosteric modulator, meaning it binds to a site on the KCa2 channel distinct from the calcium-binding site. This binding shifts the calcium activation curve to the right, effectively increasing the intracellular calcium concentration required to open the channel.[1][2][3][4] This inhibition of KCa2 channels leads to a prolongation of the atrial effective refractory period (AERP).[1][2][3][4][5]

Q2: I am observing significant QT interval prolongation in my experiments with this compound. Is this expected?

Yes, a transient prolongation of the QT interval is a known effect of this compound. This is primarily attributed to an off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, which conducts the rapid delayed rectifier potassium current (IKr). While this compound is more selective for KCa2 channels, at higher concentrations, it can block hERG channels, leading to a delay in ventricular repolarization and consequently, a prolonged QT interval.

Q3: My results for AERP prolongation with this compound are highly variable between experiments. What are the potential confounding factors?

Several factors can contribute to variability in AERP measurements with this compound. Here are some key aspects to consider:

  • Intracellular Calcium Concentration: Since this compound's mechanism is dependent on calcium activation of KCa2 channels, variations in intracellular calcium levels can significantly impact its efficacy. Ensure your intracellular recording solution contains a well-defined calcium buffer (e.g., EGTA, BAPTA) to maintain a stable intracellular calcium concentration.

  • Temperature: Ion channel kinetics are highly sensitive to temperature.[6] Inconsistent temperature control during recordings can lead to variability in both baseline electrophysiological parameters and the effects of this compound. It is crucial to maintain a stable and physiological temperature throughout the experiment.

  • This compound Concentration and Stability: Ensure accurate preparation and application of this compound solutions. The compound's stability in your experimental solutions should also be considered, especially for long-duration experiments.

  • Off-Target Effects: As mentioned, this compound can have off-target effects on other cardiac ion channels, most notably hERG. Depending on the specific experimental preparation and the concentration of this compound used, these off-target effects can contribute to the overall electrophysiological phenotype and introduce variability.

  • Cellular Health and Passage Number: The health and passage number of your cell line or the viability of primary cells can influence ion channel expression and function, leading to inconsistent responses to this compound.

Troubleshooting Guides

Issue 1: Difficulty obtaining a stable whole-cell recording when studying this compound effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Gigaseal Formation - Ensure pipette resistance is optimal (typically 3-7 MΩ).- Fire-polish pipette tips to create a smooth surface.- Use healthy, low-passage cells.- Apply gentle and consistent positive pressure when approaching the cell.
Unstable Recording After Break-in - Check for leaks in the patch pipette or holder.- Ensure the intracellular solution is properly filtered and has the correct osmolarity.- Minimize mechanical vibrations by using an anti-vibration table and securing all tubing.
Current Rundown - Include ATP and GTP in the intracellular solution to support cellular metabolism.- Maintain a stable recording temperature.- Minimize the time between break-in and data acquisition.
Issue 2: Inconsistent IC50 values for this compound inhibition of KCa2 channels.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Drug Concentration - Prepare fresh drug dilutions for each experiment.- Verify the concentration of your stock solution.- Ensure complete and rapid solution exchange in your recording chamber.
Variable Intracellular Calcium - Use a precise concentration of a calcium buffer (e.g., EGTA) in your intracellular solution to clamp the free calcium concentration.- Be aware that different calcium buffers have different binding kinetics, which may influence the apparent potency of this compound.
Voltage Protocol Dependence - Use a consistent voltage protocol across all experiments. The block of some ion channels can be voltage-dependent.
Temperature Fluctuations - Use a temperature controller to maintain a constant temperature throughout the experiment, as IC50 values can be temperature-dependent.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of KCa2 Currents

This protocol is a general guideline for recording KCa2 currents in a heterologous expression system (e.g., HEK293 cells) to assess the effect of this compound.

Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a calcium buffer such as 5 EGTA. The precise free calcium concentration should be calculated based on the buffer used and the experimental question. Adjust pH to 7.2 with KOH. Include 2 mM Mg-ATP and 0.3 mM Na-GTP to maintain cell health.

Procedure:

  • Prepare cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipette with filtered intracellular solution.

  • Establish a whole-cell configuration on a healthy cell.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a voltage ramp or step protocol to elicit KCa2 currents. A typical ramp protocol would be from -120 mV to +60 mV over 200 ms.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Record the currents in the presence of the compound and compare them to the baseline currents to determine the extent of inhibition.

Data Presentation

Table 1: Potency of this compound on KCa2 and hERG Channels

ChannelIC50 (µM)Experimental SystemReference
KCa2.1 ~1.0HEK293 cells[3]
KCa2.2 ~0.8HEK293 cells[3]
KCa2.3 ~0.7HEK293 cells[3]
hERG (IKr) 4.0 - 15.1HEK293 cells[3][7]

Table 2: Effect of this compound on Atrial Effective Refractory Period (AERP) and QT Interval

SpeciesDose/ConcentrationAERP ChangeQT Interval ChangeReference
Guinea Pig (in vitro) 3 µM~30% increaseMinimal[1]
Guinea Pig (in vitro) 10 µM~60% increaseMinimal[1]
Rat (in vivo) 5 mg/kg~31% increaseNot reported[1]
Rat (in vivo) 10 mg/kg~90% increaseNot reported[1]
Human (clinical trial) 3 mg/kg-Transient increase[8]
Human (clinical trial) 5 mg/kg-Transient increase (mean ~38 ms)[8]

Mandatory Visualizations

AP30663_Mechanism_of_Action cluster_membrane Cell Membrane KCa2 KCa2 Channel K_efflux K+ Efflux (Repolarization) KCa2->K_efflux Ca_in Intracellular Ca2+ Ca_in->KCa2 Activates This compound This compound This compound->KCa2 Inhibits (Negative Allosteric Modulation) AERP Prolonged Atrial Effective Refractory Period K_efflux->AERP Leads to

Caption: Mechanism of action of this compound on KCa2 channels.

Experimental_Workflow A Prepare Cells (e.g., HEK293 expressing KCa2) D Establish Whole-Cell Patch-Clamp Configuration A->D B Prepare Solutions (Extracellular, Intracellular, this compound) B->D C Pull and Fire-Polish Patch Pipettes C->D E Record Baseline KCa2 Currents D->E F Perfuse with This compound Solution E->F G Record KCa2 Currents in presence of this compound F->G H Data Analysis (e.g., IC50 determination) G->H

Caption: Experimental workflow for this compound electrophysiology.

Troubleshooting_Logic Start Inconsistent Results with this compound Q1 Is the variability in AERP or QT interval? Start->Q1 A1_AERP Check Intracellular Ca2+ Buffering and Temperature Control Q1->A1_AERP AERP A1_QT Consider hERG Off-Target Effect. Titrate this compound Concentration. Q1->A1_QT QT Q2 Are recordings unstable? A1_AERP->Q2 A1_QT->Q2 A2_Yes Troubleshoot Gigaseal Formation, Solution Quality, and Mechanical Stability. Q2->A2_Yes Yes End Consistent Recordings Q2->End No A2_Yes->End

Caption: Troubleshooting logic for this compound experiments.

References

AP30663 Technical Support Center: Infusion Site Reactions in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AP30663 in preclinical animal studies, with a specific focus on infusion site reactions.

Disclaimer: Publicly available literature on this compound does not contain specific details regarding infusion site reactions in animal models. The information and guidance provided here are extrapolated from human clinical trial data and general best practices for intravenous administration in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: Have infusion site reactions with this compound been reported in animal studies?

While preclinical efficacy and safety studies in rats, guinea pigs, and pigs have been published, specific details regarding local tolerance and infusion site reactions in these animal models are not extensively documented in the available literature. A study in pigs noted that the drug was generally "well-tolerated"[1]. High doses in animal safety studies have been associated with central nervous system effects like tremors and ataxia, but not specifically infusion site reactions[2].

Q2: What is known about this compound infusion site reactions from human clinical trials?

Early-phase human clinical trials reported mild and temporary infusion site reactions as the most common adverse event. In one Phase 1 study, 33 out of 34 adverse events related to this compound were infusion site reactions. Although mild, complete recovery took up to 110 days in some instances[3][4]. Subsequent adjustments to the drug's formulation and administration procedures appeared to mitigate these reactions, as a later Phase 2 trial reported no infusion site reactions[2].

Q3: What are the potential causes of infusion site reactions?

Based on general knowledge of intravenous drug administration, potential causes for infusion site reactions with a novel compound like this compound could include:

  • Formulation: The pH, osmolality, and excipients (like polyethylene (B3416737) glycol (PEG) mentioned in one study's vehicle formulation) of the drug solution can contribute to local irritation[5].

  • Drug Concentration and Infusion Rate: Higher concentrations and rapid infusion rates can increase the risk of local tissue irritation.

  • Vascular Irritation: The physicochemical properties of the this compound molecule itself may cause irritation to the endothelial lining of blood vessels.

  • Extravasation: Accidental leakage of the infusate into the surrounding subcutaneous tissue can lead to inflammation and tissue damage.

Troubleshooting Guide for Infusion Site Reactions

This guide provides potential solutions for researchers who may encounter infusion site reactions during preclinical studies with this compound.

Observed Issue Potential Cause Recommended Action
Redness, swelling, or edema at the infusion site.Local inflammation due to formulation, infusion rate, or drug properties.• Slow the rate of infusion.• Dilute the drug to a lower concentration.• Evaluate the vehicle for potential irritant properties.• Consider using a larger vein for administration.• Apply a cold compress to the site after infusion.
Signs of pain or distress in the animal during infusion.Vascular irritation.• Immediately pause the infusion.• Assess for proper catheter placement.• Consider flushing the line with sterile saline.• If pain persists, discontinue the infusion at that site.
Hardening of tissue or lump formation at the infusion site.Extravasation or severe inflammation.• Stop the infusion immediately.• Disconnect the line, but leave the catheter in place initially to attempt aspiration of any residual fluid.• Mark the affected area to monitor for changes.• Consult with veterinary staff for appropriate supportive care.
Skin discoloration or necrosis at the infusion site.Severe vascular or tissue damage.• This is a serious adverse event. Stop the infusion and seek immediate veterinary consultation.• Document the event thoroughly.• Re-evaluate the formulation, concentration, and administration technique before proceeding with further studies.

Experimental Protocols

In Vivo Electrophysiology Study in Anesthetized Rats
  • Objective: To assess the effect of this compound on the atrial effective refractory period (AERP).

  • Animal Model: Male rats.

  • Drug Formulation: 5 mg/mL this compound dissolved in a vehicle of 50% polyethylene glycol (PEG) 400 and 50% sterile saline[5].

  • Procedure:

    • Animals are anesthetized.

    • Intracardiac recordings are performed to establish a baseline AERP.

    • This compound is infused intravenously at doses of 5 mg/kg and 10 mg/kg[5][6].

    • AERP is measured again post-infusion to determine the drug's effect.

  • Key Findings: this compound significantly prolonged the AERP in a dose-dependent manner[5][6].

Pharmacokinetic and Efficacy Study in Anesthetized Pigs
  • Objective: To evaluate the pharmacokinetics and efficacy of this compound in converting atrial fibrillation (AF).

  • Animal Model: Anesthetized pigs.

  • Procedure:

    • Pigs are anesthetized for the duration of the experiment.

    • This compound is administered via intravenous infusion. Two dosing regimens were used in different cohorts: 5 mg/kg over 30 minutes and 20 mg/kg over 60 minutes[1].

    • Blood samples are collected at various time points before, during, and after the infusion to determine the pharmacokinetic profile.

    • In a separate cohort of conscious pigs with induced AF, this compound was administered to assess its ability to convert AF to normal sinus rhythm[1].

  • Key Findings: this compound was well-tolerated and effectively converted vernakalant-resistant AF[1].

Visualizations

AP30663_Mechanism_of_Action cluster_cell Atrial Myocyte cluster_effect Overall Effect This compound This compound KCa2 KCa2 Channel (SK Channel) This compound->KCa2 Inhibits (Negative Allosteric Modulator) K_ion_out K⁺ Efflux KCa2->K_ion_out Mediates Ca2_ion Intracellular Ca²⁺ Ca2_ion->KCa2 Activates AP_Repol Action Potential Repolarization K_ion_out->AP_Repol Contributes to AERP Atrial Effective Refractory Period (AERP) AP_Repol->AERP Determines Prolonged_AERP Prolonged AERP AERP->Prolonged_AERP Effect of Inhibition Anti_AF Anti-Arrhythmic Effect (Atrial Fibrillation) Prolonged_AERP->Anti_AF

Caption: Mechanism of action of this compound in atrial myocytes.

Troubleshooting_Workflow Start Infusion of this compound Started Monitor Monitor Infusion Site Start->Monitor Reaction_Observed Infusion Site Reaction Observed? Monitor->Reaction_Observed Reaction_Observed->Monitor No Mild_Reaction Mild Reaction? (Redness, Swelling) Reaction_Observed->Mild_Reaction Yes Severe_Reaction Severe Reaction? (Pain, Hardening, Necrosis) Mild_Reaction->Severe_Reaction No Action_Mild Reduce Infusion Rate Dilute Compound Consider Larger Vein Mild_Reaction->Action_Mild Yes Action_Severe STOP INFUSION Consult Veterinary Staff Document Event Severe_Reaction->Action_Severe Yes End Infusion Complete / Resolved Severe_Reaction->End No, Resolved Continue_Monitor Continue & Monitor Closely Action_Mild->Continue_Monitor Reassess Re-evaluate Protocol: - Formulation - Concentration - Administration Action_Severe->Reassess Continue_Monitor->Reaction_Observed Continue_Monitor->End Infusion Completed w/o further issues Reassess->End

Caption: Troubleshooting workflow for infusion site reactions.

References

AP30663 Technical Support Center: Interpreting Potential Sodium Channel Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on interpreting experimental data related to AP30663, with a particular focus on its potential effects on sodium channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels.[1] It inhibits KCa2 channels, which has been shown to prolong the atrial effective refractory period (AERP).[1][2] This makes it a potential therapeutic agent for atrial fibrillation (AF).[1]

Q2: Does this compound have off-target effects on other cardiac ion channels?

A2: Studies have shown that this compound has minor effects on several other relevant cardiac ion channels at concentrations effective for KCa2 channel modulation.[1][2] For a detailed summary of its selectivity, please refer to the data presented in Table 1.

Q3: What are the known effects of this compound on sodium channels?

A3: At a concentration of 10 µM, this compound has been shown to have no significant effect on the peak NaV1.5 channel current (INa).[2] However, at similar concentrations (10 µM), this compound has been reported to inhibit the late component of the NaV1.5 current (late INa).[3] This inhibitory effect on the late INa may contribute to its antiarrhythmic properties and could help in suppressing ventricular arrhythmias.[3]

Q4: How does the effect of this compound on late INa compare to its primary effect on KCa2 channels?

A4: The primary effect of this compound is the modulation of KCa2 channels. The inhibition of the late INa is considered a secondary effect that may contribute to its overall electrophysiological profile. The potency of this compound at KCa2 channels is the primary driver for its development in treating atrial fibrillation.

Troubleshooting Guide

Issue 1: Observing unexpected changes in sodium channel currents in the presence of this compound.

  • Potential Cause 1: Concentration of this compound.

    • Troubleshooting Step: Verify the final concentration of this compound in your experimental preparation. Effects on the late INa have been observed at concentrations around 10 µM.[3] Ensure accurate dilution and application of the compound.

  • Potential Cause 2: Experimental conditions.

    • Troubleshooting Step: Review your experimental protocol, including the cell type, temperature, and recording solutions. The effects of ion channel modulators can be sensitive to these conditions.

  • Potential Cause 3: Specific sodium channel isoform.

    • Troubleshooting Step: Confirm the specific sodium channel isoforms expressed in your experimental system. The reported effects are on NaV1.5.[2][3]

Issue 2: Difficulty in replicating the reported atrial-selective effects of this compound.

  • Potential Cause 1: Tissue preparation.

    • Troubleshooting Step: The atrial-selective effects, such as prolongation of the AERP, have been demonstrated in isolated hearts and in vivo models.[1][2] Ensure the integrity and viability of your atrial tissue preparation.

  • Potential Cause 2: Species differences.

    • Troubleshooting Step: Be mindful of potential species differences in ion channel expression and pharmacology. The reported data comes from studies on human channels expressed in cell lines, as well as experiments in guinea pigs and rats.[2]

Quantitative Data Summary

Table 1: Ion Channel Selectivity Profile of this compound

Ion ChannelSubtype(s)Concentration of this compoundEffectReference
KCa2 KCa2.1, KCa2.2, KCa2.31 µM, 10 µM, 30 µMInhibition[2]
NaV1.5 (Peak) -10 µM4 ± 1% inhibition (not significant)[2]
NaV1.5 (Late) -10 µMSignificant inhibition[3]
KV11.1 a/b (hERG)-IC50 of 4.0 ± 1.5 µM[2]
Kir3.1/Kir3.4 IKACh10 µMNot significantly affected[2]
KV1.5 IKur10 µMNot significantly affected[2]
KV7.1/KCNE1 IKs10 µMNot significantly affected[2]
KV4.3/KChiP2 Ito10 µMNot significantly affected[2]
Kir2.1 IK110 µMNot significantly affected[2]
CaV1.2 ICa30 µM4 ± 7% inhibition (not significant)[2]

Experimental Protocols

1. Whole-Cell Patch-Clamp Recordings for KCa2 Channels

  • Cell Line: HEK cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels.

  • Method: Automated whole-cell patch-clamping.

  • Holding Potential: 0 mV.

  • Voltage Protocol: Depolarizing voltage ramp from -80 mV to +80 mV over 200 ms.

  • Solutions: Symmetrical K+ solutions.

  • Data Acquisition: Using a HEKA EPC9 amplifier and Patchmaster software.[2]

2. Whole-Cell Patch-Clamp for NaV1.5 Channels

  • Cell Line: HEK cells transiently transfected with human NaV1.5.

  • Method: Manual whole-cell patch-clamping.

  • Data Analysis: To assess the effect on the late INa, the current can be augmented with an agent like ATXII to increase the signal for more reliable quantification of inhibition by this compound.[1]

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Patch-Clamp Electrophysiology cluster_data_analysis Data Acquisition & Analysis cell_culture HEK Cell Culture transfection Transfection with hNaV1.5 or stable expression of hKCa2 cell_culture->transfection patching Whole-Cell Patch-Clamp (Automated or Manual) transfection->patching voltage_protocol Apply Voltage Protocol (e.g., ramp for KCa2) patching->voltage_protocol drug_application Application of this compound voltage_protocol->drug_application data_recording Record Ion Channel Currents drug_application->data_recording analysis Analyze Current Inhibition (Peak vs. Late INa) data_recording->analysis signaling_pathway cluster_primary Primary Mechanism cluster_secondary Potential Secondary Effect This compound This compound KCa2 KCa2 Channels This compound->KCa2 Inhibition (Negative Allosteric Modulation) Late_INa Late NaV1.5 Current (Late INa) This compound->Late_INa Inhibition AERP Prolonged Atrial Effective Refractory Period (AERP) KCa2->AERP AF_Suppression Suppression of Atrial Fibrillation AERP->AF_Suppression Vent_Arrhythmia Suppression of Ventricular Arrhythmias (Potential) Late_INa->Vent_Arrhythmia

References

Technical Support Center: Controlling for AP30663's Effects on Calcium Cooperativity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when studying the effects of AP30663 on calcium cooperativity.

Troubleshooting Guide

This guide is designed to help you identify and resolve common experimental challenges when investigating the impact of this compound on the calcium-dependent activation of KCa2 channels.

Problem Potential Cause Recommended Solution
Inconsistent or drifting baseline currents in patch-clamp recordings. 1. Unstable gigaohm seal.2. Clogged pipette tip.3. Changes in bath solution temperature or composition.4. Cell health is deteriorating.1. Ensure a high-resistance seal (>1 GΩ) is formed before recording. If the seal is unstable, discard the cell and use a new pipette.2. Apply slight positive pressure to the pipette when approaching the cell to prevent debris from clogging the tip.3. Use a perfusion system with temperature control to maintain a stable experimental environment.4. Use healthy, viable cells for experiments. If using cultured cells, ensure they are not over-confluent.
No discernible effect of this compound on KCa2 channel activity. 1. Incorrect concentration of this compound.2. Inadequate incubation time.3. Low expression of KCa2 channels in the chosen cell line.4. Degradation of the this compound stock solution.1. Verify the final concentration of this compound in your experimental solution. Refer to the IC50 values in Table 1 for guidance.2. Ensure a sufficient pre-incubation period (e.g., 2-5 minutes) with this compound before co-application with the calcium stimulus.3. Confirm KCa2 channel expression in your cell line using techniques like qPCR or Western blotting. Consider using a heterologous expression system (e.g., HEK293 cells) with stable KCa2 channel expression.4. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
High variability in the measured EC50 for calcium activation between experiments. 1. Inaccurate free calcium concentrations in your solutions.2. Inconsistent application of this compound.3. Variability in the level of KCa2 channel expression between cells.1. Use a calcium-sensitive electrode or a fluorescent calcium indicator to precisely measure the free calcium concentration in your experimental buffers.2. Employ an automated perfusion system for consistent and rapid application of solutions.3. If possible, select cells with similar levels of expression (e.g., based on fluorescence if using a tagged channel).
Difficulty in fitting the calcium dose-response curve to a standard Hill equation in the presence of this compound. 1. This compound, as a negative allosteric modulator, significantly alters the Hill slope, which can affect the goodness of fit.2. Insufficient data points at the lower and upper ends of the dose-response curve.1. Be aware that this compound has been shown to decrease the Hill slope of the calcium activation curve for KCa2.3 from approximately 4.4 to 1.4.[1] Your fitting algorithm should be able to accommodate such changes.2. Ensure you have a sufficient number of data points spanning a wide range of calcium concentrations, both in the absence and presence of this compound, to accurately define the top and bottom plateaus and the transition phase of the curve.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect calcium cooperativity?

A1: this compound is a small molecule inhibitor of small-conductance calcium-activated potassium (KCa2) channels, also known as SK channels.[2][3][4] It functions as a negative allosteric modulator.[1][2] This means it binds to a site on the KCa2 channel that is different from the calcium-binding site and, in doing so, it reduces the channel's sensitivity to calcium.[1][5] Experimentally, this is observed as a rightward shift in the calcium activation curve, meaning a higher concentration of calcium is required to open the channel.[1][2][3] Crucially, this compound has also been shown to significantly decrease the Hill slope of the calcium activation curve for the KCa2.3 subtype, which indicates a loss of positive calcium cooperativity.[1]

Q2: How can I quantitatively measure the effect of this compound on calcium cooperativity?

A2: The effect of this compound on calcium cooperativity can be quantified by determining the Hill coefficient (n_H) from the calcium dose-response curve in the absence and presence of the compound. A decrease in the Hill coefficient in the presence of this compound indicates a reduction in cooperativity. The Hill equation is used to fit the dose-response data and extract the Hill coefficient.

Q3: What experimental setup is recommended for studying the effects of this compound?

A3: Patch-clamp electrophysiology, particularly the inside-out patch configuration, is a powerful technique for these studies.[1] This method allows for precise control of the intracellular solution, including the free calcium concentration, applied to the channel. Using a heterologous expression system, such as HEK293 cells stably expressing a specific KCa2 channel subtype, can provide a robust and reproducible experimental model.[1][6]

Q4: What are the expected quantitative effects of this compound on KCa2 channels?

A4: The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Potency (IC50) of this compound on Human KCa2 Channel Subtypes [1]

KCa2 SubtypeIC50 (µM)
KCa2.12.29 ± 0.22
KCa2.21.46 ± 0.28
KCa2.31.09 ± 0.09

Table 2: Effect of this compound on Calcium Activation of Human KCa2.3 Channels [1]

ConditionEC50 for Calcium Activation (µM)Hill Slope (n_H)
Baseline (no this compound)0.33 ± 0.024.4 ± 0.5
With 7 µM this compound1.50 ± 0.121.4 ± 0.1

Experimental Protocols

Protocol 1: Determining the Effect of this compound on the Calcium Dose-Response of KCa2.3 Channels using Inside-Out Patch-Clamp Electrophysiology

Objective: To quantify the shift in the calcium EC50 and the change in the Hill coefficient of KCa2.3 channels in the presence of this compound.

Materials:

  • HEK293 cells stably expressing human KCa2.3 channels.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette puller and microforge.

  • Perfusion system.

  • Pipette (extracellular) solution (in mM): 140 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with KOH.

  • Internal solutions with varying free calcium concentrations: These solutions should be prepared using a calcium buffer system (e.g., EGTA) to achieve a range of free calcium concentrations (e.g., from 0.01 µM to 10 µM). The composition can be (in mM): 140 KCl, 10 HEPES, and varying ratios of K2EGTA and CaEGTA to achieve the desired free calcium concentration. The pH should be adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate the HEK293-KCa2.3 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the pipette solution.

  • Seal Formation: Obtain a gigaohm seal (>1 GΩ) on a single cell in the cell-attached configuration.

  • Inside-Out Patch Excision: Excise the patch of membrane to achieve the inside-out configuration.

  • Baseline Recording: Perfuse the patch with the internal solution containing a known concentration of free calcium (e.g., 1 µM) and record the baseline KCa2.3 current at a holding potential of -80 mV.

  • Calcium Dose-Response (Baseline): Sequentially perfuse the patch with internal solutions of increasing free calcium concentrations and record the steady-state current at each concentration.

  • This compound Application: After washing out the calcium, pre-incubate the patch with an internal solution containing a fixed concentration of this compound (e.g., 7 µM) for 2-5 minutes.

  • Calcium Dose-Response (with this compound): While maintaining the presence of this compound, repeat the sequential perfusion with internal solutions of increasing free calcium concentrations and record the steady-state currents.

  • Data Analysis:

    • Normalize the current at each calcium concentration to the maximum current recorded.

    • Plot the normalized current as a function of the free calcium concentration.

    • Fit the data to the Hill equation to determine the EC50 and the Hill coefficient (n_H) for both the baseline and the this compound conditions.

Visualizations

AP30663_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AP30663_ext This compound KCa2 KCa2 Channel AP30663_ext->KCa2 Binds to allosteric site Calmodulin Calmodulin AP30663_ext->Calmodulin Reduces Ca²⁺ sensitivity of channel activation K_efflux K⁺ Efflux KCa2->K_efflux Mediates Ca2 Ca²⁺ Ca2->Calmodulin Binds Calmodulin->KCa2

Caption: Signaling pathway of this compound's effect on KCa2 channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare HEK293 cells expressing KCa2.3 B Pull patch pipettes A->B C Prepare internal solutions with varying [Ca²⁺] B->C D Obtain inside-out patch E Record baseline Ca²⁺ dose-response D->E F Apply this compound E->F G Record Ca²⁺ dose-response with this compound F->G H Normalize current data G->H I Plot dose-response curves H->I J Fit to Hill equation I->J K Compare EC50 and n_H J->K

Caption: Experimental workflow for assessing this compound's effects.

Logical_Relationship This compound This compound (Negative Allosteric Modulator) KCa2_Sensitivity Decreased KCa2 Ca²⁺ Sensitivity This compound->KCa2_Sensitivity Ca_Activation_Shift Right-shift in Ca²⁺-activation curve KCa2_Sensitivity->Ca_Activation_Shift Hill_Slope_Decrease Decreased Hill Slope (n_H) KCa2_Sensitivity->Hill_Slope_Decrease Cooperativity_Loss Loss of Calcium Cooperativity Hill_Slope_Decrease->Cooperativity_Loss

Caption: Logical relationship of this compound's mechanism of action.

References

Minimizing variability in AP30663 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving AP30663.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing inconsistent inhibition of KCa2 currents with the same concentration of this compound?

Answer: Variability in the inhibitory effect of this compound can stem from several factors:

  • Compound Stability and Solubility: this compound requires specific handling for optimal performance. Ensure the compound is fully solubilized. For in vitro experiments, dissolving in DMSO to create a stock solution is common.[1] Subsequent dilutions in aqueous solutions should be prepared fresh for each experiment to avoid precipitation. Visually inspect for any precipitates before use.

  • Cell Health and Passage Number: The expression levels of ion channels, including KCa2, can change with increasing cell passage numbers.[2][3][4] It is recommended to use cells within a consistent and low-passage range for all experiments. Monitor cell morphology and growth rates, as changes can indicate altered cellular properties.

  • Temperature Fluctuations: KCa2 channels exhibit temperature sensitivity.[5][6][7][8][9] Inconsistent temperature control during experiments can lead to variability in channel activity and, consequently, the observed effect of this compound. Utilize a temperature-controlled perfusion system to maintain a stable temperature throughout the recordings.

  • Inconsistent Perfusion/Drug Application: Inadequate perfusion rates or incomplete solution exchange can lead to the actual concentration of this compound at the cell surface being lower or more variable than intended. Ensure your perfusion system provides a complete and rapid exchange of the bath solution.

Question: My patch-clamp recordings are unstable after applying this compound, what could be the cause?

Answer: Instability in patch-clamp recordings upon drug application can be frustrating. Here are some potential causes and solutions:

  • Seal Instability: The quality of the gigaohm seal is crucial for stable recordings.[10][11][12][13] Ensure a high-resistance seal is formed before drug application. Pipette drift is a common cause of seal instability; ensure your micromanipulator is securely mounted and free from vibrations.[11]

  • Solution Osmolarity: Mismatched osmolarity between the intracellular (pipette) and extracellular (bath) solutions can cause cell swelling or shrinking, leading to seal instability.[11] Carefully prepare and verify the osmolarity of all solutions.

  • Pipette Properties: The shape and resistance of the patch pipette can influence seal stability.[14][15] Experiment with different pipette puller settings to achieve a consistent pipette shape with a resistance appropriate for your cell type. Fire-polishing the pipette tip can also improve seal formation and stability.[15]

  • Off-Target Effects at High Concentrations: While this compound is selective for KCa2 channels, at higher concentrations, it may have minor effects on other ion channels, which could indirectly affect cell health and recording stability.[16][17] It is crucial to perform concentration-response experiments to identify the optimal concentration range for your specific model.

Question: I am using an automated patch-clamp system and see high variability between wells. How can I troubleshoot this?

Answer: Automated patch-clamp systems introduce their own set of potential variables:

  • Cell Suspension Quality: A homogenous, single-cell suspension with high viability is critical for consistent well-to-well performance. Ensure proper cell dissociation and filtration to remove clumps and debris.

  • System Priming and Cleaning: Incomplete priming or residual contaminants from previous experiments can affect the results. Follow the manufacturer's instructions for daily start-up, flushing, and end-of-day cleaning procedures.[18]

  • Plate and Solution Handling: Ensure compound plates are properly prepared and that there is no precipitation of this compound in the wells.[18] Similarly, ensure all assay solutions are correctly prepared and loaded.

  • Calibration: Regular calibration of the system's components, such as the cell pettor, is essential for consistent performance.[18]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels.[10][19] It inhibits KCa2 channel activity by decreasing the channel's sensitivity to intracellular calcium, effectively right-shifting the Ca2+-activation curve.[19]

Q2: Which KCa2 channel subtypes does this compound inhibit?

A2: this compound inhibits all three subtypes of KCa2 channels (KCa2.1, KCa2.2, and KCa2.3).

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: Based on published data, concentrations in the range of 1 µM to 30 µM have been used in in vitro electrophysiology experiments.[10] The IC50 for KCa2 channels is approximately 1 µM, while for Kv11.1 (hERG) channels, it is around 4 µM.[16] It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup and cell type.

Q4: How should I prepare this compound for in vivo studies?

A4: For in vivo experiments in rodents, this compound has been dissolved in a vehicle consisting of 50% polyethylene (B3416737) glycol (PEG) 400 and 50% sterile saline. For studies in pigs, a formulation in an aqueous solution with a pH of 4.5 has been used.

Q5: Are there known off-target effects of this compound?

A5: this compound displays selectivity for KCa2 channels. However, at higher concentrations, it can inhibit the Kv11.1 (hERG) channel, which may contribute to QT interval prolongation.[16] Minor effects on the late sodium current have also been observed at a concentration of 10 µM.

Data Presentation

Table 1: In Vitro Efficacy of this compound on KCa2 Channels

Cell LineKCa2 SubtypeThis compound Concentration (µM)Inhibition (%)Reference
HEK293KCa2.11~20[10]
10~60[10]
30~80[10]
HEK293KCa2.21~40[10]
10~80[10]
30~90[10]
HEK293KCa2.31~50[10]
10~90[10]
30~95[10]

Table 2: Electrophysiological Effects of this compound in Preclinical Models

Animal ModelParameterDose/ConcentrationEffectReference
Isolated Guinea Pig HeartAtrial Effective Refractory Period (AERP)1 µMSignificant Prolongation[10][19]
3 µMConcentration-dependent Prolongation[10][19]
10 µMConcentration-dependent Prolongation[10][19]
Anesthetized RatAtrial Effective Refractory Period (AERP)5 mg/kg130.7 ± 5.4% of baseline[10][19]
10 mg/kg189.9 ± 18.6% of baseline[10][19]
Conscious PigAtrial Effective Refractory Period (AERP)5 mg/kg>30 ms (B15284909) increase

Table 3: Pharmacokinetic and Clinical Effects of this compound

SpeciesDoseCmaxt1/2Key Clinical FindingReference
HumanUp to 6 mg/kgLess than dose-proportional increase~5 hoursTransient, dose-dependent QTcF interval prolongation[16][17]
Human3 mg/kg--42% conversion from atrial fibrillation[20]
Human5 mg/kg--55% conversion from atrial fibrillation[20]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of KCa2 Currents in HEK293 Cells

  • Cell Culture: Culture HEK293 cells stably expressing the KCa2 channel subtype of interest under standard conditions. Use cells with a passage number below 20 for all experiments.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). Free calcium concentration can be adjusted to activate KCa2 channels.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in the extracellular solution to the desired final concentrations immediately before use. The final DMSO concentration should not exceed 0.1%.

  • Electrophysiology:

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.

    • Obtain a gigaohm seal (>1 GΩ) on a single, healthy cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record baseline KCa2 currents using a voltage ramp protocol (e.g., from -120 mV to +60 mV over 200 ms) from a holding potential of -80 mV.

    • Perfuse the cell with the this compound-containing extracellular solution for at least 2 minutes to ensure complete solution exchange.

    • Record KCa2 currents in the presence of this compound using the same voltage protocol.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after this compound application to determine the percentage of inhibition.

Visualizations

AP30663_Signaling_Pathway cluster_cell Atrial Myocyte Ca_entry Ca2+ Influx Intracellular_Ca Intracellular Ca2+ Ca_entry->Intracellular_Ca Ca_release Ca2+ Release (Sarcoplasmic Reticulum) Ca_release->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin binds KCa2 KCa2 Channel Calmodulin->KCa2 activates K_efflux K+ Efflux KCa2->K_efflux AP_Prolongation Action Potential Prolongation KCa2->AP_Prolongation This compound This compound This compound->KCa2 inhibits (negative allosteric modulation) Repolarization Membrane Repolarization K_efflux->Repolarization Repolarization->AP_Prolongation

Caption: this compound signaling pathway in an atrial myocyte.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Low Passage) Seal_Formation Gigaohm Seal Formation Cell_Culture->Seal_Formation Solution_Prep Solution Preparation (Check Osmolarity) Solution_Prep->Seal_Formation AP30663_Prep This compound Dilution (Freshly Prepared) Drug_Application This compound Application AP30663_Prep->Drug_Application Baseline_Recording Baseline KCa2 Current Recording Seal_Formation->Baseline_Recording Baseline_Recording->Drug_Application Post_Drug_Recording Post-AP30663 KCa2 Current Recording Drug_Application->Post_Drug_Recording Data_Extraction Current Amplitude Measurement Post_Drug_Recording->Data_Extraction Inhibition_Calculation Inhibition Calculation Data_Extraction->Inhibition_Calculation Concentration_Response Concentration-Response Curve Generation Inhibition_Calculation->Concentration_Response

Caption: Workflow for in vitro electrophysiology experiments with this compound.

References

AP30663 tachyphylaxis or desensitization effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of AP30663, a small molecule inhibitor of KCa2 channels currently in development for the treatment of atrial fibrillation (AF).[1][2] The primary focus of this document is to address potential user concerns regarding tachyphylaxis and desensitization effects during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][3] It inhibits KCa2 channel subtypes (KCa2.1, KCa2.2, and KCa2.3) by reducing their sensitivity to intracellular calcium, which is evidenced by a right-shifting of the Ca2+-activation curve.[1][2][3] This inhibition leads to a reduction in the potassium current (IKCa), which in atrial cardiomyocytes, prolongs the action potential duration and the effective refractory period (AERP).[1][4][5] This atrial-selective electrophysiological effect is the basis for its potential as an anti-arrhythmic agent for atrial fibrillation.[4]

Q2: Have tachyphylaxis or desensitization effects been observed with this compound in preclinical or clinical studies?

A2: The currently available preclinical and Phase 1 clinical data for this compound do not explicitly report or discuss the observation of tachyphylaxis or desensitization.[5][6][7][8] Studies in pig and rodent models have demonstrated a dose- and concentration-dependent increase in the atrial effective refractory period (AERP) without mention of a diminishing effect upon repeated administration within the study protocols.[2][4] Similarly, first-in-human studies have focused on safety, tolerability, and pharmacokinetics with single ascending doses, and have not been designed to assess tachyphylaxis.[5][6][7]

Q3: My experimental results suggest a diminishing effect of this compound upon repeated application. What could be the cause?

A3: While tachyphylaxis has not been formally reported, several factors could contribute to an apparent loss of efficacy in an experimental setting:

  • Experimental Protocol Design: Ensure that washout periods between drug applications are sufficient. The terminal half-life of this compound is approximately 3-5 hours, which should be considered when designing repeated-dose experiments.[5][6][7]

  • Cellular Health: In in-vitro preparations, the health of the cells can decline over time, leading to changes in ion channel expression and function that may be misinterpreted as drug-specific desensitization. Monitor key cellular health indicators throughout your experiment.

  • Compound Stability: Verify the stability of your this compound solution under your specific experimental conditions (e.g., temperature, buffer composition).

  • Off-Target Effects: At higher concentrations, this compound has been shown to have off-target effects, such as inhibition of the IKr channel (hERG).[2][7] These effects could potentially influence the overall electrophysiological response in a complex manner that might be mistaken for a change in the primary target's sensitivity.

Q4: How can I experimentally assess for potential tachyphylaxis or desensitization of KCa2 channels with this compound?

A4: To investigate this possibility, we recommend the following experimental approaches:

  • Repeated Application with Washout: In an in-vitro electrophysiology setup (e.g., whole-cell patch-clamp), apply a consistent concentration of this compound for a defined duration, followed by a thorough washout period. Repeat this cycle multiple times and compare the magnitude of the effect (e.g., reduction in KCa2 current) with each application.

  • Concentration-Response Curve Shift: Generate a baseline concentration-response curve for this compound. Then, pre-incubate the cells with a low concentration of this compound for an extended period before generating a second concentration-response curve. A rightward shift in the second curve could indicate desensitization.

Troubleshooting Guides

Issue: Inconsistent prolongation of the Atrial Effective Refractory Period (AERP) in ex-vivo heart preparations.

  • Possible Cause 1: Drug Concentration Variability.

    • Troubleshooting Step: Ensure precise and consistent preparation of this compound solutions. Verify the final concentration in your perfusate.

  • Possible Cause 2: Temperature Fluctuations.

    • Troubleshooting Step: Maintain a stable temperature for your heart preparation, as ion channel kinetics are temperature-sensitive.

  • Possible Cause 3: Ischemic Damage.

    • Troubleshooting Step: Ensure adequate oxygenation and perfusion of the tissue throughout the experiment to prevent ischemic injury, which can alter cardiac electrophysiology.

Quantitative Data Summary

Table 1: this compound Potency on KCa2 Channel Subtypes

Channel SubtypeIC50 (µM)
KCa2.12.29 ± 0.22
KCa2.21.46 ± 0.28
KCa2.31.09 ± 0.09

Data obtained from whole-cell patch-clamp recordings in HEK cells stably expressing human KCa2 channels.[1]

Table 2: In-Vivo Electrophysiological Effects of this compound in Anesthetized Rats

Dose (mg/kg)Change in AERP from Baseline (%)
5130.7 ± 5.4
10189.9 ± 18.6

AERP: Atrial Effective Refractory Period.[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for KCa2 Current Measurement

This protocol is based on the methodology used to assess the inhibitory effect of this compound on heterologously expressed human KCa2 channels.[1][3]

  • Cell Culture: HEK cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 are cultured under standard conditions.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • Internal Solution (pipette): Contains a potassium-based solution with a calcium buffer (e.g., EGTA) to control the free calcium concentration.

    • External Solution: A physiological saline solution (e.g., Tyrode's solution).

  • Voltage Protocol: KCa2 currents are elicited by applying a depolarizing voltage ramp protocol (e.g., from -80 mV to +80 mV over 200 ms) from a holding potential of 0 mV.[3]

  • Drug Application: this compound is applied at increasing concentrations to the external solution to determine the concentration-response relationship and calculate the IC50 value.

Visualizations

AP30663_Mechanism_of_Action cluster_membrane Cell Membrane KCa2 KCa2 Channel K_efflux K⁺ Efflux (Hyperpolarization) KCa2->K_efflux Mediates Reduced_K_efflux Reduced K⁺ Efflux (Action Potential Prolongation) KCa2->Reduced_K_efflux Ca2_int Intracellular Ca²⁺ Ca2_int->KCa2 Activates This compound This compound This compound->KCa2 Inhibits (Negative Allosteric Modulation)

Caption: Mechanism of action of this compound on KCa2 channels.

Tachyphylaxis_Assessment_Workflow start Start: Electrophysiology Preparation (e.g., Patch-Clamp) apply_drug Apply this compound (Concentration X, Duration T) start->apply_drug measure_effect Measure Effect 1 (e.g., % KCa2 Current Inhibition) apply_drug->measure_effect washout Washout Period (> 5x Half-Life) measure_effect->washout reapply_drug Re-apply this compound (Concentration X, Duration T) washout->reapply_drug measure_effect2 Measure Effect 2 reapply_drug->measure_effect2 compare Compare Effect 1 vs. Effect 2 measure_effect2->compare no_tachy Conclusion: No Tachyphylaxis Observed (Effect 1 ≈ Effect 2) compare->no_tachy No significant difference tachy Conclusion: Potential Tachyphylaxis (Effect 2 < Effect 1) compare->tachy Significant reduction

Caption: Experimental workflow to assess for tachyphylaxis.

References

Validation & Comparative

A Comparative Guide to KCa2 Channel Inhibitors: AP30663 vs. NS8593

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent small-molecule inhibitors of the small-conductance calcium-activated potassium (KCa2 or SK) channels: AP30663 and NS8593. The information presented is based on available experimental data to assist in the selection of the appropriate tool compound for preclinical research and drug development endeavors.

Mechanism of Action

Both this compound and NS8593 are negative allosteric modulators of KCa2 channels.[1][2] They do not directly block the ion pore but rather bind to a site on the channel protein that reduces its sensitivity to intracellular calcium (Ca²⁺).[1][2] This rightward shift in the Ca²⁺-activation curve means that a higher concentration of intracellular Ca²⁺ is required to open the channel, leading to a reduction in KCa2-mediated potassium currents.[1][2]

Mechanism of KCa2 Negative Allosteric Modulators cluster_0 Normal Channel Activation cluster_1 Inhibition by Negative Allosteric Modulator CaM Calmodulin (CaM) KCa2_inactive KCa2 Channel (Inactive) CaM->KCa2_inactive binds to Ca Intracellular Ca²⁺ Ca->CaM binds KCa2_active KCa2 Channel (Active) (K⁺ Efflux) KCa2_inactive->KCa2_active conformational change KCa2_inhibited KCa2 Channel (Inhibited) (Reduced Ca²⁺ Sensitivity) KCa2_inactive->KCa2_inhibited Modulator This compound or NS8593 Modulator->KCa2_inactive binds to allosteric site

Fig 1. Mechanism of KCa2 Negative Allosteric Modulators

Potency and Subtype Selectivity

Both compounds inhibit all three KCa2 channel subtypes (KCa2.1, KCa2.2, and KCa2.3, also known as SK1, SK2, and SK3).

CompoundKCa2.1 (SK1) IC₅₀/KₑKCa2.2 (SK2) IC₅₀/KₑKCa2.3 (SK3) IC₅₀/KₑReference
This compound 2.29 ± 0.22 µM1.46 ± 0.28 µM1.09 ± 0.09 µM[3]
NS8593 0.42 µM0.60 µM0.73 µM[4]

Note: IC₅₀ values for this compound and Kₑ values for NS8593 are presented. While both reflect potency, direct comparison should be made with caution due to potential differences in experimental conditions.

Off-Target Selectivity Profile

The selectivity of these inhibitors against other ion channels is a critical consideration, particularly for therapeutic applications.

Ion ChannelThis compound InhibitionNS8593 InhibitionReference
hERG (Kᵥ11.1) IC₅₀ = 4.0 - 15.1 µMNo significant effect at 10 µM[3][5]
Naᵥ1.5 No significant effect at 10 µMPotent atrial-predominant decrease in INa at -90 mV holding potential[3][6]
Caᵥ1.2 No significant effect at 30 µMNo significant effect[3][7]
Kᵥ1.5 (IKur) No significant effect at 10 µMNo significant effect at 10 µM[3][5]
Kᵥ7.1/KCNE1 (IKs) No significant effect at 10 µMNo significant effect at 10 µM[3][5]
Kᵥ4.3/KChiP2 (Ito) No significant effect at 10 µMNo significant effect at 10 µM[3][5]
Kᵢᵣ2.1 (IK1) No significant effect at 10 µMNo significant effect at 10 µM[3][5]
Kᵢᵣ3.1/3.4 (IKACh) No significant effect at 10 µMNo significant effect at 10 µM[3][5]
KCa1.1 (BK) Not reportedNo effect[4]
KCa3.1 (IK) Not reportedNo effect[2]
TRPM7 Not reportedIC₅₀ = 1.6 µM[8]

Note: The selectivity data for this compound and NS8593 are compiled from multiple studies and may not have been generated under identical experimental conditions. Direct comparative studies are limited.

In Vivo Effects and Central Nervous System (CNS) Side Effects

Both this compound and NS8593 have been shown to prolong the atrial effective refractory period (AERP) in animal models, a key anti-arrhythmic mechanism.[1][7] However, a significant differentiating factor is their CNS side-effect profile. NS8593 has been reported to cause severe convulsions in mice at a dose of 10 mg/kg, making it unsuitable for in vivo studies requiring high doses. In contrast, this compound did not induce any apparent CNS effects in mice at the same dose.

Experimental Protocols

Electrophysiological Assessment of Potency and Selectivity (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents flowing through the channels in the membrane of a single cell.

Objective: To determine the concentration-dependent inhibition of KCa2 currents (potency) and the effect on other cardiac ion channels (selectivity).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human KCa2 subtype of interest (or other cardiac ion channels for selectivity profiling) are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH). The free Ca²⁺ concentration is buffered to a specific level (e.g., 1 µM) to activate KCa2 channels.

  • Recording:

    • A giga-ohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -80 mV.

    • KCa2 currents are elicited by a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).

    • The test compound (this compound or NS8593) is applied at increasing concentrations via a perfusion system.

    • The inhibition of the current at a specific voltage is measured and used to calculate the IC₅₀ value.

Whole-Cell Patch-Clamp Workflow start Start cell_prep Prepare cells expressing target ion channel start->cell_prep seal Form GΩ seal on cell membrane cell_prep->seal pipette_prep Fabricate and fill patch pipette pipette_prep->seal whole_cell Rupture membrane to achieve whole-cell mode seal->whole_cell record_baseline Record baseline ion currents whole_cell->record_baseline apply_compound Apply test compound (e.g., this compound) record_baseline->apply_compound record_effect Record ion currents in presence of compound apply_compound->record_effect analyze Analyze data to determine IC₅₀ record_effect->analyze end End analyze->end

Fig 2. Whole-Cell Patch-Clamp Experimental Workflow
Assessment of CNS Side Effects (Beam Walk Test)

This behavioral test is used to assess motor coordination and balance in rodents.

Objective: To evaluate the potential for a compound to cause CNS-related motor impairments.

Methodology:

  • Apparatus: A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) is elevated above the ground (e.g., 50 cm). A brightly lit start platform and a dark, enclosed goal box at the end of the beam are used to motivate the animal to traverse the beam.

  • Animals: Male mice are used.

  • Procedure:

    • Habituation: Mice are habituated to the testing room and apparatus for at least 30 minutes before testing.

    • Training: Mice are trained to traverse the beam to the goal box.

    • Testing: On the test day, mice are administered the test compound (e.g., this compound or NS8593 at 10 mg/kg) or vehicle via intraperitoneal injection.

    • After a set time (e.g., 30 minutes), each mouse is placed on the start platform and allowed to traverse the beam.

    • The time to traverse the beam and the number of foot slips (errors) are recorded.

  • Data Analysis: The traversal time and number of foot slips for the compound-treated group are compared to the vehicle-treated group.

Beam Walk Test Protocol start Start acclimatize Acclimatize mice to testing room start->acclimatize train Train mice to traverse the beam acclimatize->train administer Administer compound (or vehicle) train->administer place Place mouse on start platform administer->place traverse Mouse traverses beam place->traverse record Record traversal time and foot slips traverse->record analyze Compare results between treatment groups record->analyze end End analyze->end

Fig 3. Beam Walk Test Experimental Workflow

Summary and Conclusion

Both this compound and NS8593 are valuable research tools for studying the physiological and pathophysiological roles of KCa2 channels.

  • This compound is a potent KCa2 inhibitor with a well-characterized selectivity profile against a panel of cardiac ion channels.[3] Its favorable CNS safety profile makes it a suitable candidate for in vivo studies and further clinical development.

  • NS8593 is also a potent KCa2 inhibitor and has been instrumental in defining the pharmacology of negative allosteric modulation of these channels.[2] However, its off-target effects on Naᵥ1.5 and TRPM7 channels, and particularly its propensity to cause CNS side effects, should be carefully considered when designing and interpreting experiments.[6][8]

The choice between this compound and NS8593 will depend on the specific research question. For studies requiring high in vivo doses or a cleaner cardiac safety profile, this compound appears to be the superior choice. For in vitro studies focused on the fundamental mechanisms of KCa2 channel modulation, NS8593 remains a relevant tool, provided its off-target activities are accounted for.

References

AP30663: A Comparative Analysis of Atrial Selectivity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the atrial selective properties of AP30663, a novel small-molecule inhibitor of small-conductance calcium-activated potassium (KCa2 or SK) channels, which is in development for the treatment of atrial fibrillation (AF). The information presented herein is compiled from preclinical and clinical studies to aid in the evaluation of its performance and potential as a therapeutic agent.

Mechanism of Action and Atrial Selectivity

This compound functions as a negative allosteric modulator of KCa2 channels, which are key regulators of the atrial action potential duration.[1][2][3] By inhibiting these channels, this compound prolongs the atrial effective refractory period (AERP), a well-established anti-arrhythmic mechanism.[1] A key characteristic of this compound is its functional atrial selectivity, meaning it has a more pronounced effect on atrial tissue compared to ventricular tissue.[1][4] This selectivity is attributed to the more significant role of KCa2 channels in atrial repolarization across various species, including humans.[1][4]

The primary mechanism involves this compound shifting the Ca2+-activation curve of the KCa2.3 channel to the right, thereby reducing the open probability of the channel at physiological intracellular calcium concentrations.[1][2][3]

cluster_membrane Cell Membrane KCa2 KCa2 Channel K_efflux K⁺ Efflux KCa2->K_efflux Mediates Ca_ion Intracellular Ca²⁺ Ca_ion->KCa2 Activates This compound This compound This compound->KCa2 Inhibits (Allosteric Modulation) Repolarization Atrial Repolarization K_efflux->Repolarization Contributes to AERP Prolonged AERP Repolarization->AERP Inhibition leads to cluster_workflow Patch-Clamp Experimental Workflow start Cell with Expressed Ion Channels patch Micropipette Forms Gigaohm Seal with Cell Membrane start->patch config Establish Whole-Cell or Inside-Out Configuration patch->config voltage Apply Voltage Clamp Protocols config->voltage record_base Record Baseline Ion Channel Currents voltage->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Currents in Presence of Drug apply_drug->record_drug analyze Analyze Data (e.g., IC50 determination) record_drug->analyze cluster_workflow In Vivo AF Model and Electrophysiology Workflow animal Animal Model (e.g., Pig) implant Implant Pacemaker and/or Neurostimulator animal->implant tachy Induce AF via Atrial Tachy-pacing implant->tachy verify Verify Sustained, Vernakalant-Resistant AF tachy->verify baseline Record Baseline ECG and AERP verify->baseline infuse Infuse this compound baseline->infuse monitor Continuously Monitor ECG and AERP infuse->monitor assess Assess for Conversion to Sinus Rhythm and Prevention of Reinduction monitor->assess

References

Cross-Validation of AP30663 Electrophysiology with Molecular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AP30663 is a novel small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2 or SK) channels, currently under clinical development for the treatment of atrial fibrillation (AF).[1][2][3][4] Its mechanism of action relies on the inhibition of KCa2 channels, leading to a prolongation of the atrial effective refractory period (AERP) with a degree of atrial selectivity.[1][4] The characterization of this compound has heavily relied on electrophysiological techniques, which are considered the gold standard for studying ion channel function. However, a comprehensive understanding of a drug candidate's profile can be enhanced by cross-validating these findings with a variety of molecular assays. This guide provides a comparative overview of the electrophysiological assessment of this compound and discusses alternative molecular assays that can be employed to characterize KCa2 channel inhibitors.

Electrophysiological Characterization of this compound

The primary mechanism of this compound, the inhibition of KCa2 channels, has been extensively studied using a range of electrophysiological methods. These techniques directly measure the flow of ions across cell membranes, providing a real-time assessment of ion channel activity.

Summary of this compound Electrophysiology Data
ParameterAssay TypeKey FindingsReference
KCa2 Channel Inhibition Whole-cell & inside-out patch-clamp on heterologously expressed human KCa2 channelsThis compound inhibits all three KCa2 subtypes (KCa2.1, KCa2.2, KCa2.3) in a concentration-dependent manner. It acts as a negative allosteric modulator by right-shifting the Ca2+-activation curve.[1][2][3]
IC50 Values for KCa2 Subtypes Automated whole-cell patch-clampKCa2.1: 2.29 ± 0.22 µMKCa2.2: 1.46 ± 0.28 µMKCa2.3: 1.09 ± 0.09 µM[1]
Selectivity Profile Patch-clamp on a panel of cardiac ion channelsThis compound shows minor effects on other relevant cardiac ion channels at therapeutic concentrations. It does exhibit some off-target inhibition of the hERG (KV11.1) channel at higher concentrations.[1]
Effect on Atrial Action Potential Ex vivo recordings in isolated guinea pig heartsThis compound significantly prolongs the atrial effective refractory period (AERP) in a concentration-dependent manner.[1][3]
In vivo Efficacy In vivo studies in anesthetized ratsIntravenous administration of this compound leads to a dose-dependent prolongation of the AERP.[1][3]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following provides a generalized protocol for assessing the effect of a compound like this compound on heterologously expressed KCa2 channels.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with the gene encoding the desired human KCa2 channel subtype (e.g., KCNN1, KCNN2, or KCNN3).

  • Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.

  • Giga-seal Formation: The micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., 0 mV). Voltage ramps (e.g., from -80 mV to +80 mV) are applied to elicit KCa2 currents. The resulting currents are recorded and amplified.

  • Compound Application: this compound is applied at various concentrations to the extracellular solution, and the effect on the KCa2 current is measured.

  • Data Analysis: The magnitude of the current inhibition at each concentration is used to construct a concentration-response curve and calculate the IC50 value.

G cluster_workflow Electrophysiological Workflow for this compound start HEK293 Cells Expressing KCa2 Channels patch Whole-Cell Patch-Clamp start->patch record Record Baseline KCa2 Current patch->record apply Apply this compound record->apply record_drug Record KCa2 Current in Presence of this compound apply->record_drug analyze Analyze Current Inhibition & Calculate IC50 record_drug->analyze end Determine Potency & Selectivity analyze->end

This compound Electrophysiology Workflow

Molecular Assays for Cross-Validation

While electrophysiology provides functional data, other molecular assays can offer complementary information on a compound's interaction with its target. These assays are often higher throughput and can be used for initial screening campaigns.

Thallium Flux Assays

Thallium flux assays are a common non-electrophysiological method for assessing potassium channel activity. These assays use the fact that thallium ions (Tl+) can pass through potassium channels.

  • Principle: Cells expressing the KCa2 channel of interest are loaded with a thallium-sensitive fluorescent dye. When the channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. An inhibitor like this compound would block Tl+ entry and thus reduce the fluorescent signal.

  • Advantages: Higher throughput than patch-clamp, amenable to automation, and provides a functional readout of channel activity.

  • Disadvantages: Indirect measure of channel activity, can be prone to artifacts, and may not provide detailed information on the mechanism of inhibition.

Experimental Protocol: Thallium Flux Assay (e.g., FluxOR™ Assay)
  • Cell Plating: HEK293 cells stably expressing a KCa2 subtype are plated in a 96- or 384-well plate.

  • Dye Loading: Cells are incubated with a loading buffer containing the thallium-sensitive fluorescent indicator dye.

  • Compound Incubation: The dye-loading solution is removed, and cells are incubated with varying concentrations of the test compound (e.g., this compound).

  • Stimulation and Detection: A stimulus solution containing thallium is added to the wells to activate the KCa2 channels. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the KCa2 channel activity. The inhibitory effect of the compound is determined by the reduction in this rate.

G cluster_pathway Thallium Flux Assay Principle extracellular Extracellular Space tl_ion Tl+ membrane intracellular Intracellular Space channel_open Open KCa2 Channel dye Fluorescent Dye channel_open->dye Binding tl_ion->channel_open Influx fluorescence Fluorescence dye->fluorescence inhibitor This compound inhibitor->channel_open Blockade

Principle of Thallium Flux Assay
Binding Assays

Binding assays measure the direct interaction between a compound and its target protein.

  • Principle: A radiolabeled or fluorescently tagged ligand that is known to bind to the KCa2 channel is used. The ability of an unlabeled compound, such as this compound, to displace the labeled ligand is measured. This provides information on the compound's binding affinity (Ki).

  • Advantages: Provides direct evidence of target engagement and can be high-throughput.

  • Disadvantages: Does not provide functional information (i.e., whether the compound is an agonist or antagonist) and requires a suitable labeled ligand.

Comparison of Assay Methodologies

FeatureElectrophysiology (Patch-Clamp)Thallium Flux AssayBinding Assay
Readout Direct functional (ion current)Indirect functional (ion flux)Direct binding (affinity)
Throughput Low to mediumHighHigh
Information Provided Potency, efficacy, mechanism of action, kineticsPotency, efficacyAffinity (Ki)
"Gold Standard" YesNoNo
Use Case Detailed characterization, lead optimizationHigh-throughput screening, primary screeningHigh-throughput screening, confirming target engagement

Conclusion

The electrophysiological characterization of this compound has provided a robust understanding of its inhibitory effects on KCa2 channels, forming the foundation of its development as a potential antiarrhythmic drug. While direct comparative data for this compound in molecular assays like thallium flux or binding assays are not publicly available, these methods represent valuable tools in the drug discovery cascade for ion channel modulators. Thallium flux assays offer a higher-throughput functional screen, while binding assays can confirm direct target engagement. A comprehensive approach, utilizing electrophysiology for detailed mechanistic studies and lead optimization, complemented by higher-throughput molecular assays for initial screening and cross-validation, provides a powerful strategy for the development of novel ion channel therapeutics. For a compound like this compound, data from these molecular assays would further strengthen the understanding of its pharmacological profile and provide a more complete picture for regulatory evaluation.

References

AP30663: A Novel Approach to Atrial Fibrillation Conversion Shows Promise Against Traditional Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel antiarrhythmic drug, AP30663, has demonstrated significant efficacy in converting recent-onset atrial fibrillation (AF) to normal sinus rhythm, positioning it as a potentially safer and more effective alternative to traditional antiarrhythmic drugs. A recent phase 2 clinical trial has provided key data on its performance, sparking interest among researchers and drug development professionals. This guide offers an objective comparison of this compound's efficacy with established treatments, supported by available experimental data.

This compound is a first-in-class inhibitor of the small conductance calcium-activated potassium (KCa2 or SK) channels.[1] Its mechanism of action focuses on selectively prolonging the atrial effective refractory period (AERP), a key factor in terminating AF, with minimal effects on ventricular repolarization. This atrial-selective nature is a significant differentiator from many traditional antiarrhythmic drugs, which can carry a risk of proarrhythmic ventricular effects.

Efficacy in Clinical Trials

A phase 2, randomized, double-blind, placebo-controlled trial evaluated the efficacy of intravenous this compound for the cardioversion of recent-onset AF (lasting 7 days or less). The primary endpoint was the conversion of AF to sinus rhythm within 90 minutes of starting the infusion. The trial demonstrated a dose-dependent increase in conversion rates.

Treatment GroupConversion Rate (within 90 minutes)Mean Time to Conversion (minutes)
This compound (5 mg/kg) 55% (12 of 22 patients)[2]41 (± 24)[2]
This compound (3 mg/kg) 42% (5 of 12 patients)[2]47 (± 23)[2]
Placebo 0% (0 of 25 patients)[2]N/A

These results show a statistically significant superiority of both this compound doses over placebo.[2]

Comparison with Traditional Antiarrhythmic Drugs

While direct head-to-head trials are limited, a comparison of this compound's performance with data from separate studies of traditional intravenous antiarrhythmic drugs for the acute conversion of AF provides valuable context.

Drug ClassDrugConversion RateTimeframeKey Side Effects
KCa2 Channel Inhibitor This compound (5 mg/kg) 55% [2]90 minutes [2]Transient QT prolongation [2]
Class III Amiodarone (B1667116)~57-83%24 hoursHypotension, bradycardia, phlebitis[3][4]
Class IC Flecainide (B1672765)~67-96%0.5-8 hoursProarrhythmia, conduction disturbances[5]
Class IC Propafenone (B51707)~60-91%1-24 hoursProarrhythmia, sinus standstill[6][7][8]
Class III Ibutilide (B43762)~31-47%1-1.5 hoursTorsades de pointes, ventricular tachycardia[9][10]
Class IA Procainamide (B1213733)~51-69%1 hourHypotension, ventricular tachycardia[11][12]
Multichannel Blocker Vernakalant (B1244702)~47-52%90 minutesHypotension, atrial flutter, dysgeusia[13][14]

Note: The data for traditional antiarrhythmic drugs are derived from various studies with different designs, patient populations, and endpoints, and therefore should be interpreted with caution.

Mechanism of Action: A Targeted Approach

This compound's targeted mechanism of action offers a potential advantage. Traditional antiarrhythmics often have broader effects on various ion channels in both the atria and ventricles. For instance, Class IC drugs like flecainide and propafenone are potent sodium channel blockers, while Class III drugs like amiodarone and ibutilide primarily block potassium channels involved in repolarization. This lack of atrial selectivity can lead to undesirable side effects, including life-threatening ventricular arrhythmias.

This compound, by specifically inhibiting the KCa2 channels that are more functionally prominent in the atria, aims to achieve cardioversion with a reduced risk of ventricular proarrhythmia.[15] The transient QT prolongation observed with this compound is attributed to an off-target effect on the hERG channel, a factor that is being addressed in the development of second-generation oral SK channel inhibitors.[1]

KCa2_Signaling_Pathway cluster_atrial_myocyte Atrial Myocyte cluster_effect Therapeutic Effect L_type_Ca L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca->Ca_influx Depolarization CaM Calmodulin (CaM) Ca_influx->CaM Binds to KCa2 KCa2 (SK) Channel CaM->KCa2 Activates K_efflux K+ Efflux KCa2->K_efflux Prolonged_ERP Prolonged Atrial Effective Refractory Period (AERP) Repolarization Atrial Repolarization K_efflux->Repolarization Contributes to AF Atrial Fibrillation (Sustained Re-entry) Repolarization->AF Shortened ERP contributes to This compound This compound This compound->KCa2 Inhibits Termination_AF Termination of AF Prolonged_ERP->Termination_AF Leads to

This compound Mechanism of Action in Atrial Myocytes

Experimental Protocols

This compound Phase 2 Trial
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[2]

  • Patient Population: Patients with a current episode of atrial fibrillation lasting 7 days or less.[2]

  • Intervention: Intravenous infusion of this compound at doses of 3 mg/kg or 5 mg/kg, or placebo.[2]

  • Primary Endpoint: Conversion of atrial fibrillation to sinus rhythm within 90 minutes from the start of the infusion.[2]

  • Secondary Endpoints: Included time to conversion and safety assessments.[2]

AP30663_Trial_Workflow Patient_Screening Patient Screening (Recent-onset AF ≤ 7 days) Randomization Randomization Patient_Screening->Randomization Group_A This compound (3 mg/kg IV) Randomization->Group_A Group_B This compound (5 mg/kg IV) Randomization->Group_B Group_C Placebo IV Randomization->Group_C Infusion 90-minute Infusion Period Group_A->Infusion Group_B->Infusion Group_C->Infusion Primary_Endpoint Primary Endpoint Assessment: Conversion to Sinus Rhythm Infusion->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: Time to Conversion, Safety Primary_Endpoint->Secondary_Endpoints

This compound Phase 2 Clinical Trial Workflow
Vernakalant Clinical Trial (Exemplar for Traditional Drug Protocol)

  • Study Design: Randomized, double-blind, placebo-controlled trial.[3]

  • Patient Population: Patients with recent-onset atrial fibrillation (less than 7 days).[6]

  • Intervention: Initial 10-minute intravenous infusion of vernakalant (3 mg/kg) or placebo. If AF persisted after a 15-minute observation period, a second 10-minute infusion of vernakalant (2 mg/kg) or placebo was administered.[3][6]

  • Primary Endpoint: Conversion to sinus rhythm within 90 minutes of the start of the infusion.[6]

Conclusion

References

AP30663: A Comparative Analysis of its Inhibitory Effects on KCa2 Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of AP30663 on the three subtypes of small-conductance calcium-activated potassium (KCa2) channels: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). The information presented is supported by experimental data from published research, offering insights into the differential inhibitory profile of this compound.

This compound is a novel small-molecule inhibitor of KCa2 channels currently under investigation for the treatment of atrial fibrillation.[1][2][3] Its mechanism of action involves the negative allosteric modulation of these channels, leading to a decrease in their calcium sensitivity.[1][4] Understanding the subtype-selectivity of this compound is crucial for predicting its therapeutic efficacy and potential side-effect profile.

Quantitative Comparison of this compound Potency

Electrophysiological studies have been conducted to determine the half-maximal inhibitory concentration (IC50) of this compound for each of the human KCa2 channel subtypes. The data reveals a degree of subtype selectivity, with a notably higher potency for KCa2.3.

Channel SubtypeIC50 (µM)
hKCa2.12.29 ± 0.22
hKCa2.21.46 ± 0.28
hKCa2.31.09 ± 0.09

Data sourced from Bentzen et al., 2020.[1][2]

The results indicate that this compound is most potent at inhibiting KCa2.3 channels, followed by KCa2.2 and then KCa2.1.[1][2]

Experimental Protocols

The quantitative data presented above was primarily obtained through in vitro electrophysiology experiments. The following is a detailed description of the methodologies used:

Whole-Cell Patch-Clamp Electrophysiology

The inhibitory effects of this compound on heterologously expressed human KCa2 channels were investigated using automated whole-cell patch-clamp recordings.[1][2][5]

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels were used.

  • Electrophysiological Recordings: Whole-cell currents were recorded using an automated patch-clamp system.

  • Voltage Protocol: Currents were elicited by a depolarizing voltage ramp protocol from -80 mV to +80 mV over a duration of 200 ms, from a holding potential of 0 mV.

  • Solutions: Symmetrical potassium (K+) solutions were used for the intracellular and extracellular solutions to isolate the KCa2 currents.

  • Compound Application: Increasing concentrations of this compound were applied to the cells to determine the concentration-response relationship and calculate the IC50 values.

Inside-Out Patch-Clamp Electrophysiology

To investigate the mechanism of action, particularly the effect on calcium sensitivity, inside-out patch-clamp recordings were performed on HEK cells expressing hKCa2.3 channels.[1][2][3]

  • Patch Excision: A patch of the cell membrane containing the channel of interest was excised with the intracellular side facing the bath solution.

  • Calcium Application: The patch was exposed to various concentrations of free calcium to determine the calcium-activation relationship of the channel.

  • Compound Application: The experiment was repeated in the presence of a fixed concentration of this compound (e.g., 7 µM) to observe its effect on the calcium activation curve.

  • Data Analysis: The resulting calcium activation curves, with and without this compound, were plotted and analyzed to demonstrate the rightward shift indicative of decreased calcium sensitivity.[1]

Visualizing Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the compound's mechanism, the following diagrams are provided.

G cluster_0 Whole-Cell Patch-Clamp Workflow HEK Cells HEK Cells Transfection Transfection HEK Cells->Transfection Stable KCa2 Subtype Expression KCa2 Subtype Expression Transfection->KCa2 Subtype Expression hKCa2.1, hKCa2.2, or hKCa2.3 Automated Patch-Clamp Automated Patch-Clamp KCa2 Subtype Expression->Automated Patch-Clamp Voltage Ramp Protocol Voltage Ramp Protocol Automated Patch-Clamp->Voltage Ramp Protocol This compound Application This compound Application Voltage Ramp Protocol->this compound Application Increasing Concentrations IC50 Determination IC50 Determination This compound Application->IC50 Determination

Caption: Workflow for determining the IC50 of this compound on KCa2 subtypes.

G cluster_1 This compound Mechanism on KCa2.3 KCa2.3 Channel KCa2.3 Channel Channel Activation Channel Activation KCa2.3 Channel->Channel Activation Reduced Ca2+ Sensitivity Reduced Ca2+ Sensitivity KCa2.3 Channel->Reduced Ca2+ Sensitivity Calmodulin (CaM) Calmodulin (CaM) Calmodulin (CaM)->KCa2.3 Channel Binds & Activates Ca2+ Ca2+->Calmodulin (CaM) Binds This compound This compound This compound->KCa2.3 Channel Negative Allosteric Modulation

Caption: this compound's negative allosteric modulation of KCa2.3.

References

Unveiling the Action of AP30663: A Computational and Experimental Comparison of a Novel Atrial Fibrillation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the corroboration of AP30663's mechanism through computational modeling and a comparative analysis against other antiarrhythmic agents.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound, a novel small-molecule inhibitor of the small-conductance calcium-activated potassium (KCa2) channels, against other therapeutic alternatives for atrial fibrillation (AF). We will explore how computational modeling can be leveraged to elucidate its mechanism of action and present supporting experimental data in a comparative framework.

This compound is a first-in-class antiarrhythmic agent in development for the pharmacological conversion of atrial fibrillation.[1] Its primary mechanism of action is the negative allosteric modulation of KCa2 channels, which leads to a right-shifting of the Ca2+-activation curve.[2][3][4][5][6] This inhibition of KCa2 channels prolongs the atrial effective refractory period (AERP) with minimal effect on the ventricular QT interval, suggesting a degree of atrial selectivity.[4][7][8][9]

Comparative Performance of Antiarrhythmic Agents

To contextualize the performance of this compound, the following table summarizes its key characteristics alongside other KCa2 channel inhibitors and established antiarrhythmic drugs with different mechanisms of action.

Compound Target Ion Channel(s) Mechanism of Action Reported Efficacy (Conversion Rate) Key Preclinical/Clinical Findings Potential Side Effects
This compound KCa2.1, KCa2.2, KCa2.3[8]Negative allosteric modulator, right-shifts Ca2+-activation curve[2][3][4][5][6]~50% in patients with recent-onset AF (Phase 2)[10]Prolongs AERP in a concentration-dependent manner with minor effects on QT interval.[4][8][9] Converts vernakalant-resistant AF in pigs.[10]Transient infusion site reactions, dose-dependent QT interval prolongation.[11][12]
NS8593 KCa2 channels[13]KCa2 channel inhibitor; also shows atrial-selective inhibition of Na+ channels.[13]Prevents acetylcholine-mediated AF in 6/6 preparations (ex vivo).[13]Causes a shift of steady-state inactivation to negative potentials in atrial but not ventricular cells.[13]Limited clinical data available.
AP14145 KCa2.2, KCa2.3[6]KCa2 channel inhibitor.Not explicitly reported for conversion rate.Significantly prolonged aERP and reduced AF duration without affecting ventricular ERP in pigs.[10] Did not increase proarrhythmic markers in pigs with left ventricular dysfunction.[14]Limited clinical data available.
Vernakalant IKur, Ito, IKACh, Na+ channels[1][2][7][15][16]Multi-ion channel blocker with atrial selectivity.[1][7]51.5% in patients with < 7 days duration of AF.[7]Rate-dependent sodium channel blockade.[7]Hypotension, taste disturbances.[7]
Dofetilide IKr (hERG)[17][18][19][20]Selective blocker of the rapid component of the delayed rectifier potassium current.[17][19]Effective in converting and maintaining sinus rhythm.[20]Prolongs the cardiac action potential and effective refractory period.[17]High risk of Torsades de Pointes, requiring in-hospital initiation.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

In Vitro Electrophysiology: Whole-Cell and Inside-Out Patch-Clamp Recordings

Objective: To characterize the inhibitory effect of this compound on KCa2 channels and its mechanism of action.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels.[5][8]

Whole-Cell Patch-Clamp Protocol:

  • HEK293 cells are cultured and prepared for electrophysiological recording.

  • Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.[5][8]

  • Currents are elicited by applying a depolarizing voltage ramp protocol (e.g., from -80 mV to +80 mV for 200 ms (B15284909) from a holding potential of 0 mV) in symmetrical K+ solutions.[5][8]

  • Baseline currents are recorded before the application of this compound.

  • Increasing concentrations of this compound are perfused, and the resulting changes in KCa2 currents are recorded to determine the concentration-response relationship and IC50 values.[8]

Inside-Out Patch-Clamp Protocol:

  • Following the formation of a gigaseal in the whole-cell configuration, the patch pipette is retracted to excise a patch of the cell membrane, with the intracellular side facing the bath solution (inside-out configuration).[8]

  • The excised patch is exposed to intracellular solutions with varying free Ca2+ concentrations to determine the Ca2+ sensitivity of the KCa2 channels.[6]

  • The experiment is repeated in the presence of a fixed concentration of this compound in the bath solution.

  • The Ca2+-activation curves in the absence and presence of this compound are plotted to determine the effect of the compound on the channel's Ca2+ sensitivity (EC50).[6][8]

Ex Vivo Measurement of Atrial Effective Refractory Period (AERP) in Isolated Guinea Pig Hearts

Objective: To assess the functional effect of this compound on atrial refractoriness.

Animal Model: Isolated Langendorff-perfused guinea pig hearts.[4][8][21][22]

Protocol:

  • Guinea pigs are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • The hearts are retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Tyrode's solution).

  • A stimulating electrode is placed on the right atrium, and a recording electrode is placed on the atrial epicardium to record the atrial electrogram.

  • The atrium is paced at a constant cycle length (e.g., S1-S1).

  • Programmed electrical stimulation is used to determine the AERP. This involves delivering a train of stimuli (S1) followed by a premature stimulus (S2) at progressively shorter coupling intervals until the S2 fails to elicit an atrial response. The longest S1-S2 interval that fails to capture the atrium is defined as the AERP.[23]

  • Baseline AERP is measured.

  • The heart is then perfused with increasing concentrations of this compound, and the AERP is measured at each concentration to evaluate the drug's effect.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

AP30663_Mechanism cluster_channel KCa2 Channel cluster_drug This compound Action CaM Calmodulin (CaM) Gating Channel Gating CaM->Gating Activates KCa2 KCa2 Channel Pore K_efflux K+ Efflux (Repolarization) KCa2->K_efflux Gating->KCa2 Opens This compound This compound This compound->Gating Negative Allosteric Modulation (Reduces Ca2+ sensitivity) Ca2+ Intracellular Ca2+ Ca2+->CaM Binds to AERP Prolonged Atrial Effective Refractory Period K_efflux->AERP Inhibition leads to AF_Termination Termination of Atrial Fibrillation AERP->AF_Termination

Figure 1: Signaling pathway of this compound's mechanism of action on the KCa2 channel.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis HEK_cells HEK293 cells expressing human KCa2 channels Patch_clamp Whole-cell & Inside-out Patch-clamp Recordings HEK_cells->Patch_clamp IC50_EC50 Determine IC50 and shift in Ca2+ EC50 Patch_clamp->IC50_EC50 Dose_response Establish Dose-Response for AERP Prolongation IC50_EC50->Dose_response Informs Guinea_pig_heart Isolated Langendorff-perfused Guinea Pig Heart AERP_measurement Measure Atrial Effective Refractory Period (AERP) Guinea_pig_heart->AERP_measurement AERP_measurement->Dose_response Efficacy_testing Test for AF Conversion and Prevention Dose_response->Efficacy_testing Guides Animal_model Animal Models of AF (e.g., Pig) Animal_model->Efficacy_testing Safety_assessment Monitor for Adverse Effects (e.g., QT prolongation) Efficacy_testing->Safety_assessment

Figure 2: Experimental workflow for the evaluation of this compound.

Computational_Corroboration cluster_computational Computational Modeling cluster_experimental Experimental Data Homology_modeling Homology Modeling of KCa2 Channel Docking Molecular Docking of This compound to KCa2 Homology_modeling->Docking MD_simulation Molecular Dynamics Simulations Docking->MD_simulation Patch_clamp_data Patch-clamp data (IC50, Ca2+ shift) Docking->Patch_clamp_data Corroborates binding site and inhibitory mechanism In_silico_ep In Silico Electrophysiology Simulations MD_simulation->In_silico_ep AERP_data AERP data from ex vivo experiments In_silico_ep->AERP_data Predicts and validates functional effects

Figure 3: Logical relationship for corroborating this compound's mechanism with computational modeling.

Corroborating Mechanism with Computational Modeling: A Forward Look

While specific computational modeling studies for this compound are not yet widely published, the framework for such corroboration is well-established in pharmacology. As illustrated in Figure 3, a multi-step in silico approach can be employed:

  • Homology Modeling: In the absence of a crystal structure, a homology model of the target KCa2 channel can be built based on the known structures of related ion channels.

  • Molecular Docking: this compound can then be docked into the putative binding site on the KCa2 channel model. This can help identify key interacting residues and provide insights into the binding mode that leads to negative allosteric modulation.

  • Molecular Dynamics (MD) Simulations: MD simulations of the this compound-KCa2 channel complex can be performed to assess the stability of the binding and to observe the conformational changes in the channel that result from drug binding. These simulations can provide a dynamic view of how this compound alters the channel's sensitivity to calcium.

  • In Silico Electrophysiology Simulations: The parameters derived from molecular modeling can be integrated into computational models of cardiac myocyte electrophysiology.[24][25][26][27][28][29] These simulations can predict the effect of this compound on the action potential duration and AERP at the cellular and tissue levels, allowing for a direct comparison with experimental patch-clamp and AERP data.

The convergence of predictions from these computational models with the experimental data would provide strong corroboration for the proposed mechanism of action of this compound, enhancing confidence in its therapeutic potential and guiding the development of next-generation KCa2 inhibitors.

References

A Comparative Guide to KCa2 Channel Blockade: AP30663 versus Apamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent potassium channel blockers, AP30663 and apamin (B550111), both of which target the small-conductance calcium-activated potassium (KCa2) channels. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their specific applications.

At a Glance: Key Differences

FeatureThis compoundApamin
Compound Type Small moleculePeptide toxin (from bee venom)
Potency (KCa2.2) IC50 = 1.46 µM[1]IC50 = 87.7 pM[2][3]
Mechanism of Action Negative allosteric modulator[1][4][5]Pore blocker with allosteric properties[6]
Selectivity Moderate; off-target effects on hERG[1][7]High for KCa2 channels[2][8]
Clinical Development Investigated for atrial fibrillation[9]Primarily a research tool

Quantitative Performance Data

The following tables summarize the inhibitory potency of this compound and apamin on the three subtypes of KCa2 channels.

Table 1: Inhibitory Potency (IC50) of this compound on KCa2 Channel Subtypes
KCa2 SubtypeIC50 (µM)
KCa2.12.29 ± 0.22[1]
KCa2.21.46 ± 0.28[1]
KCa2.31.09 ± 0.09[1]

Data obtained from whole-cell patch-clamp recordings in HEK cells stably expressing human KCa2 channels.[1][10]

Table 2: Inhibitory Potency (IC50) of Apamin on KCa2 Channel Subtypes
KCa2 SubtypeIC50
KCa2.14.1 nM[2][3]
KCa2.287.7 pM[2][3]
KCa2.32.3 nM[2][3]

Data obtained from patch-clamp experiments in HEK293 or COS7 cells expressing KCa2 channels.[2] It is noteworthy that while apamin binds to KCa2.2 and KCa2.3 with very high affinity (KD ≈ 5 pM for both), higher concentrations are required for functional block, suggesting a complex blocking mechanism.[6]

Mechanism of Action

The fundamental difference in how this compound and apamin inhibit KCa2 channels is crucial for experimental design and interpretation of results.

This compound acts as a negative allosteric modulator . It binds to a site on the KCa2 channel that is distinct from the ion-conducting pore. This binding event reduces the channel's sensitivity to intracellular calcium, resulting in a rightward shift of the Ca2+-activation curve.[1][4][5] Essentially, a higher concentration of intracellular calcium is required to open the channel in the presence of this compound.

Apamin , a peptide toxin isolated from bee venom, functions as a pore blocker , although with some allosteric characteristics.[6] It physically obstructs the outer pore of the KCa2 channel, thereby preventing the passage of potassium ions.[6] Its binding is highly potent and selective for the KCa2 channel subtypes.[2][8]

cluster_0 KCa2 Channel Gating Ca2+ Ca2+ Calmodulin Calmodulin Ca2+->Calmodulin Binds KCa2 Channel (Closed) KCa2 Channel (Closed) Calmodulin->KCa2 Channel (Closed) Activates KCa2 Channel (Open) KCa2 Channel (Open) KCa2 Channel (Closed)->KCa2 Channel (Open) Conformational Change

Fig 1. Simplified KCa2 channel activation pathway.

Selectivity Profile

The selectivity of a channel blocker is paramount to minimize off-target effects and ensure data specificity.

This compound exhibits a degree of selectivity for KCa2 channels. However, it has been shown to inhibit the hERG (Kv11.1) channel with an IC50 of approximately 4-15 µM.[1][7] This is a critical consideration, as hERG channel inhibition can lead to QT interval prolongation and potential pro-arrhythmic effects. At a concentration of 10 µM, this compound showed minor or no significant effects on other cardiac ion channels, including Kir3.1/Kir3.4, Kv1.5, Kv7.1/KCNE1, Kv4.3/KChiP2, and Kir2.1.[1][11]

Apamin is highly selective for the KCa2 channel subtypes.[2][8] Studies have shown that at concentrations up to 5 µM, apamin does not affect the intermediate-conductance (KCa3.1) or large-conductance (KCa1.1) calcium-activated potassium channels.[2] This high selectivity makes apamin a valuable pharmacological tool for isolating the function of KCa2 channels in various physiological systems.

This compound This compound KCa2 Channels KCa2 Channels This compound->KCa2 Channels Inhibits (µM) hERG Channel hERG Channel This compound->hERG Channel Inhibits (µM) Apamin Apamin Apamin->KCa2 Channels Inhibits (pM-nM) Other Ion Channels Other Ion Channels

Fig 2. Comparative selectivity of this compound and Apamin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to characterize KCa2 channel blockers.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through the KCa2 channels in the membrane of a single cell.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing one of the human KCa2 channel subtypes (KCa2.1, KCa2.2, or KCa2.3) are commonly used.[1][10]

  • Solutions:

    • External Solution (in mM): 145 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with KOH.

    • Internal (Pipette) Solution (in mM): 145 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM), pH adjusted to 7.2 with KOH.

  • Recording:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • KCa2 currents are elicited by voltage ramps or steps to various potentials (e.g., a ramp from -100 mV to +100 mV over 200 ms).

    • The test compound (this compound or apamin) is applied at increasing concentrations to the external solution.

    • The current inhibition is measured at a specific voltage (e.g., +40 mV) and plotted against the compound concentration to determine the IC50 value.[10]

Inside-Out Patch-Clamp Electrophysiology

This variation of the patch-clamp technique allows for the direct application of substances to the intracellular side of the channel, which is particularly useful for studying the calcium sensitivity of KCa2 channels.

  • Protocol:

    • An inside-out patch of the cell membrane containing KCa2 channels is excised.

    • The intracellular face of the membrane is exposed to solutions with varying concentrations of free Ca2+.

    • The channel activity is measured at a constant membrane potential.

    • To study the effect of a negative allosteric modulator like this compound, the compound is added to the bath solution (intracellular side), and the Ca2+ concentration-response curve is generated to observe the rightward shift.[1][4]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to the KCa2 channel.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the KCa2 channels.

  • Radioligand: A radiolabeled form of a high-affinity ligand, such as [125I]-apamin, is used.

  • Assay:

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

cluster_0 Experimental Workflow Cell Culture (HEK293 with KCa2) Cell Culture (HEK293 with KCa2) Electrophysiology Electrophysiology Cell Culture (HEK293 with KCa2)->Electrophysiology Binding Assay Binding Assay Cell Culture (HEK293 with KCa2)->Binding Assay Data Analysis (IC50) Data Analysis (IC50) Electrophysiology->Data Analysis (IC50) Data Analysis (Kd/Ki) Data Analysis (Kd/Ki) Binding Assay->Data Analysis (Kd/Ki)

Fig 3. General workflow for characterizing KCa2 channel blockers.

Conclusion

Both this compound and apamin are effective blockers of KCa2 channels, but they possess distinct characteristics that make them suitable for different research applications.

Apamin stands out for its exceptional potency and high selectivity, making it the gold standard research tool for specifically probing the physiological roles of KCa2 channels. Its peptide nature, however, may limit its therapeutic potential due to potential immunogenicity and poor oral bioavailability.

This compound , as a small molecule, offers advantages in terms of drug development and has been investigated in clinical trials for atrial fibrillation.[9] Its lower potency and off-target effects on the hERG channel are important considerations for both in vitro and in vivo studies. Researchers using this compound should be mindful of these properties and may need to include appropriate controls to account for potential confounding effects.

The choice between this compound and apamin will ultimately depend on the specific experimental goals, the required level of selectivity, and the translational context of the research.

References

Evaluating the Neuroprotective Potential of AP30663: A Comparative Analysis with Other KCa2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the neuroprotective potential of AP30663, a negative allosteric modulator of small-conductance calcium-activated potassium (KCa2) channels, in comparison to other known KCa2 modulators. While this compound is primarily under investigation for cardiovascular applications, specifically atrial fibrillation, its mechanism of action warrants an exploration of its potential effects within the central nervous system. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of KCa2 channels for neurological disorders.

Introduction to KCa2 Channels and their Role in Neuronal Health

Small-conductance calcium-activated potassium (KCa2) channels are critical regulators of neuronal excitability. Activated by intracellular calcium, these channels conduct potassium ions, leading to hyperpolarization of the neuronal membrane. This hyperpolarization contributes to the afterhyperpolarization (AHP) phase following an action potential, which in turn modulates neuronal firing rates and patterns. The three main subtypes, KCa2.1, KCa2.2, and KCa2.3 (also known as SK1, SK2, and SK3), are widely distributed throughout the central nervous system and are implicated in various physiological processes, including synaptic plasticity, learning, and memory.

Dysregulation of KCa2 channel activity has been linked to several neurological conditions. In the context of neuroprotection, the prevailing hypothesis is that activation of KCa2 channels is beneficial. By enhancing potassium efflux and hyperpolarizing the neuron, KCa2 activators can counteract excessive neuronal depolarization and excitotoxicity, a key pathological process in ischemic stroke, traumatic brain injury, and neurodegenerative diseases. Conversely, inhibition of KCa2 channels is generally associated with increased neuronal excitability, which has been shown to enhance learning and memory but also carries a risk of seizure activity.

This compound: A Novel KCa2 Negative Allosteric Modulator

This compound is a potent negative allosteric modulator of KCa2 channels.[1] It inhibits KCa2 channel activity by right-shifting the calcium-activation curve, thereby making the channels less sensitive to intracellular calcium.[1] To date, the research on this compound has been predominantly focused on its efficacy in terminating atrial fibrillation.[1] There are currently no published studies directly investigating the neuroprotective or neurotoxic effects of this compound.

Comparative Analysis of KCa2 Modulators

To evaluate the potential neuroprotective role of this compound, it is essential to compare its mechanism of action and theoretical implications with other well-characterized KCa2 modulators. This comparison will focus on KCa2 activators, which have been more extensively studied for their neuroprotective properties.

Quantitative Data on KCa2 Modulator Performance

The following table summarizes the available quantitative data for this compound and comparator KCa2 modulators. It is important to note that the data for this compound are from cardiovascular studies, as no neuroprotection data is currently available.

ModulatorClassTargetPotency (IC50/EC50)Neuroprotective ModelKey Quantitative FindingsReference
This compound Negative Allosteric ModulatorKCa2.1, KCa2.2, KCa2.3KCa2.1: 2.29 µMKCa2.2: 1.46 µMKCa2.3: 1.09 µMNot Applicable (Cardiac Studies)Prolongs atrial effective refractory period.[1]
NS309 Positive Allosteric ModulatorKCa2.1, KCa2.2, KCa2.3, IKCaPotent activator (EC50 in nM to low µM range)Middle Cerebral Artery Occlusion (MCAO) in miceReduces infarct volume by ~35% (2 mg/kg).Improves neurological score at 24h post-MCAO.
CyPPA Positive Allosteric ModulatorKCa2.2, KCa2.3EC50 ~2 µMMPTP-induced Parkinson's Disease model in miceAttenuates methylphenidate-induced hyperactivity at 10 and 30 mg/kg.
Riluzole (B1680632) Mixed-action (includes KCa2 activation)KCa2 channels, Na+ channels, Glutamate (B1630785) releaseActivates KCa2 channelsGlutamate-induced excitotoxicity in motor neuronsProvides significant neuroprotection at 5 µM.[2]
Apamin Inhibitor (Pore Blocker)KCa2.1, KCa2.2, KCa2.3IC50 in pM to nM rangeNot neuroprotective; used as a tool to probe KCa2 functionExacerbates glutamate-induced calcium deregulation.[3]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of KCa2 channel activators are primarily attributed to their ability to counteract excitotoxicity. The following diagram illustrates the proposed signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drugs Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens KCa2 KCa2 Channel K_efflux K⁺ Efflux KCa2->K_efflux Mediates Ca_influx->KCa2 Activates Excitotoxicity Excitotoxicity (Neuronal Death) Ca_influx->Excitotoxicity Leads to Hyperpolarization Hyperpolarization Hyperpolarization->NMDA_R Inhibits (relieves Mg²⁺ block) K_efflux->Hyperpolarization Causes KCa2_Activators KCa2 Activators (e.g., NS309, CyPPA) KCa2_Activators->KCa2 Enhances AP30663_node This compound (Negative Modulator) AP30663_node->KCa2 Inhibits G start Primary Neuronal Culture (e.g., cortical neurons) pretreatment Pre-treatment with KCa2 Modulator (e.g., this compound or NS309) start->pretreatment glutamate_exposure Glutamate Exposure (e.g., 20-100 µM) pretreatment->glutamate_exposure incubation Incubation (e.g., 24 hours) glutamate_exposure->incubation assessment Assessment of Neuronal Viability (e.g., MTT assay, LDH release) incubation->assessment G animal_prep Animal Preparation (e.g., mouse or rat, anesthesia) mcao Middle Cerebral Artery Occlusion (e.g., intraluminal filament) animal_prep->mcao drug_admin Drug Administration (e.g., this compound or NS309, pre- or post-ischemia) mcao->drug_admin reperfusion Reperfusion (removal of filament) drug_admin->reperfusion post_op Post-operative Care and Monitoring reperfusion->post_op outcome Outcome Assessment (e.g., neurological score, infarct volume) post_op->outcome

References

Safety Operating Guide

Proper Disposal and Handling of AP30663: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AP30663 are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a KCa2 channel inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this research compound, a cautious approach, treating the substance as potentially hazardous, is mandatory. All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Quantitative Data Summary

The following table summarizes key quantitative data from a Phase 2 clinical trial of this compound for the treatment of atrial fibrillation.

Parameter3 mg/kg this compound5 mg/kg this compoundPlacebo
Number of Patients 122225
Conversion to Sinus Rhythm (within 90 min) 42% (5 of 12)[1][2]55% (12 of 22)[1][2]0% (0 of 25)[1][2]
Probability of Superiority over Placebo > 99.9%[1][3]> 99.9%[1][3]N/A
Maximum Mean QTcF Interval Prolongation Not specified37.7 ms[2]Not specified
Adverse Events Comparable to placebo[1]Comparable to placebo[1]N/A

Proper Disposal Procedures for this compound

The following step-by-step guide outlines the recommended disposal procedures for this compound and associated materials. This protocol is based on general laboratory chemical waste disposal guidelines and should be adapted to comply with your institution's specific policies.

Step 1: Waste Identification and Segregation
  • Treat all this compound waste as hazardous chemical waste. This includes pure compound, solutions, contaminated consumables (e.g., pipette tips, gloves, vials), and spill cleanup materials.

  • Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash, biohazardous waste, or radioactive waste.[4]

  • Incompatible chemicals should be stored separately to prevent reactions. [4][5] Store this compound waste away from strong acids, bases, and oxidizing agents.[5]

Step 2: Waste Collection and Container Management
  • Use appropriate, compatible waste containers. Containers should be made of a material that does not react with the chemical and must have a secure, leak-proof closure.

  • Label all waste containers clearly. The label should include the words "Hazardous Waste," the chemical name ("this compound waste"), and a description of the contents (e.g., "Aqueous solution," "Contaminated sharps").[5]

  • Keep waste containers closed at all times, except when adding waste. [6] This minimizes the release of vapors and prevents spills.

  • Do not overfill containers. Leave adequate headspace to allow for expansion.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA). [5] The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • The SAA must be a well-ventilated area, away from ignition sources and high-traffic areas.

  • Inspect the SAA weekly for any signs of leaks or container degradation. [5]

Step 4: Disposal Request and Pickup
  • Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.

  • Ensure all waste containers are properly labeled and sealed before pickup.

  • Do not dispose of this compound down the drain. [7][8] This is to prevent the contamination of water systems.

  • Do not dispose of this compound in the regular trash.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal A This compound Waste (Solid, Liquid, Contaminated Materials) B Segregate as Hazardous Chemical Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Request Pickup by Environmental Health & Safety (EHS) D->E F Proper Disposal by Licensed Facility E->F

This compound Disposal Workflow

Experimental Protocols

Mechanism of Action: KCa2 Channel Inhibition

This compound is an inhibitor of the small-conductance calcium-activated potassium (KCa2) channels. In atrial fibrillation, there is an upregulation of the KCa2 current, which contributes to the shortening of the action potential duration. This compound acts as a negative allosteric modulator of KCa2 channels, which decreases the calcium sensitivity of the channel. This inhibition of the KCa2 current leads to a prolongation of the atrial effective refractory period (AERP), a key anti-arrhythmic mechanism.

Signaling Pathway Diagram

G This compound Mechanism of Action cluster_cell Atrial Myocyte cluster_effect Therapeutic Effect Ca2_influx Ca2+ Influx Ca2_intracellular Increased Intracellular [Ca2+] Ca2_influx->Ca2_intracellular KCa2 KCa2 Channel Activation Ca2_intracellular->KCa2 K_efflux K+ Efflux KCa2->K_efflux AERP_prolongation Prolongation of Atrial Effective Refractory Period APD_shortening Action Potential Duration Shortening K_efflux->APD_shortening AF Atrial Fibrillation APD_shortening->AF AF_termination Termination of Atrial Fibrillation This compound This compound This compound->KCa2 Inhibition AERP_prolongation->AF_termination

This compound Mechanism of Action
Detailed Methodologies

1. Whole-Cell Patch-Clamp Recordings

This technique is used to study the currents through ion channels in the membrane of a single cell.

  • Cell Preparation: Human Embryonic Kidney (HEK) cells stably expressing human KCa2 channels are cultured on coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-7 MΩ. The pipette is filled with an intracellular solution.

  • Recording:

    • A coverslip with the cells is placed in a recording chamber on a microscope and perfused with an artificial cerebrospinal fluid (aCSF).[9]

    • The micropipette is positioned to touch the membrane of a single cell.

    • Gentle suction is applied to form a high-resistance "gigaohm seal" between the pipette tip and the cell membrane.[10]

    • A brief, strong suction is then applied to rupture the cell membrane within the pipette, establishing the "whole-cell" configuration. This allows for the control of the cell's membrane potential and the recording of the ion currents.[9]

    • To study the effect of this compound, the compound is added to the aCSF at various concentrations.

2. Measurement of Atrial Effective Refractory Period (AERP)

The AERP is the longest time interval after a heartbeat during which a new electrical stimulus cannot trigger another heartbeat.

  • Animal Model: The experiment can be performed in vivo in animal models such as pigs.

  • Procedure:

    • A pacing catheter is placed in the right atrium of the anesthetized animal.

    • A train of pacing stimuli (S1) is delivered at a fixed cycle length to establish a baseline heart rate.

    • An extra stimulus (S2) is introduced after a set number of S1 stimuli.

    • The time interval between the last S1 and the S2 (the coupling interval) is progressively shortened until the S2 stimulus fails to elicit an atrial action potential.

    • The longest S1-S2 coupling interval that fails to produce an action potential is defined as the AERP.

    • This compound is then administered, and the AERP measurement is repeated to determine the effect of the compound.

Experimental Workflow Diagram

G Experimental Workflow for this compound Evaluation cluster_invitro In Vitro: Whole-Cell Patch-Clamp cluster_invivo In Vivo: AERP Measurement A Prepare HEK cells expressing KCa2 channels B Establish whole-cell patch-clamp configuration A->B C Record baseline KCa2 currents B->C D Apply this compound at varying concentrations C->D E Measure inhibition of KCa2 currents D->E F Anesthetize animal model (e.g., pig) G Position pacing catheter in the right atrium F->G H Measure baseline Atrial Effective Refractory Period (AERP) G->H I Administer this compound H->I J Re-measure AERP to determine drug effect I->J

Experimental Workflow for this compound Evaluation

References

Safeguarding Researchers: A Comprehensive Guide to Handling AP30663

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety and logistical information for handling AP30663, a KCa2 channel inhibitor used in atrial fibrillation research. The following procedural guidance is designed to be a critical resource for safe operational and disposal plans, fostering a culture of safety and building trust in laboratory practices.

Disclaimer: This guide is based on general laboratory safety principles for handling potent research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Users must obtain and consult the official SDS from the supplier before commencing any work with this compound.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body PartPPE ItemSpecification/StandardPurpose
Hands Disposable GlovesNitrile or Neoprene, chemical-resistantPrevents skin contact with the compound. Double gloving is recommended when handling the pure substance or concentrated solutions.
Eyes Safety GogglesANSI Z87.1 certified, splash-proofProtects eyes from splashes of solutions or airborne particles of the powder.
Face Face ShieldFull-face protectionRecommended in addition to safety goggles when there is a significant risk of splashing.
Body Laboratory CoatFull-length, buttonedProtects skin and personal clothing from contamination.
Respiratory Fume Hood or RespiratorN95 or higher respirator if handling outside a fume hoodA certified chemical fume hood should be used when weighing or preparing solutions to avoid inhalation of the powder. If a fume hood is not available, a properly fitted N95 respirator is the minimum requirement.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. This operational plan outlines the key steps from receipt of the compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: According to supplier information, this compound powder should be stored at -20°C. Solutions in solvent should be stored at -80°C.[1] The storage location should be clearly labeled as containing a potent research compound.

Preparation of Solutions
  • Designated Area: All handling of the solid compound and preparation of stock solutions must be conducted in a designated area, preferably within a certified chemical fume hood to prevent inhalation of the powder.

  • Weighing: Use an analytical balance inside the fume hood. Handle the powder with care to avoid generating dust.

  • Dissolving: Add the solvent to the weighed powder slowly to avoid splashing. Refer to the supplier's technical data for solubility information in various solvents.

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Use
  • Controlled Access: Access to areas where this compound is being used should be restricted to authorized personnel.

  • Spill Kit: A chemical spill kit appropriate for handling powdered and dissolved chemical agents should be readily available. Personnel must be trained in its use.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused solutions, empty vials, contaminated PPE (gloves, pipette tips, etc.), and spill cleanup materials, must be segregated into a clearly labeled hazardous waste container.

  • Waste Disposal: The hazardous waste must be disposed of through an approved chemical waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial receipt to final disposal.

cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_experimentation Experimentation cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage (-20°C Powder, -80°C Solution) receiving->storage weighing Weighing Powder storage->weighing solution_prep Solution Preparation weighing->solution_prep experiment Experimental Use solution_prep->experiment decontamination Decontamination of Work Area experiment->decontamination waste_segregation Waste Segregation (Contaminated Materials) decontamination->waste_segregation waste_disposal Hazardous Waste Disposal waste_segregation->waste_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.